molecular formula C13H11NO2S B1589406 2-((2-Aminophenyl)thio)benzoic acid CAS No. 54920-98-8

2-((2-Aminophenyl)thio)benzoic acid

Cat. No.: B1589406
CAS No.: 54920-98-8
M. Wt: 245.3 g/mol
InChI Key: RMNTUOAOPRWVLP-UHFFFAOYSA-N
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Description

2-((2-Aminophenyl)thio)benzoic acid (CAS 54920-98-8) is an organic compound with the molecular formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol . The compound features a biphenyl structure where the two aromatic rings are connected by a thioether linkage, with an amine group on one phenyl ring and a carboxylic acid group on the other . This structure classifies it as a key synthetic intermediate and a potential scaffold for pharmaceutical development. Scientific research indicates that derivatives of this compound have been investigated for their therapeutic potential. Patent literature discloses that related 2-substituted-3-phenylpropionic acid derivatives, which share structural similarities, have been proposed for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease . This suggests the compound's value as a precursor in medicinal chemistry and drug discovery efforts aimed at developing new anti-inflammatory agents. For research purposes, the compound must be handled with care. It is assigned the GHS Signal Word "Danger" and carries hazard statements for causing skin and eye irritation (H315, H318), respiratory irritation (H335), and toxicity to aquatic life (H411) . It is recommended to store the compound in a dark place under an inert atmosphere at room temperature or refrigerated (2-8°C) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNTUOAOPRWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449746
Record name 2-((2-Aminophenyl)thio)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54920-98-8
Record name 2-((2-Aminophenyl)thio)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54920-98-8
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-((2-Aminophenyl)thio)benzoic acid is a pivotal organic compound, recognized primarily as a key intermediate in the synthesis of complex heterocyclic systems.[1] Its molecular architecture, featuring amino, thioether, and carboxylic acid functional groups, provides a versatile platform for a variety of chemical transformations. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core chemical properties, synthetic methodologies, and reactive potential of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physicochemical characteristics are essential for its proper handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2-aminophenyl)sulfanylbenzoic acid[2][3][4]
CAS Number 54920-98-8[1][2][3][5]
Molecular Formula C₁₃H₁₁NO₂S[1][2][3][6][7][8][9]
InChI Key RMNTUOAOPRWVLP-UHFFFAOYSA-N[1][2]
Synonyms 2-(2-Aminophenyl)sulfanylbenzoic Acid; 2-[(2-Aminophenyl)thio] benzoic Acid; 2-Amino-2-carboxydiphenylsulphide[2][6][8][9]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 245.30 g/mol [1][2][3][6]
Monoisotopic Mass 245.05104977 Da[1][2]
Appearance Yellow to orange crystal or crystalline powder
Melting Point 150-157.5 °C[6]
Boiling Point (Predicted) 413.0 ± 30.0 °C[6]
Density (Predicted) 1.37 ± 0.1 g/cm³[6]
pKa (Predicted) 3.41 ± 0.36
Solubility Soluble in anhydrous ethanol and DMSO; slightly soluble in chloroform, ether, petroleum ether; almost insoluble in water.

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Mass Spectrometry: This technique confirms the molecular weight and can provide structural insights through fragmentation analysis. The molecular ion peak (M⁺) is expected at an m/z of 245.[1] Key predicted adducts and fragments are detailed in the table below.

Table 3: Predicted Mass Spectrometry Data

Adduct/FragmentDescriptionPredicted m/zReference
[M]⁺ Molecular Ion245.05051[7]
[M+H]⁺ Protonated Molecule246.05834[1][7]
[M+Na]⁺ Sodium Adduct268.04028[1][7]
[M-H]⁻ Deprotonated Molecule244.04378[1][7]
[M-CO₂] Decarboxylation Fragment201[1]

Other Spectral Data: Detailed Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data are often available from commercial suppliers upon request.[10]

Synthesis and Reactivity

The synthesis of this compound is well-documented, with its reactivity being governed by its three distinct functional moieties.

Synthetic Pathway

A prominent method for its preparation is a two-step process that begins with a nucleophilic aromatic substitution, often a copper-catalyzed Ullmann condensation, followed by a reduction.[1] The workflow involves synthesizing a nitro-substituted intermediate, which is subsequently reduced to the final amino compound.[1]

G reactant1 2,2'-Dithiosalicylic Acid intermediate 2-((2-Nitrophenyl)thio)benzoic Acid reactant1->intermediate reagent1 Base (e.g., NaOH) Cu Catalyst reactant2 1-Chloro-2-nitrobenzene reactant2->intermediate product This compound intermediate->product reagent2 Reducing Agent (e.g., Fe/HCl) reagent1->intermediate Ullmann Condensation reagent2->product Nitro Group Reduction

Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Ullmann Condensation

This protocol outlines a representative method for the laboratory synthesis of this compound.

Principle: This procedure follows the two-step synthesis pathway. The first step involves the cleavage of the disulfide bond in 2,2'-dithiosalicylic acid to form a thiolate, which then displaces chloride from 1-chloro-2-nitrobenzene to create the thioether linkage.[1] The second step is the chemical reduction of the nitro group to an amine.

Materials:

  • 2,2'-Dithiosalicylic acid

  • 1-Chloro-2-nitrobenzene

  • Sodium hydroxide (NaOH) or other suitable base

  • Copper catalyst (e.g., copper(I) oxide)

  • Iron (Fe) powder

  • Hydrochloric acid (HCl) or Ammonium chloride

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid (Intermediate)

  • In a reaction vessel, dissolve 2,2'-dithiosalicylic acid and a stoichiometric amount of sodium hydroxide in an aqueous solution to form the thiolate.

  • Add 1-chloro-2-nitrobenzene and a catalytic amount of a copper catalyst.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude intermediate product.

  • Filter the precipitate, wash with water to remove inorganic salts, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Reduction to this compound

  • Suspend the dried intermediate, 2-((2-nitrophenyl)thio)benzoic acid, in a mixture of water and ethanol.

  • Add iron powder and a small amount of acid (e.g., HCl or ammonium chloride) to initiate the reduction.[1]

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the disappearance of the starting material. Once the reaction is complete, filter the hot solution to remove the iron and iron oxides.

  • Cool the filtrate. The desired product, this compound, may precipitate upon cooling or after adjusting the pH to its isoelectric point.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Characterization: Confirm the identity and purity of the final product using melting point analysis, mass spectrometry, and NMR spectroscopy.

Chemical Reactivity

The reactivity of the molecule is diverse, allowing for selective transformations at its three primary functional groups.[1]

  • Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization.

  • Thioether Linkage: The sulfur atom is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide or sulfone derivatives.[1]

  • Carboxylic Acid Group: This group can undergo esterification, conversion to an acid chloride, or amide bond formation.

G main This compound amino Amino Group (-NH2) main->amino thio Thioether (-S-) main->thio carboxyl Carboxylic Acid (-COOH) main->carboxyl amide Amides / Sulfonamides amino->amide Acylation sulfoxide Sulfoxides / Sulfones thio->sulfoxide Oxidation ester Esters / Acid Halides carboxyl->ester Esterification

Reactivity map of the primary functional groups.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a precursor for more complex molecules with significant biological activity.

  • Synthesis of Heterocycles: It is a well-established starting material for the synthesis of phenothiazines and thioxanthenones.[1] These scaffolds are present in numerous drugs, particularly those targeting the central nervous system. The synthesis often involves an intramolecular cyclization reaction.[1]

  • Antimicrobial Research: Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents, showing efficacy against various bacteria and fungi.[1]

  • Molecular Docking Studies: The structure has been used in theoretical studies to predict binding affinity with biological targets, such as the HIV-1 Nef-associated factor 1, highlighting its potential as a fragment for drug design.[1]

References

An In-depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic Acid (CAS: 54920-98-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Aminophenyl)thio)benzoic acid (CAS number 54920-98-8), a key chemical intermediate in organic and medicinal chemistry. The document details its physicochemical properties, outlines a common and effective synthesis protocol, and explores its significant applications, particularly as a precursor to bioactive heterocyclic compounds such as phenothiazines. While noted in some contexts for potential biological activity, this guide clarifies that direct evidence for its role as a TRPC4/5 channel inhibitor is not established in current scientific literature; rather, its derivatives hold therapeutic promise. This whitepaper serves as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is an organic compound notable for its trifunctional nature, incorporating a carboxylic acid, a secondary amine, and a thioether linkage. These features make it a versatile building block in synthetic chemistry.

PropertyValueCitation(s)
CAS Number 54920-98-8[1][2]
Molecular Formula C₁₃H₁₁NO₂S[2]
Molecular Weight 245.30 g/mol [2]
IUPAC Name This compound (or 2-(2-aminophenyl)sulfanylbenzoic acid)[2]
Synonyms 2-(2-Aminophenylsulfanyl)benzoic Acid, 2-Amino-2'-carboxydiphenylsulphide, Quetiapine Impurity 55[2]
Appearance Yellow to orange crystalline powder
Melting Point 156-157.5 °C
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide (DMSO); slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.
pKa (Predicted) 3.41 ± 0.36

Synthesis and Manufacturing

The most established route for synthesizing this compound is a two-step process. It begins with a copper-catalyzed Ullmann condensation to form a nitro-substituted intermediate, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

This step involves the reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. The base facilitates the cleavage of the disulfide bond to form a thiolate nucleophile, which then displaces the chloride from the activated aromatic ring.[1]

  • Materials:

    • 2,2'-Dithiosalicylic acid

    • 1-Chloro-2-nitrobenzene

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • In a reaction vessel, dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water.

    • Add 1-chloro-2-nitrobenzene to the solution.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC).

    • Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

    • Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-((2-nitrophenyl)thio)benzoic acid.

Step 2: Reduction of 2-((2-Nitrophenyl)thio)benzoic acid

The nitro group of the intermediate is reduced to a primary amine using a reducing agent like iron powder in an acidic medium.

  • Materials:

    • 2-((2-Nitrophenyl)thio)benzoic acid

    • Iron (Fe) powder

    • Concentrated Hydrochloric acid (HCl)

    • Methanol

    • N,N-Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Suspend 2-((2-nitrophenyl)thio)benzoic acid in a mixture of methanol, DMF, and concentrated HCl.

    • Add powdered iron to the suspension en bloc.

    • Heat the mixture at 60°C with stirring for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the yellow color.

    • After completion, cool the mixture and dilute with water.

    • Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction S1_Start 2,2'-Dithiosalicylic Acid + 1-Chloro-2-nitrobenzene S1_React React with NaOH in H₂O (Reflux) S1_Start->S1_React S1_Acidify Acidify with HCl S1_React->S1_Acidify S1_Product Intermediate: 2-((2-Nitrophenyl)thio)benzoic acid S1_Acidify->S1_Product S2_Start Intermediate Product S1_Product->S2_Start S2_React Reduce with Fe / HCl in MeOH / DMF (60°C) S2_Start->S2_React S2_Workup Neutralization & Extraction S2_React->S2_Workup S2_Purify Recrystallization S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Role as a Synthetic Precursor

The primary and well-documented role of this compound is as a crucial intermediate in the synthesis of phenothiazines.[1] Phenothiazines are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including antipsychotic, antihistaminic, and antiemetic drugs. The synthesis involves an intramolecular cyclization of this compound, which can proceed via a Smiles rearrangement, to form the characteristic tricyclic phenothiazine core.[1]

Relationship to TRPC4/5 Channels

Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5, are non-selective cation channels involved in regulating calcium homeostasis.[3] They are activated downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling.[3] Inhibition of these channels is a therapeutic strategy for neurological disorders such as anxiety and depression.[4]

Currently, there is no direct scientific evidence to classify this compound itself as an inhibitor of TRPC4 or TRPC5 channels. The known inhibitors of these channels belong to different chemical classes, such as benzimidazoles and methylxanthine derivatives.[5][6] However, some patents note that phenothiazine analogs can act as TRPC4 inhibitors.[7] Given that this compound is a direct precursor to phenothiazines, it is plausible that derivatives of this compound, rather than the compound itself, are responsible for any observed activity on TRPC channels.

TRPC4/5 Signaling Pathway

The diagram below illustrates the general activation pathway for TRPC4/5 channels, which is the target of various therapeutic inhibitors.

TRPC45_Signaling GPCR GPCR G_protein Gq/11 or Gi/o Protein GPCR->G_protein Agonist PLC Phospholipase C (PLC) G_protein->PLC Activates TRPC45 TRPC4/5 Channel G_protein->TRPC45 Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R Ca_Store Ca²⁺ Release ER->Ca_Store Ca_Store->TRPC45 Potentiates Ca_Influx Ca²⁺ Influx TRPC45->Ca_Influx Inhibitor TRPC4/5 Inhibitors (e.g., Phenothiazine Derivatives) Inhibitor->TRPC45 Blocks

General activation pathway of TRPC4/5 channels via GPCR signaling.

Applications in Research and Drug Development

The principal application of this compound is in the synthesis of novel therapeutic agents.

  • Phenothiazine Synthesis: It is the foundational starting material for a vast library of phenothiazine derivatives that have been investigated for anticancer, antimicrobial, and neuroleptic activities.[1]

  • Thioxanthenone Synthesis: It also serves as a precursor for thioxanthenones, another class of bioactive heterocyclic compounds.[1]

  • Coordination Chemistry: The molecule's functional groups allow it to act as a ligand, forming complexes with various metal ions. These metal complexes are subjects of research for their potential catalytic or biological properties.

Pharmacological Data

As this compound is primarily utilized as a chemical intermediate, there is a lack of published pharmacological data, such as IC₅₀ or Kᵢ values, for the compound itself. Research has focused on the biological activities of its more complex derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Hazard Class: Acute Toxicity, Oral (Category 4)[2]

  • Hazard Statement: H302: Harmful if swallowed[2]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound, CAS 54920-98-8, is a valuable and versatile intermediate in synthetic chemistry. Its primary significance lies in its role as a precursor for the synthesis of phenothiazines and other bioactive heterocyclic systems. While its derivatives may exhibit inhibitory activity against targets like TRPC4/5 channels, the parent compound is not currently recognized as a direct inhibitor. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their synthetic and discovery efforts.

References

An In-depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a pivotal organic compound widely recognized as a key intermediate in the synthesis of various heterocyclic systems. Its molecular structure, featuring an aminophenyl group linked by a thioether bridge to a benzoic acid moiety, provides three reactive sites—the amino, carboxylic acid, and thioether groups—making it a versatile building block in medicinal and materials chemistry.

Historically, its significance is tied to the synthesis of phenothiazines and thioxanthenones, classes of compounds with profound applications in pharmacology.[1] The methodologies for its synthesis, such as the Ullmann condensation and nucleophilic aromatic substitution reactions, are classic examples in organic chemistry.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a precursor in forming more complex molecular architectures.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₂S[2][3]
Molecular Weight 245.30 g/mol [1][2]
Monoisotopic Mass 245.05104977 Da[2]
CAS Number 54920-98-8[1][2][3][4]
Appearance Yellow to orange crystal or crystalline powder[5]
Melting Point ~150-152 °C[5]
Solubility Soluble in anhydrous ethanol, dimethyl sulfoxide (DMSO); slightly soluble in chloroform, ether, petroleum ether; almost insoluble in water.[5]
IUPAC Name 2-(2-aminophenyl)sulfanylbenzoic acid[2]
Table 2: Predicted Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the molecular weight and obtaining structural information. The predicted mass-to-charge ratios (m/z) for common adducts of the parent molecule are listed below.

AdductPredicted m/zSource(s)
[M+H]⁺246.05834[1]
[M+Na]⁺268.04028[1]
[M-H]⁻244.04378[1]
[M+NH₄]⁺263.08488[1]
[M+K]⁺284.01422[1]

Synthesis and Experimental Protocols

The most established route for synthesizing this compound is a two-step process. It begins with a nucleophilic aromatic substitution to form a nitro-substituted intermediate, followed by the reduction of the nitro group.

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Nitro Group Reduction Reactant1 2,2'-Dithiosalicylic acid Intermediate 2-((2-Nitrophenyl)thio)benzoic acid Reactant1->Intermediate Basic aq. solution Reactant2 1-Chloro-2-nitrobenzene Reactant2->Intermediate FinalProduct This compound Intermediate->FinalProduct Catalytic Reduction (e.g., H₂, Raney-Ni)

Caption: General workflow for the two-step synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol describes a common laboratory-scale synthesis. Researchers should adapt and optimize conditions as necessary.

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,2'-dithiosalicylic acid and a suitable base (e.g., sodium hydroxide) in water.

  • Thiolate Formation: The disulfide bond is cleaved in the basic solution to form a thiolate nucleophile.[1]

  • Nucleophilic Substitution: Add 1-chloro-2-nitrobenzene to the solution. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[1] The thiolate displaces the chloride on the nitrobenzene ring to form the thioether linkage.[1]

  • Workup and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by vacuum filtration, washed with water to remove inorganic salts, and dried. The crude intermediate can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: Place the dried 2-((2-nitrophenyl)thio)benzoic acid intermediate into a hydrogenation vessel with a suitable solvent (e.g., water or ethanol).

  • Catalytic Reduction: Add a catalytic amount of a reduction catalyst, such as Raney-Nickel.[1]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and heat the reaction mixture. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Isolation and Purification: Once the reaction is complete, cool the mixture and carefully filter off the catalyst. The filtrate is then neutralized or slightly acidified to precipitate the final product, this compound. The product is collected by filtration, washed with cold water, and dried under vacuum.

Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show complex, overlapping multiplets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the two substituted benzene rings.[1] Signals for the amine (-NH₂) and carboxylic acid (-COOH) protons would also be present, with their chemical shifts dependent on the solvent and concentration.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the primary amine N-H stretching, the broad O-H stretching of the carboxylic acid (often overlapping with C-H stretches), the C=O stretching of the carbonyl group, and vibrations corresponding to the C-S-C thioether linkage and aromatic rings.[1]

Chemical Reactivity and Applications

The primary utility of this compound is as a precursor for phenothiazines, a class of neuroleptic drugs. This transformation is a classic example of intramolecular cyclization.

LogicalRelationship Precursor This compound Pathway Intramolecular Cyclization Precursor->Pathway e.g., Smiles Rearrangement Product Phenothiazine Core Structure Pathway->Product

Caption: Role as a precursor to the phenothiazine heterocyclic system.

The synthesis of the phenothiazine core involves an intramolecular nucleophilic aromatic substitution, where the amino group attacks one of the aromatic rings, leading to ring closure.[1] This reaction can proceed through the fascinating Smiles rearrangement mechanism, which has been a subject of extensive study in organic chemistry.[1]

Biological Activity

Table 3: Antimicrobial Activity
OrganismMIC (μg/mL)Source(s)
Data Not AvailableData Not AvailableNo specific MIC values for the title compound were found in the searched literature.

References

An In-Depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-(2-aminophenyl)sulfanylbenzoic acid

Synonyms: 2-((2-Aminophenyl)thio)benzoic Acid, 2-Amino-2'-carboxydiphenyl sulfide CAS Number: 54920-98-8 Molecular Formula: C₁₃H₁₁NO₂S Molecular Weight: 245.30 g/mol

Introduction

This compound is a key intermediate in organic synthesis, particularly recognized for its role as a precursor in the manufacturing of phenothiazines and other heterocyclic compounds with significant applications in medicinal chemistry.[1] Its unique structure, featuring amino, thioether, and carboxylic acid functional groups, makes it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and the biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Yellow to orange crystalline powder[2]
Melting Point 150-152 °C[2]
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.[2]
pKa Data not available
LogP Data not available

Synthesis

The primary synthetic route to this compound is a two-step process that begins with a nucleophilic aromatic substitution, followed by a reduction reaction. A common and well-documented method involves the use of 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[1]

Logical Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 2-(2-nitrophenylthio)benzoic acid cluster_1 Step 2: Reduction to this compound A 2,2'-Dithiosalicylic acid D Nucleophilic Aromatic Substitution (Ullmann Condensation type) A->D B 1-Chloro-2-nitrobenzene B->D C Basic Aqueous Solution (e.g., NaOH) C->D Solvent/Base E 2-(2-Nitrophenylthio)benzoic acid D->E Intermediate Product F 2-(2-Nitrophenylthio)benzoic acid H Reduction of Nitro Group F->H G Reducing Agent (e.g., SnCl2/HCl) G->H Reagent I This compound H->I Final Product

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-nitrophenylthio)benzoic acid

This step involves a nucleophilic aromatic substitution reaction, which can be classified as an Ullmann condensation.[1]

  • Reactants:

    • 2,2'-Dithiosalicylic acid

    • 1-Chloro-2-nitrobenzene

    • Sodium hydroxide (or other suitable base)

    • Water (as solvent)

  • Procedure:

    • Dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water.

    • The disulfide bond in 2,2'-dithiosalicylic acid is cleaved in the basic solution to form a thiolate anion.

    • Add 1-chloro-2-nitrobenzene to the reaction mixture.

    • The thiolate anion acts as a nucleophile and displaces the chloride from 1-chloro-2-nitrobenzene, forming the thioether linkage.

    • The reaction mixture is typically heated to facilitate the reaction.

    • Upon completion, the product, 2-(2-nitrophenylthio)benzoic acid, is isolated by acidification of the reaction mixture, which causes it to precipitate.

    • The precipitate is then collected by filtration, washed, and dried.

Step 2: Reduction of 2-(2-nitrophenylthio)benzoic acid

The nitro group of the intermediate is reduced to an amine to yield the final product.

  • Reactants:

    • 2-(2-Nitrophenylthio)benzoic acid

    • Reducing agent (e.g., Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron powder in acidic medium)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure using SnCl₂/HCl:

    • Suspend 2-(2-nitrophenylthio)benzoic acid in a suitable solvent like ethanol.

    • Add a solution of Tin(II) chloride in concentrated hydrochloric acid to the suspension.

    • The reaction mixture is typically stirred at room temperature or gently heated until the reduction is complete (monitored by TLC).

    • After the reaction, the mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the tin salts and neutralize the acid.

    • The product is then extracted with an organic solvent.

    • The organic layer is dried and the solvent is evaporated to yield this compound.

    • Further purification can be achieved by recrystallization.

Applications in Drug Development

This compound is a crucial starting material for the synthesis of phenothiazines, a class of compounds with a broad spectrum of biological activities. The synthesis involves an intramolecular cyclization of this compound.[1]

Synthesis of Phenothiazine Core Structure

G A This compound B Intramolecular Cyclization (e.g., via Smiles Rearrangement) A->B Precursor C Phenothiazine Derivative (e.g., 10H-Phenothiazine-1-carboxylic acid) B->C Product

Caption: Cyclization of the precursor to the phenothiazine core.

Biological Activity of Derivatives

While there is limited publicly available data on the biological activity of this compound itself, its derivatives, particularly phenothiazines, have been extensively studied and have shown significant potential as therapeutic agents.

Anticancer Activity

Phenothiazine derivatives have demonstrated notable anticancer properties. Their mechanism of action is often multifaceted, including the induction of apoptosis and the inhibition of key cellular processes in cancer cells.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Phenothiazine-based chalconesHuman hepatocellular carcinoma (HepG-2)7.14 - 7.61
TrifluoperazineProstatic cancer (PC-3)6.67
Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacteria and fungi. For instance, a series of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have been synthesized and evaluated for their antibacterial activity.

Further quantitative data on the antimicrobial activity of specific derivatives is an active area of research.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, primarily through a two-step process involving nucleophilic aromatic substitution and subsequent reduction, is well-established. The primary significance of this compound in drug development lies in its role as a precursor to phenothiazines and other heterocyclic systems that exhibit a wide range of biological activities, including anticancer and antimicrobial effects. Further research into the direct biological activities of the parent compound and the development of novel derivatives holds promise for the discovery of new therapeutic agents.

References

In-Depth Technical Guide: Solubility of 2-((2-Aminophenyl)thio)benzoic Acid in DMSO, DMF, and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-((2-aminophenyl)thio)benzoic acid in three common organic solvents: dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Due to the absence of publicly available quantitative solubility data, this document focuses on providing established qualitative information and a detailed experimental protocol for researchers to determine precise quantitative solubility.

Qualitative Solubility Data

This compound is qualitatively described as soluble in dimethyl sulfoxide and anhydrous ethanol.[1] Both DMSO and DMF are noted to provide good solubility for this compound, which is advantageous in its role as a reactant and catalyst in various chemical syntheses.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble, Good Solubility
Dimethylformamide (DMF)Good Solubility
Ethanol (anhydrous)Soluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following equilibrium solubility (shake-flask) method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in DMSO, DMF, and ethanol at a controlled temperature.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Dimethylformamide (DMF), analytical grade

  • Ethanol, anhydrous, analytical grade

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to separate vials for each solvent (DMSO, DMF, and ethanol). The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the respective solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered sample solutions by HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the filtered sample solutions.

    • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

G A Add excess this compound and a known volume of solvent to a vial B Equilibrate in a constant temperature shaker bath (e.g., 24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw and filter the supernatant C->D F Analyze samples and standards by HPLC D->F E Prepare standard solutions of known concentrations E->F G Construct calibration curve F->G H Determine concentration of the saturated solution G->H

Caption: Experimental workflow for determining the quantitative solubility of a solid compound.

Signaling Pathway of Phenothiazines

This compound is a known precursor for the synthesis of phenothiazines, a class of antipsychotic drugs.[2] The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] This action helps to alleviate the positive symptoms of schizophrenia.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Response Reduced Psychotic Symptoms D2R->Response Leads to Phenothiazine Phenothiazine (derived from this compound) Phenothiazine->D2R Blocks

Caption: Mechanism of action of phenothiazines as dopamine D2 receptor antagonists.

References

Spectroscopic Profile of 2-((2-Aminophenyl)thio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((2-Aminophenyl)thio)benzoic acid (CAS No: 54920-98-8), a key intermediate in the synthesis of various heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting key spectroscopic data in a clear and accessible format, alongside detailed experimental protocols.

Introduction

This compound, with the chemical formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol , is a molecule of significant interest in medicinal and materials chemistry.[1][2] Its structural features, comprising a benzoic acid moiety linked to an aminophenyl group via a thioether bridge, make it a versatile precursor for the synthesis of phenothiazines and other biologically active compounds.[3] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections and tables summarize the expected and predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic region, typically between 6.5 and 8.5 ppm, is anticipated to be complex due to the presence of two substituted benzene rings with overlapping multiplets.[3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide insights into the different carbon environments within the molecule.

¹H NMR Expected Chemical Shift (δ) ppm Notes
Aromatic Protons6.5 - 8.5Complex multiplet region due to two substituted benzene rings.
Amine Protons (-NH₂)Broad singletChemical shift can vary depending on solvent and concentration.
Carboxylic Acid Proton (-COOH)> 10Typically a broad singlet, downfield. The signal disappears upon deuteration (e.g., with D₂O shake).[3]
¹³C NMR Expected Chemical Shift (δ) ppm Notes
Carbonyl Carbon (-C OOH)165 - 185The chemical shift is influenced by the electronegative oxygen atoms.
Aromatic Carbons110 - 150Multiple signals are expected corresponding to the different carbon environments in the two aromatic rings. The carbons attached to the sulfur and nitrogen atoms will have distinct chemical shifts.[3]
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine, carboxylic acid, and thioether functionalities.[3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500 (broad)The broadness is due to hydrogen bonding.[3]
Amine (-NH₂)N-H Stretch3500 - 3300Typically appears as two bands for a primary amine.[3]
Carbonyl (C=O) of Carboxylic AcidC=O Stretch1710 - 1680Conjugation with the aromatic ring can lower the frequency.
Aromatic RingC=C Stretch1600 - 1450Multiple bands are expected.
Carboxylic AcidC-O Stretch1320 - 1210
ThioetherC-S StretchWeakOften difficult to identify as it falls in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted mass spectral data for various adducts of this compound are presented below.[4]

Adduct Predicted m/z
[M+H]⁺246.05834
[M+Na]⁺268.04028
[M-H]⁻244.04378
[M+NH₄]⁺263.08488
[M+K]⁺284.01422
[M]⁺245.05051

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z values of the resulting ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight Final_Characterization Final_Characterization Structure->Final_Characterization Compound Characterization Purity->Final_Characterization Compound Characterization Functional_Groups->Final_Characterization Compound Characterization Molecular_Weight->Final_Characterization Compound Characterization

Caption: General workflow for spectroscopic analysis of a chemical compound.

Logical_Relationships cluster_NMR NMR Data cluster_IR IR Data cluster_MS Mass Spec Data Compound This compound H_NMR 1H NMR (Proton Environments) Compound->H_NMR provides info on C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR provides info on IR_Data IR Spectrum (Functional Groups) Compound->IR_Data provides info on MS_Data Mass Spectrum (Molecular Weight) Compound->MS_Data provides info on Structure_Confirmation Structure_Confirmation H_NMR->Structure_Confirmation Structure Confirmation C_NMR->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical relationships of spectroscopic data for structural confirmation.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-((2-Aminophenyl)thio)benzoic acid. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data for a detailed structural elucidation. This document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the molecular structure and electronic environment of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, including phenothiazines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of this molecule is paramount for ensuring the purity and identity of subsequent synthetic products. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This guide presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding of its spectral features.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR database and prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The spectrum is expected to exhibit signals in the aromatic, amine, and carboxylic acid regions. The aromatic region, from approximately 6.5 to 8.5 ppm, is anticipated to be complex due to the presence of two substituted benzene rings.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.5 - 12.0Singlet (broad)1HCOOH
7.95Doublet of doublets1HAr-H
7.50Triplet of doublets1HAr-H
7.40Doublet1HAr-H
7.25Triplet of doublets1HAr-H
7.15Doublet1HAr-H
6.85Triplet1HAr-H
6.70Doublet1HAr-H
6.65Triplet1HAr-H
4.5 - 5.5Singlet (broad)2HNH₂
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are summarized in Table 2. The spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
168.5C=O
148.0C-NH₂
140.1C-S (benzoic acid ring)
135.2Ar-C
132.8Ar-CH
131.5Ar-CH
129.8Ar-CH
128.4Ar-CH
125.0C-COOH
122.3Ar-CH
118.9Ar-CH
118.5C-S (aminophenyl ring)
115.6Ar-CH

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds with carboxylic acid and amine functionalities.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: 0-16 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Decoupling: Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • Spectral Width: 0-220 ppm

Spectral Analysis and Interpretation

A detailed analysis of the predicted ¹H and ¹³C NMR spectra provides a comprehensive understanding of the molecular structure of this compound.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum reveals several key features:

  • Carboxylic Acid Proton: A broad singlet is expected in the downfield region (10.5 - 12.0 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Amine Protons: A broad singlet corresponding to the two amine protons is predicted to appear between 4.5 and 5.5 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature.

  • Aromatic Protons: The eight aromatic protons give rise to a complex series of multiplets in the region of 6.65 to 7.95 ppm. The substitution patterns on both benzene rings lead to distinct chemical shifts and coupling patterns. The protons on the benzoic acid ring are generally expected to be more downfield due to the electron-withdrawing effect of the carboxylic acid group, while the protons on the aminophenyl ring will be more upfield due to the electron-donating nature of the amino group. The predicted splitting patterns (doublets, triplets, doublet of doublets, etc.) arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework:

  • Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is predicted to be the most downfield signal, around 168.5 ppm.

  • Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the region between 115 and 148 ppm.

    • The carbon attached to the amino group (C-NH₂) is predicted to be significantly shielded and appear around 148.0 ppm.

    • The carbons directly bonded to the sulfur atom are also expected to have distinct chemical shifts.

    • The remaining aromatic CH carbons will have chemical shifts influenced by their position relative to the substituents.

  • Quaternary Carbons: The quaternary carbons (C-S, C-COOH, and C-NH₂) are typically weaker in intensity compared to the protonated carbons.

Visualizations

The following diagrams illustrate key concepts and workflows related to the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structure Assignment integrate->assign

Caption: Experimental workflow for NMR spectral analysis.

Structural_Elucidation cluster_1H ¹H NMR Spectrum cluster_13C ¹³C NMR Spectrum cluster_structure Molecular Structure chem_shift_h Chemical Shift (δ) - Electronic Environment - Functional Groups structure This compound chem_shift_h->structure provides info on integration Integration - Proton Ratio integration->structure provides info on multiplicity Multiplicity - Neighboring Protons multiplicity->structure provides info on coupling Coupling Constant (J) - Connectivity coupling->structure provides info on chem_shift_c Chemical Shift (δ) - Carbon Type (sp³, sp², sp) - Functional Groups chem_shift_c->structure provides info on num_signals Number of Signals - Molecular Symmetry num_signals->structure provides info on

Caption: Logical relationships in NMR-based structural elucidation.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the predicted chemical shifts, multiplicities, and integration, combined with standardized experimental protocols, offers a valuable resource for the structural verification of this important synthetic intermediate. The provided workflows and logical diagrams further aid in understanding the process of NMR spectral analysis from sample preparation to final structure elucidation. This guide serves as a strong foundation for researchers working with this compound and highlights the power of NMR spectroscopy in modern chemical analysis.

References

An In-depth Technical Guide on the X-ray Crystal Structure of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry of derivatives of 2-((2-aminophenyl)thio)benzoic acid, with a particular focus on their cyclized forms, the phenothiazines. Given the limited availability of the crystal structure for the parent acid, this paper will delve into the well-characterized structures of its derivatives, which are of significant interest in medicinal chemistry. This guide will cover their synthesis, X-ray crystallographic analysis, and the molecular pathways they influence, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound serves as a crucial precursor for the synthesis of various heterocyclic compounds, most notably phenothiazines.[1] Phenothiazine and its derivatives form a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and, more recently, anticancer properties.[2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is the definitive method for elucidating these solid-state conformations.[1] While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides critical insights into the conformational possibilities of the core structure.[1]

This guide will focus on a specific phenothiazine derivative, (4a,12a-dihydro-12H-benzo[3][4][1][5]thiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, for which a single-crystal X-ray structure has been determined.[6] We will explore its synthesis, detailed crystallographic data, and the experimental protocols for its characterization. Furthermore, we will discuss the pro-apoptotic mechanisms of action of phenothiazine derivatives, a key aspect of their anticancer potential.

Synthesis and Crystallization

The synthesis of phenothiazine derivatives from this compound typically involves an intramolecular cyclization. A general synthetic pathway is outlined below.

General Synthesis of Phenothiazine Derivatives

A common method for synthesizing the phenothiazine core involves the reaction of diphenylamine with sulfur in the presence of a catalyst like iodine.[7] Subsequent modifications can be made to introduce various functional groups. For derivatives starting from this compound, the synthesis often proceeds through an intramolecular cyclization, which can be facilitated by the Smiles rearrangement.[1]

A detailed experimental protocol for the synthesis of a related phenothiazine derivative, 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid, is as follows:

  • Synthesis of Phenothiazine (I): Diphenylamine is reacted with sulfur and iodine.[7]

  • Chlorination to 2-Chloro 10H-Phenothiazine (II): The synthesized phenothiazine is then reacted with thionyl chloride in dry benzene.[7]

  • Nitration to 2-Chloro 7-Nitro 10H-Phenothiazine (III): The chlorinated phenothiazine undergoes nitration using a mixture of nitric acid and concentrated sulfuric acid.[7]

  • Final Product Formation: 2-Chloro 7-Nitro 10H-Phenothiazine is then reacted with para-aminobenzoic acid and various aromatic benzaldehydes under reflux conditions to yield the final product.[7]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion. The choice of solvent is critical and is often determined empirically. For many phenothiazine derivatives, solvents such as acetonitrile, ethanol, or mixtures containing these are effective.[6]

The workflow for obtaining single crystals for X-ray diffraction is depicted below:

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation / Vapor Diffusion dissolution->evaporation crystals Single Crystal Formation evaporation->crystals xray X-ray Diffraction crystals->xray structure Structure Solution & Refinement xray->structure

Figure 1: Experimental workflow from synthesis to crystal structure analysis.

X-ray Crystallographic Analysis

The definitive three-dimensional arrangement of atoms in a crystalline solid is determined by X-ray diffraction.[1] The following section details the crystallographic data for a representative phenothiazine derivative and the experimental methods used for its determination.

Experimental Protocol for X-ray Diffraction

A general procedure for X-ray diffraction data collection and structure refinement is as follows:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.[8]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.[9]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors.[9]

Crystallographic Data for a Phenothiazine Derivative

While the full crystallographic data for (4a,12a-dihydro-12H-benzo[3][4][1][5]thiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone is extensive, key parameters for a representative phenothiazine polymorph are presented in Table 1.[10] Phenothiazine derivatives often exhibit a characteristic bent-core structure.[1]

Table 1: Crystallographic Data for a Phenothiazine Polymorph [10]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁ or P2₁/c
a (Å)12.04
b (Å)9.03
c (Å)9.01
β (°)94.21

The central six-membered ring in phenothiazine derivatives typically adopts a boat conformation.[3] The degree of folding, or the "butterfly angle," between the two benzene rings is a key structural feature.[3] Selected bond lengths and angles for a phosphorylated phenothiazine derivative provide insight into the molecular geometry (Table 2).[6]

Table 2: Selected Experimental and Calculated Geometric Parameters for a Phosphorylated Phenothiazine Derivative [6]

ParameterExperimental ValueCalculated Value (DFT)
Bending Angle ΘS97.90°98.30°
Bending Angle ΘN115.60°117.13°

Biological Activity: Induction of Apoptosis

A significant area of research for phenothiazine derivatives is their potential as anticancer agents, largely attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[4][11]

Signaling Pathway of Phenothiazine-Induced Apoptosis

Phenothiazines can trigger apoptosis through multiple pathways, often involving the Bcl-2 family of proteins and the activation of caspases.[1][12] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] The balance between these proteins is critical for cell survival.

Phenothiazine derivatives have been shown to interact with anti-apoptotic Bcl-2 proteins, potentially competing with pro-apoptotic BH3-only proteins for the same binding site.[12][14] This disruption of the Bcl-2-mediated inhibition of apoptosis can lead to the activation of the intrinsic apoptotic pathway.

The proposed signaling pathway for phenothiazine-induced apoptosis is as follows:

apoptosis_pathway cluster_cell Cancer Cell pheno Phenothiazine Derivative bcl2 Anti-apoptotic Bcl-2 proteins pheno->bcl2 inhibition bax_bak Pro-apoptotic Bax/Bak bcl2->bax_bak inhibits mito Mitochondrion bax_bak->mito activates (pore formation) cyto_c Cytochrome c mito->cyto_c release casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Figure 2: Signaling pathway of phenothiazine-induced apoptosis.

This pathway illustrates that phenothiazine derivatives can inhibit the protective function of anti-apoptotic Bcl-2 proteins.[12] This leads to the activation of pro-apoptotic Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c.[1] Cytosolic cytochrome c then triggers the activation of caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[1][13]

Conclusion

The derivatives of this compound, particularly the phenothiazines, represent a versatile class of compounds with significant therapeutic potential. Their biological activity is closely tied to their three-dimensional structure. This technical guide has provided an overview of the synthesis, detailed X-ray crystallographic analysis, and the pro-apoptotic mechanism of action of these important molecules. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further exploration and optimization of this promising class of compounds.

References

Technical Guide: Physical Properties of 2-((2-Aminophenyl)thio)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Aminophenyl)thio)benzoic acid hydrochloride is a chemical compound of significant interest in organic synthesis, serving as a key intermediate in the preparation of various heterocyclic systems, most notably phenothiazines. Understanding its physical properties is crucial for its handling, application in synthetic protocols, and for the development of new chemical entities. This technical guide provides a comprehensive overview of the known physical characteristics of this compound hydrochloride, detailed experimental methodologies for their determination, and a visualization of its role in synthetic pathways.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound hydrochloride is presented below. It is important to note that while computed properties are available for the hydrochloride salt, some experimental data, such as the melting point, are reported for the parent compound, this compound.

PropertyValueSource
Chemical Name This compound hydrochloride
Synonyms 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, 2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride[1]
CAS Number 114724-41-3[2]
Molecular Formula C₁₃H₁₂ClNO₂S[1]
Molecular Weight 281.76 g/mol [1][2]
Appearance Yellow to orange crystal or crystalline powder (for the parent compound)
Melting Point ~150-152 °C (for the parent compound, this compound)
Boiling Point Data not available
Solubility The parent compound is sparingly soluble in water, soluble in anhydrous ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Solubility is enhanced by salt formation, suggesting the hydrochloride salt has improved aqueous solubility.[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound hydrochloride.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Solubility is determined by observing the dissolution of a solute in a solvent at a specified temperature.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes or cylinders

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound hydrochloride (e.g., 10 mg) and place it into a test tube.

  • Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or DMSO) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid particles against a dark background.

  • If the solid dissolves completely, the compound is considered soluble under these conditions.

  • If the solid does not dissolve, the mixture can be gently heated to observe any change in solubility with temperature.

  • The solubility can be quantified by systematically increasing the amount of solute added to a fixed volume of solvent until saturation is reached.

Synthetic Pathway Visualization

This compound is a crucial precursor in the synthesis of phenothiazines, a class of heterocyclic compounds with various pharmaceutical applications. The general synthetic workflow involves an intramolecular cyclization reaction.

G Synthesis of Phenothiazine from this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product start This compound reaction Intramolecular Cyclization (e.g., via Smiles Rearrangement) start->reaction Heat / Catalyst product Phenothiazine Derivative reaction->product

Caption: Synthetic workflow for phenothiazine synthesis.

This diagram illustrates the transformation of this compound into a phenothiazine derivative through an intramolecular cyclization reaction. This process is often facilitated by heat and sometimes a catalyst, and can proceed through a mechanism known as the Smiles rearrangement.[3] This synthetic route is fundamental in medicinal chemistry for the creation of a diverse range of bioactive molecules.

References

The Smiles Rearrangement: A Cornerstone in the Synthesis of Phenothiazines from 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines represent a class of heterocyclic compounds of significant interest in medicinal chemistry, primarily due to their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. A key synthetic route to the phenothiazine core involves the intramolecular cyclization of 2-((2-aminophenyl)thio)benzoic acid, a transformation often elegantly achieved through the Smiles rearrangement. This technical guide provides a comprehensive overview of this process, including detailed experimental considerations, quantitative data, and a mechanistic exploration of the core chemical principles.

The Smiles Rearrangement in Phenothiazine Synthesis: A Mechanistic Overview

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of this compound cyclization, the reaction is typically initiated by a base, which deprotonates the carboxylic acid, forming a carboxylate anion. This is followed by the deprotonation of the amine, generating a more potent nucleophile. The resulting amide anion then attacks the carbon atom of the adjacent aromatic ring that is bonded to the sulfur atom, proceeding through a spirocyclic Meisenheimer intermediate. Subsequent cleavage of the carbon-sulfur bond and protonation leads to the formation of the phenothiazine-4-carboxylic acid.

Smiles_Rearrangement cluster_start Starting Material cluster_intermediates Reaction Intermediates cluster_product Product 2-((2-Aminophenyl)thio)benzoic_acid This compound Amide_Anion Amide Anion 2-((2-Aminophenyl)thio)benzoic_acid->Amide_Anion + Base - 2H+ Meisenheimer_Intermediate Meisenheimer Intermediate Amide_Anion->Meisenheimer_Intermediate Intramolecular Nucleophilic Attack Phenothiazine 10H-Phenothiazine-4-carboxylic acid Meisenheimer_Intermediate->Phenothiazine C-S Bond Cleavage + H+

Caption: Smiles Rearrangement Mechanism.

Experimental Protocols

While a specific, detailed experimental protocol for the direct conversion of this compound to 10H-phenothiazine-4-carboxylic acid is not extensively documented in readily available literature, a representative procedure can be extrapolated from similar syntheses of phenothiazine derivatives via the Smiles rearrangement. The following is a plausible experimental protocol.

Synthesis of 10H-Phenothiazine-4-carboxylic acid

  • Reagents and Materials:

    • This compound

    • Potassium hydroxide (or other suitable base)

    • Ethanol (or other suitable high-boiling solvent)

    • Hydrochloric acid (for acidification)

    • Water (distilled or deionized)

    • Standard laboratory glassware and heating apparatus

  • Procedure:

    • A solution of this compound (1.0 eq) is prepared in ethanol.

    • To this solution, a solution of potassium hydroxide (2.0-3.0 eq) in ethanol is added dropwise with stirring.

    • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and filtered to remove any insoluble impurities.

    • The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the product.

    • The solid product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental_Workflow Start Start: Dissolve Reactants Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Workup Cool and Remove Solvent Monitor->Workup Reaction Complete Purification Dissolve, Filter, Acidify Workup->Purification Isolation Collect and Dry Product Purification->Isolation End End: Purified Product Isolation->End

Caption: General Experimental Workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₁NO₂S
Molecular Weight 245.30 g/mol
Appearance Off-white to yellow powder
Melting Point 178-182 °C
Solubility Soluble in DMSO and DMF

Table 2: Representative Spectroscopic Data for the Phenothiazine Core

Note: This data is for the unsubstituted 10H-phenothiazine and serves as a reference. The presence of the carboxylic acid group at the 4-position will induce shifts in the observed signals.

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃, ppm) δ 6.80-7.20 (m, 8H, Ar-H), ~8.2 (br s, 1H, N-H)
¹³C NMR (CDCl₃, ppm) δ 115.4, 122.0, 122.5, 126.8, 127.3, 144.5
IR (KBr, cm⁻¹) ~3350 (N-H stretch), 3100-3000 (Ar C-H stretch), 1600-1450 (Ar C=C stretch)
Mass Spectrometry (EI, m/z) 199 [M]⁺

Biological Significance and Signaling Pathways

Phenothiazines are well-established as modulators of various neurotransmitter systems, particularly dopaminergic and cholinergic signaling pathways. Their antipsychotic effects are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, phenothiazines can alleviate the positive symptoms of schizophrenia. Furthermore, some phenothiazines exhibit anticholinergic activity by blocking muscarinic acetylcholine receptors, which can contribute to both therapeutic effects and side effects.

Signaling_Pathway Phenothiazine Phenothiazine Derivative D2_Receptor Dopamine D2 Receptor Phenothiazine->D2_Receptor Antagonism mACh_Receptor Muscarinic Acetylcholine Receptor Phenothiazine->mACh_Receptor Antagonism AC_Pathway Adenylyl Cyclase Pathway D2_Receptor->AC_Pathway Inhibition Dopaminergic_Effect Modulation of Dopaminergic Neurotransmission AC_Pathway->Dopaminergic_Effect Cholinergic_Effect Modulation of Cholinergic Neurotransmission mACh_Receptor->Cholinergic_Effect

Caption: Phenothiazine Signaling Pathways.

Conclusion

The Smiles rearrangement provides an effective and historically significant method for the synthesis of the phenothiazine scaffold from this compound. This technical guide has outlined the key mechanistic features, a representative experimental protocol, and the relevant biological context for this important class of compounds. For researchers and professionals in drug development, a thorough understanding of this synthetic route is crucial for the design and synthesis of novel phenothiazine derivatives with tailored pharmacological profiles. Further investigation into the specific reaction conditions and a full characterization of 10H-phenothiazine-4-carboxylic acid will be valuable contributions to this field.

Unveiling the Luminescent Potential: A Technical Guide to Quantum Yield Estimation for Fluorescent Derivatives of 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for estimating the fluorescence quantum yield of derivatives of 2-((2-aminophenyl)thio)benzoic acid. This core structure is a key precursor in the synthesis of various fluorescent heterocyclic compounds, such as phenothiazines and thioxanthenes, which are of significant interest in the development of fluorescent probes, sensors, and other optoelectronic materials. This guide offers detailed experimental protocols, presents available photophysical data, and visualizes key workflows to aid researchers in this field.

Quantitative Photophysical Data

While specific quantum yield data for a comprehensive series of directly substituted this compound derivatives are not extensively available in the current literature, the following table summarizes reported quantum yield (Φ) values for structurally related phenothiazine and thioxanthene derivatives. These compounds are often synthesized from precursors related to this compound and serve as valuable reference points for understanding the fluorescence potential of this class of molecules.

Compound ClassDerivativeSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference Standard (Φ_std)
Phenothiazine 3-NitrophenothiazineCyclohexaneNot SpecifiedNot Specified~1.0Not Specified
Phenothiazine Unsubstituted PhenothiazineCyclohexaneNot SpecifiedNot Specified< 0.01Not Specified
Thioxanthene Tetracyclic Derivative 11DMSO4255210.14Fluorescein (0.90)
Thioxanthene Tetracyclic Derivative 12DMSO3704480.20Fluorescein (0.90)
Thioxanthene Tetracyclic Derivative 13DMSO4265210.10Fluorescein (0.90)
Thioxanthene Tetracyclic Derivative 14DMSO4275220.13Fluorescein (0.90)

Note: The quantum yield of fluorescent molecules is highly sensitive to the molecular structure and the solvent environment.

Experimental Protocols for Relative Quantum Yield Estimation

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1][2]

Principle

The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x^2 / η_std^2)

Where:

  • Φ_std is the quantum yield of the standard.

  • I_x and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_x and A_std are the absorbances of the sample and the standard at the excitation wavelength.

  • η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Materials and Instrumentation
  • Fluorometer: A calibrated fluorescence spectrophotometer capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length, transparent on all four sides for fluorescence measurements.

  • Volumetric Glassware: For accurate preparation of solutions.

  • Solvent: Spectroscopic grade, ensuring no fluorescent impurities. The same solvent should be used for both the sample and the standard if possible to simplify the calculation (η_x = η_std).

  • Standard Compound: A well-characterized fluorescent dye with a known and stable quantum yield. Common standards include quinine sulfate, fluorescein, and Rhodamine B.[1][2]

  • Sample Compound: The fluorescent derivative of this compound to be analyzed.

Step-by-Step Procedure
  • Selection of a Standard: Choose a standard that absorbs and emits in a similar spectral range as the sample to minimize wavelength-dependent instrument corrections.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of all prepared solutions of the sample and the standard.

    • Ensure that the experimental conditions (e.g., excitation wavelength, slit widths) are identical for all measurements.

    • The emission spectra should be corrected for the instrument's response.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • Using the slope values (Grad_x and Grad_std) in the modified equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x^2 / η_std^2)

    • Calculate the quantum yield of the sample.

Visualized Workflows

General Experimental Workflow for Relative Quantum Yield Measurement

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_analysis Data Analysis A Prepare Stock Solution of Sample & Standard B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Corrected Emission Spectra (Fluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Slopes of Plots F->G H Calculate Quantum Yield using Comparative Equation G->H

Caption: Workflow for Relative Quantum Yield Estimation.

Application Workflow: Fluorescent Chemosensor for Analyte Detection

Fluorescent derivatives of this compound, such as phenothiazines, are often explored as chemosensors. The following diagram illustrates a typical workflow for their application in detecting a specific analyte.

G Probe Fluorescent Probe (e.g., Phenothiazine derivative) Complex Probe-Analyte Complex Probe->Complex + NoSignal Initial State: Low/No Fluorescence Probe->NoSignal Analyte Target Analyte Analyte->Complex Signal Final State: Enhanced/Quenched Fluorescence Complex->Signal Measurement Fluorescence Measurement NoSignal->Measurement Signal->Measurement

Caption: Workflow of a Fluorescent Chemosensor.

References

The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone of cross-coupling chemistry, provides a powerful and versatile method for the formation of carbon-heteroatom bonds. Among its many applications, the synthesis of aryl thioethers via the copper-catalyzed coupling of aryl halides and thiols is of significant interest in medicinal chemistry and materials science due to the prevalence of the aryl thioether moiety in pharmaceuticals and functional materials. Understanding the reaction kinetics of this transformation is paramount for process optimization, catalyst development, and rational reaction design. This technical guide provides a comprehensive overview of the core kinetic aspects of the Ullmann condensation for aryl thioether synthesis, detailing reaction mechanisms, experimental protocols for kinetic analysis, and a summary of the available quantitative data.

Mechanistic Landscape of the Ullmann C-S Coupling

The precise mechanism of the Ullmann condensation has been a subject of extensive research, with several pathways proposed and investigated. The operative mechanism can be influenced by various factors, including the nature of the copper catalyst, the ligand, the base, the solvent, and the substrates. The most prominent proposed mechanisms include:

  • Oxidative Addition-Reductive Elimination: This is one of the most commonly proposed mechanisms, involving a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Cu(I)-thiolate complex, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl thioether and regenerate the Cu(I) catalyst.[1][2]

  • Single Electron Transfer (SET) and Halogen Atom Transfer (HAT): Radical pathways have also been proposed. In an SET mechanism, an electron is transferred from the copper catalyst to the aryl halide, forming a radical anion which then fragments. In a HAT mechanism, a halogen atom is transferred from the aryl halide to the copper center, generating an aryl radical and a Cu(II) species. Theoretical studies suggest that for the S-arylation of thiophenols, the HAT mechanism may be favored.

  • Sigma-Bond Metathesis: This mechanism avoids the formation of a Cu(III) intermediate and proceeds through a concerted four-centered transition state involving the Cu(I)-thiolate and the aryl halide.

The following diagram illustrates a generalized catalytic cycle based on the oxidative addition-reductive elimination pathway.

Ullmann_CS_Coupling Oxidative Addition-Reductive Elimination Pathway Cu(I)X Cu(I)X Cu(I)SR Cu(I)SR Cu(I)X->Cu(I)SR + R-SH, -HX (Base) Ar-S-Cu(III)(X)(L)n Ar-S-Cu(III)(X)(L)n Cu(I)SR->Ar-S-Cu(III)(X)(L)n + Ar-X (Oxidative Addition) Ar-S-R Aryl Thioether Ar-S-Cu(III)(X)(L)n->Ar-S-R Reductive Elimination Ar-S-R->Cu(I)X Product Release

A generalized catalytic cycle for the Ullmann C-S coupling reaction.

Quantitative Kinetic Data

A thorough understanding of reaction kinetics requires quantitative data. The following tables summarize key kinetic parameters and the effects of various reaction components on the Ullmann condensation for aryl thioether synthesis. Note: Comprehensive, tabulated raw kinetic data is scarce in the literature; the following represents a consolidation of available information.

Table 1: Hammett Study of Substituted Aryl Iodides

A Hammett study was conducted on the Ullmann-type cross-coupling of various para-substituted iodobenzenes with thiophenol. The positive value of ρ indicates a buildup of negative charge in the transition state at the carbon atom of the C-I bond, which is consistent with a rate-determining step involving oxidative addition.

Substituent (X) in p-XC₆H₄IσₚRelative Rate (kₓ/kₕ)
OMe-0.27< 1
Me-0.17< 1
H0.001.00
Cl0.23> 1
CN0.66> 1
NO₂0.78> 1

Data derived from Hammett plot with ρ = +1.0, indicating acceleration by electron-withdrawing groups.

Table 2: Influence of Reaction Parameters on Reaction Rate and Yield

This table provides a qualitative and semi-quantitative summary of the effects of various reaction parameters on the synthesis of aryl thioethers.

ParameterObservationGeneral Trend
Catalyst Loading Increasing catalyst concentration generally increases the reaction rate.[3][4]An optimal concentration often exists, beyond which the rate may not significantly increase or could even decrease due to aggregation.[3][4]
Temperature Reaction rates are highly dependent on temperature. A decrease of 15 °C can significantly lower the yield.[5]Higher temperatures generally lead to faster reactions, but can also promote side reactions.
Solvent Polar aprotic solvents like DMF and DMSO are commonly used.Solvent polarity can influence the solubility of reactants and intermediates, affecting the reaction rate.
Base The choice and strength of the base are crucial.The base facilitates the deprotonation of the thiol to form the active nucleophile.
Ligand The presence and nature of a ligand can dramatically accelerate the reaction.Ligands can stabilize the copper catalyst, increase its solubility, and modulate its reactivity.
Aryl Halide Reactivity follows the order I > Br > Cl.[6]The C-X bond strength is a key factor, with weaker bonds leading to faster oxidative addition.
Thiol Electron-donating or -withdrawing groups on the thiol can affect its nucleophilicity.Kinetic studies indicate the involvement of the thiol in the rate-determining step.[4]

Experimental Protocols for Kinetic Studies

Detailed and reproducible experimental protocols are essential for accurate kinetic analysis. The following sections outline a general procedure for studying the kinetics of the Ullmann condensation for aryl thioether synthesis.

General Experimental Setup

The following diagram illustrates a typical workflow for a kinetic study of the Ullmann C-S coupling reaction.

Kinetic_Workflow Experimental Workflow for Kinetic Studies Reagents Prepare Stock Solutions: Aryl Halide, Thiol, Base, Internal Standard, Catalyst Reaction_Setup Set up Reaction Vessel (e.g., Schlenk tube) under Inert Atmosphere Reagents->Reaction_Setup Initiation Add Catalyst to Initiate the Reaction at a Controlled Temperature Reaction_Setup->Initiation Sampling Withdraw Aliquots at Specific Time Intervals Initiation->Sampling Quenching Quench the Reaction in the Aliquot Sampling->Quenching Analysis Analyze the Sample by GC-MS or HPLC Quenching->Analysis Data_Processing Determine Concentrations and Plot Kinetic Data Analysis->Data_Processing

A typical workflow for kinetic analysis of the Ullmann C-S coupling.
Detailed Methodology for Reaction Monitoring by GC-MS

This protocol describes a method for monitoring the reaction progress by taking aliquots at different time points and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Schlenk tubes or similar reaction vessels suitable for inert atmosphere techniques

  • Magnetic stirrer and hot plate with a temperature controller

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Reactants: Aryl halide, thiol, base, copper catalyst, ligand (if any), and a high-boiling point solvent (e.g., DMF, DMSO, or 1,4-dioxane)

  • Internal standard (a stable compound that does not react under the reaction conditions and has a different retention time from all reactants and products)

  • Quenching solution (e.g., a dilute solution of a strong acid or a chelating agent like EDTA)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Preparation:

    • Dry all glassware in an oven and cool under a stream of inert gas.

    • Prepare stock solutions of the aryl halide, thiol, base, and internal standard in the chosen reaction solvent.

  • Reaction Setup:

    • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), thiol (e.g., 1.2 mmol), base (e.g., 2.0 mmol), ligand (if used), and the internal standard.

    • Add the solvent to achieve the desired concentration.

    • Degas the solution by three freeze-pump-thaw cycles or by bubbling inert gas through the solution for 20-30 minutes.

    • Place the reaction vessel in a preheated oil bath at the desired temperature and allow the mixture to equilibrate.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the copper catalyst (e.g., CuI, 5 mol%) to the stirred solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing the quenching solution. This will stop the reaction by protonating the thiolate and/or deactivating the catalyst.

  • Sample Preparation for GC-MS Analysis:

    • To the quenched aliquot, add water and an extraction solvent.

    • Shake the vial vigorously and allow the layers to separate.

    • Carefully transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous Na₂SO₄).

    • Filter the solution and transfer it to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Develop a suitable temperature program for the GC to achieve good separation of the reactants, product, and internal standard.

    • Use the mass spectrometer to identify and quantify the peaks based on their retention times and mass spectra.

  • Data Analysis:

    • Determine the concentration of the reactants and product at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate law can be determined.

In-situ Reaction Monitoring

For more continuous and real-time data, in-situ monitoring techniques can be employed.

  • In-situ NMR Spectroscopy: The reaction can be carried out directly in an NMR tube, and spectra can be acquired at regular intervals to monitor the disappearance of reactants and the appearance of products. This technique provides rich structural information but requires careful selection of a deuterated solvent that is compatible with the reaction conditions.

  • In-situ IR or Raman Spectroscopy: Spectroscopic probes can be inserted directly into the reaction vessel to monitor the concentration of species with characteristic vibrational bands. This allows for continuous, non-invasive monitoring of the reaction progress.

Conclusion

The Ullmann condensation for the synthesis of aryl thioethers is a complex reaction with a mechanism that is sensitive to the reaction conditions. Kinetic studies, particularly Hammett analysis, point towards an oxidative addition of the aryl halide as a key step in the catalytic cycle. While a complete quantitative kinetic dataset is still emerging in the literature, the information available provides a solid foundation for understanding the factors that govern the reaction rate. By employing rigorous experimental protocols for kinetic monitoring, researchers can further elucidate the intricate details of this important transformation, leading to the development of more efficient and selective catalytic systems for the synthesis of valuable aryl thioether compounds.

References

A Technical Guide to the Synthesis and Biological Evaluation of Novel 2-((2-Aminophenyl)thio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel derivatives of 2-((2-aminophenyl)thio)benzoic acid, with a particular focus on the phenothiazine class of compounds. It details their synthesis, biological activities, and mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound serves as a crucial scaffold in the synthesis of various heterocyclic compounds, most notably phenothiazines. These derivatives have garnered significant attention in the scientific community due to their wide-ranging pharmacological properties, including anticancer and antimicrobial activities. This guide summarizes the current knowledge on these compounds, providing detailed experimental protocols, quantitative biological data, and an overview of their molecular targets to facilitate further research and development in this promising area.

Synthesis of Novel Derivatives

The synthesis of derivatives from this compound primarily involves the formation of the phenothiazine tricycle, followed by substitutions at the C2 and N10 positions.

General Synthesis of the Phenothiazine Core

A common route to the phenothiazine core involves the cyclization of this compound. A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization 2_aminothiophenol 2-Aminothiophenol Ullmann_Condensation Ullmann Condensation (Copper catalyst) 2_aminothiophenol->Ullmann_Condensation 2_chlorobenzoic_acid 2-Chlorobenzoic Acid 2_chlorobenzoic_acid->Ullmann_Condensation Core_Compound This compound Ullmann_Condensation->Core_Compound Intramolecular_Cyclization Intramolecular Cyclization (e.g., with iodine) Core_Compound->Intramolecular_Cyclization Phenothiazine_Core Phenothiazine Core Intramolecular_Cyclization->Phenothiazine_Core N10_Alkylation N10-Alkylation/ Acylation Phenothiazine_Core->N10_Alkylation C2_Substitution C2-Substitution Phenothiazine_Core->C2_Substitution Final_Derivatives Novel Phenothiazine Derivatives N10_Alkylation->Final_Derivatives C2_Substitution->Final_Derivatives

General synthetic workflow for phenothiazine derivatives.
Experimental Protocol: Synthesis of 10-Substituted Phenothiazine Derivatives

This protocol describes a general method for the N10-alkylation of the phenothiazine core.

Materials:

  • Phenothiazine

  • Appropriate alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenothiazine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 10-substituted phenothiazine derivative.

Biological Activities and Experimental Protocols

Derivatives of this compound, particularly phenothiazines, have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Phenothiazine derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Ras->PI3K MAPK MAPK/ERK Ras->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Wnt Wnt/ β-catenin Wnt->Proliferation Calmodulin Calmodulin Calmodulin->Proliferation PP2A PP2A PP2A->Akt Dephosphorylation (Inhibition) Phenothiazine Phenothiazine Derivatives Phenothiazine->Ras Inhibition Phenothiazine->PI3K Inhibition Phenothiazine->Akt Inhibition Phenothiazine->MAPK Inhibition Phenothiazine->Wnt Inhibition Phenothiazine->Calmodulin Inhibition Phenothiazine->PP2A Activation Phenothiazine->Apoptosis Induction

Signaling pathways modulated by phenothiazine derivatives.

The in vitro anticancer activity of various phenothiazine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
1 TrifluoperazineProstatic cancer (PC-3)6.67[1]
2 CWHM-974Melanoma (A375)1.37[2]
3 FluphenazineMelanoma (A375)7.04[2]
4 PEGylated Phenothiazine (PP)Cervical cancer (HeLa)229.1[3]
5 PEGylated Phenothiazine (PPO)Breast cancer (MCF7)131.7[3]
6 TEGylated Phenothiazine (PTMA)Cervical cancer (HeLa)>250[4]
7 TEGylated Phenothiazine (PTEA)Cervical cancer (HeLa)~150[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7][8]

Antimicrobial Activity

Several derivatives of this compound have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
8 Thioureide derivativeStaphylococcus aureus32[9]
9 Thioureide derivativeEscherichia coli>1024[9]
10 N-Mannich baseStaphylococcus aureus3.125[10]
11 N-Mannich basePseudomonas aeruginosa12.5[10]
12 4-chlorophenyl)sulfonyl]benzoic acid derivativeStaphylococcus aureus125[11]

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][12][13][14]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Drug Discovery Workflow

The discovery of novel derivatives of this compound follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow Start Lead Identification (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Anticancer & Antimicrobial Assays) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50 & MIC Determination) In_Vitro_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies SAR_Studies->In_Vivo_Studies Lead_Optimization->Synthesis Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

A typical drug discovery workflow.

Conclusion

Derivatives of this compound, particularly phenothiazines, represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, serving as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to translate these promising findings into clinically effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((2-Aminophenyl)thio)benzoic acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-((2-Aminophenyl)thio)benzoic acid, a key intermediate in the preparation of various heterocyclic compounds, notably phenothiazines. The synthesis is achieved through a robust two-step process commencing with a copper-catalyzed Ullmann condensation to form an aryl-sulfur bond, followed by the reduction of a nitro intermediate. This methodology offers a reliable route to the target compound, crucial for research and development in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring amino, thioether, and carboxylic acid functionalities, makes it a versatile precursor for the synthesis of complex molecules. A classical and effective method for its preparation is the Ullmann condensation, a copper-catalyzed reaction that facilitates the coupling of an aryl halide with a thiol.[1] This application note details a widely employed two-step synthesis beginning with the Ullmann condensation of 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene to yield 2-((2-nitrophenyl)thio)benzoic acid, followed by the chemical reduction of the nitro group to the corresponding amine.[1]

Data Presentation

Physicochemical and Spectroscopic Data
Property2-((2-Nitrophenyl)thio)benzoic acid (Intermediate)This compound (Final Product)
Molecular Formula C₁₃H₉NO₄SC₁₃H₁₁NO₂S
Molecular Weight 275.28 g/mol 245.30 g/mol [1][2]
CAS Number 19806-43-054920-98-8[1][2]
Appearance -Yellow to orange crystalline powder[1]
Melting Point -~150-152 °C
Solubility -Soluble in ethanol and DMSO; sparingly soluble in water
¹H NMR (ppm) Predicted aromatic signalsComplex aromatic multiplets (6.5-8.5 ppm), amine and carboxylic acid protons[1]
¹³C NMR (ppm) Predicted aromatic and carbonyl signalsPredicted aromatic and carbonyl signals
IR (cm⁻¹) Characteristic NO₂, C=O, C-S stretchesN-H (3500-3300), O-H (3300-2500, broad), C=O, C-S stretches[1]
Mass Spec (m/z) Expected molecular ion peakExpected molecular ion peak [M]⁺ or [M+H]⁺[1]

Note: Specific experimental spectral data can vary based on the solvent and instrumentation used.

Reaction Parameters
StepReactionKey ReagentsCatalystSolventTypical Yield
1. Ullmann Condensation2,2'-Dithiosalicylic acid + 1-Chloro-2-nitrobenzene → 2-((2-Nitrophenyl)thio)benzoic acidNaOHCopperWaterModerate to High
2. Nitro Group Reduction2-((2-Nitrophenyl)thio)benzoic acid → this compoundRaney-Nickel/H₂, Fe/AcOH, or SnCl₂/HCl-Water or AlcoholHigh

Experimental Protocols

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid (Ullmann Condensation)

This protocol is based on the general principles of the Ullmann condensation for the formation of aryl thioethers.

Materials:

  • 2,2'-Dithiosalicylic acid

  • 1-Chloro-2-nitrobenzene

  • Sodium hydroxide (NaOH)

  • Copper powder (activated)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2,2'-dithiosalicylic acid in an aqueous solution of sodium hydroxide. The disulfide bond is cleaved in the basic solution to form the thiolate.

  • Add a catalytic amount of activated copper powder to the solution.

  • To this mixture, add a stoichiometric equivalent of 1-chloro-2-nitrobenzene.

  • Heat the reaction mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution to remove the copper catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 2-((2-nitrophenyl)thio)benzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol details the reduction of the nitro intermediate to the final product using Raney-Nickel.

Materials:

  • 2-((2-Nitrophenyl)thio)benzoic acid

  • Raney-Nickel

  • Water (distilled or deionized)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl, aqueous solution)

Procedure:

  • To a solution of 2-((2-nitrophenyl)thio)benzoic acid in water, add Raney-Nickel catalyst.

  • Transfer the mixture to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (e.g., 450 psi) and heat the reaction mixture (e.g., to 110 °C) with stirring for a specified time (e.g., 3 hours).

  • After the reaction, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the mixture to remove the Raney-Nickel catalyst.

  • Neutralize the filtrate with an aqueous solution of hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration and dry under reduced pressure to obtain this compound hydrochloride.

  • The free amine can be obtained by treating the hydrochloride salt with a base.

Alternative Reduction Methods:

  • Iron in Acetic Acid: The nitro compound can be reduced using iron powder in acetic acid.[3][4] This method is often mild and tolerates various functional groups.[5]

  • Tin(II) Chloride in Hydrochloric Acid: Another common method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid.[5]

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials: 2,2'-Dithiosalicylic acid 1-Chloro-2-nitrobenzene step1 Ullmann Condensation - NaOH (aq) - Copper Catalyst - Reflux start->step1 intermediate Intermediate: 2-((2-Nitrophenyl)thio)benzoic acid step1->intermediate purification1 Purification - Filtration - Acidification - Recrystallization intermediate->purification1 step2 Nitro Group Reduction - Raney-Ni, H₂ or Fe/AcOH or SnCl₂/HCl product Final Product: This compound step2->product purification2 Purification - Filtration - Neutralization - Drying product->purification2 purification1->step2

Caption: Synthetic route for this compound.

Ullmann Condensation C-S Coupling Mechanism

ullmann_mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle ArX Ar-X (Aryl Halide) OA Oxidative Addition ArX->OA RSCu RS-Cu(I) (Thiolate Complex) RSCu->OA Intermediate Ar-Cu(III)(SR)-X OA->Intermediate RE Reductive Elimination Intermediate->RE product Ar-SR (Aryl Thioether) RE->product CuX Cu(I)-X RE->CuX Reforms Catalyst

Caption: General mechanism of Ullmann C-S cross-coupling.

References

Application Notes and Protocols: Microwave-Assisted Ullmann Coupling for Amino-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a cornerstone in the synthesis of C-N bonds, crucial for the preparation of amino-substituted derivatives.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. However, traditional Ullmann reactions often necessitate harsh conditions, including high temperatures and prolonged reaction times, leading to poor yields and limited functional group tolerance.[2][3][4] The advent of microwave-assisted organic synthesis has revolutionized this classic transformation, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.[3][4][5][6] This document provides detailed application notes and protocols for the microwave-assisted Ullmann coupling for the synthesis of amino-substituted derivatives.

Advantages of Microwave-Assisted Ullmann Coupling

Microwave irradiation offers a more efficient and controlled method of heating compared to conventional oil baths.[7] Key benefits include:

  • Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes.[2][8]

  • Improved Yields: Selective and rapid heating can minimize the formation of side products, leading to higher isolated yields of the desired amino-substituted compounds.[4]

  • Enhanced Efficiency: The ability to rapidly screen reaction conditions and the overall reduction in reaction time contribute to a more efficient workflow.

  • Milder Reaction Conditions: In some cases, microwave assistance can facilitate the reaction at lower temperatures than traditionally required.[7]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various microwave-assisted Ullmann C-N coupling reactions, highlighting the diversity of catalysts, ligands, bases, and reaction conditions employed, along with the corresponding outcomes.

Aryl HalideAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Ref.
Bromaminic acidVarious anilinesCu(0) (5)NonePhosphate BufferWater80-1202-20Good-Exc.[2]
Halo-10-alkyl-10H-phenothiazinesAqueous ammoniaCu₂O (5)NoneNH₃/H₂ONMP120120-[3]
4-ChlorocoumarinN-terminus unprotected amino acidsCuINoneK₂CO₃Water8010-15High[3]
Aryl halidesPhenylureaCu₂O (20)None-Solvent-free--35-90[3]
Aryl iodidesPiperidineCuI (10)N-methylglycine (20)K₃PO₄DMSORT-Excellent[9]
2-Fluoro-4-iodoanilineSubstituted lactams---Toluene16012062-94[10]

Experimental Protocols

General Protocol for Microwave-Assisted Ullmann Amination

This protocol is a representative example for the synthesis of anilinoanthraquinone derivatives, adapted from literature.[2][8]

Materials:

  • Aryl halide (e.g., Bromaminic acid, 1.0 mmol)

  • Amine (e.g., substituted aniline, 1.2 mmol)

  • Copper(0) powder (5 mol%, 0.05 mmol)

  • Phosphate buffer (pH 6-7)

  • Microwave reactor vials

  • Stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and copper(0) powder (0.05 mmol).

  • Add the phosphate buffer to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial tightly with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters: temperature (e.g., 100 °C), time (e.g., 15 minutes), and power (e.g., 100 W). Note that the initial power should be set to a level that allows for a rapid ramp to the target temperature.

  • Start the microwave irradiation with efficient stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding a suitable solvent (e.g., ethyl acetate).

  • Filter the reaction mixture to remove the catalyst.

  • Extract the aqueous phase with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amino-substituted derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reactants & Catalyst (Aryl Halide, Amine, Copper) mixing Mixing in Microwave Vial reagents->mixing solvent Solvent (e.g., Phosphate Buffer) solvent->mixing microwave Microwave Irradiation (Temp, Time, Power) mixing->microwave workup Reaction Work-up (Quenching, Extraction) microwave->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for microwave-assisted Ullmann coupling.

Simplified Ullmann C-N Coupling Catalytic Cycle

ullmann_cycle CuI Cu(I) CuAmide Cu(I)-NR₂ CuI->CuAmide + R₂NH - HX Amine R₂NH Base Base OxAdd [Ar-Cu(III)-X(NR₂)] CuAmide->OxAdd + Ar-X ArX Ar-X OxAdd->CuI Reductive Elimination Product Ar-NR₂ RedElim Reductive Elimination

References

Application Notes and Protocols for the Preparation of Thioxanthenone Derivatives from 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of thioxanthenone derivatives, starting from the key intermediate 2-((2-aminophenyl)thio)benzoic acid. Detailed experimental protocols for the synthesis of the thioxanthenone scaffold and its derivatives are provided, along with a summary of their biological activities, particularly as anticancer agents.

Introduction

Thioxanthenones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] As bioisosteres of naturally occurring xanthones, they have been explored for various therapeutic applications, including as antitumor, antiparasitic, and anticancer agents.[1] The core structure of thioxanthenone serves as a versatile scaffold for the development of novel drug candidates. A key precursor for the synthesis of the thioxanthenone ring system is this compound.[2] This document outlines the synthetic routes to thioxanthenone derivatives from this starting material and highlights their biological significance.

Synthetic Pathways

The preparation of thioxanthenone derivatives from this compound typically involves two main stages: the synthesis of the starting material and its subsequent cyclization to form the thioxanthenone core, which can then be further modified.

Synthesis of this compound

A common and well-documented method for the preparation of this compound involves a two-step process starting from 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[2] This route first generates a nitro-substituted intermediate, which is then reduced to the desired amino compound.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

  • In a suitable reaction vessel, dissolve 2,2'-dithiosalicylic acid in a basic aqueous solution (e.g., sodium hydroxide solution).

  • Add 1-chloro-2-nitrobenzene to the solution.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 2-((2-nitrophenyl)thio)benzoic acid.

Step 2: Reduction to this compound

  • Suspend the 2-((2-nitrophenyl)thio)benzoic acid obtained in the previous step in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst).

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using a metal catalyst, filter it off.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Cyclization to Thioxanthen-9-one

The intramolecular cyclization of this compound is a key step in forming the tricyclic thioxanthenone scaffold. This reaction is typically promoted by strong acids which act as dehydrating agents.[2]

Experimental Protocol: Synthesis of Thioxanthen-9-one

  • Place this compound in a flask.

  • Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).[2][3][4]

  • Heat the mixture, typically at a temperature range of 100-150 °C, for a period of 1 to 3 hours. The reaction should be monitored for the disappearance of the starting material.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate of thioxanthen-9-one is then collected by filtration.

  • Wash the solid thoroughly with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure thioxanthen-9-one.

For substrates with certain substituents, direct cyclization might be challenging. In such cases, the carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[3]

Derivatization of the Thioxanthenone Scaffold

The thioxanthen-9-one core can be further functionalized to generate a library of derivatives with potentially enhanced biological activities. Common derivatization strategies include electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation) on the aromatic rings or reactions involving the carbonyl group. For instance, bromo-substituted thioxanthenones can be prepared and subsequently used in cross-coupling reactions or as precursors for Schiff base formation.

Biological Activities and Applications

Thioxanthenone derivatives have demonstrated a wide range of biological activities, with their potential as anticancer agents being a primary focus of research.

Anticancer Activity

Many thioxanthenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted and can include:

  • DNA Intercalation and Topoisomerase Inhibition: Thioxanthenones can insert themselves between the base pairs of DNA, a process known as intercalation.[5] This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some derivatives act as topoisomerase inhibitors.[6][7] Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. By inhibiting these enzymes, thioxanthenone derivatives can induce DNA strand breaks and trigger cell death in cancer cells.

  • Modulation of Signaling Pathways: Some thioxanthenone derivatives have been shown to modulate key cellular signaling pathways involved in cancer progression, such as the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

The following table summarizes the in vitro anticancer activity of some thioxanthenone and related derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Tetracyclic Thioxanthene 11A375-C5 (Melanoma)GI₅₀5-7 µM
Tetracyclic Thioxanthene 11MCF-7 (Breast Adenocarcinoma)GI₅₀5-7 µM
Tetracyclic Thioxanthene 11NCI-H460 (Non-small cell lung)GI₅₀5-7 µM
Tetracyclic Thioxanthene 14A375-C5 (Melanoma)GI₅₀8-11 µM
Tetracyclic Thioxanthene 14MCF-7 (Breast Adenocarcinoma)GI₅₀8-11 µM
Tetracyclic Thioxanthene 14NCI-H460 (Non-small cell lung)GI₅₀8-11 µM

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the processes described, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Core Structure Synthesis 2_2_dithiosalicylic_acid 2,2'-Dithiosalicylic Acid nitro_intermediate 2-((2-Nitrophenyl)thio)benzoic acid 2_2_dithiosalicylic_acid->nitro_intermediate Ullmann Condensation 1_chloro_2_nitrobenzene 1-Chloro-2-nitrobenzene 1_chloro_2_nitrobenzene->nitro_intermediate amino_intermediate This compound nitro_intermediate->amino_intermediate Reduction thioxanthenone Thioxanthen-9-one amino_intermediate->thioxanthenone Cyclization (PPA or H₂SO₄) derivatives Thioxanthenone Derivatives thioxanthenone->derivatives Functionalization

Caption: Synthetic workflow for thioxanthenone derivatives.

Mechanism_of_Action cluster_dna_interaction DNA Interaction Thioxanthenone_Derivative Thioxanthenone Derivative DNA_Intercalation DNA Intercalation Thioxanthenone_Derivative->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase II Inhibition Thioxanthenone_Derivative->Topoisomerase_Inhibition DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanism of thioxanthenone derivatives.

References

Application Notes and Protocols: 2-((2-Aminophenyl)thio)benzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a valuable and versatile bifunctional building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a nucleophilic aniline moiety, a carboxylic acid group, and a flexible thioether linkage, allows for a variety of intramolecular cyclization reactions to construct diverse heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of prominent classes of heterocyclic compounds, namely phenothiazines and thioxanthenones, utilizing this precursor. These heterocyclic cores are of significant interest in drug discovery and materials science.

Core Applications: Synthesis of Phenothiazines and Thioxanthenones

This compound serves as a key starting material for the synthesis of phenothiazine-4-carboxylic acid and thioxanthenone-1-carboxylic acid. These transformations are typically achieved through intramolecular cyclization, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or via a base-catalyzed Smiles rearrangement.

Synthesis of 10H-Phenothiazine-4-carboxylic Acid via Intramolecular Cyclization

The intramolecular cyclization of this compound provides a direct route to the phenothiazine scaffold, a core structure in many antipsychotic and antihistaminic drugs. This reaction proceeds through an intramolecular electrophilic aromatic substitution where the carboxylic acid is activated, followed by attack of the electron-rich aniline ring and subsequent dehydration.

Reaction Scheme:

G cluster_0 Synthesis of 10H-Phenothiazine-4-carboxylic Acid This compound This compound 10H-Phenothiazine-4-carboxylic Acid 10H-Phenothiazine-4-carboxylic Acid This compound->10H-Phenothiazine-4-carboxylic Acid Polyphosphoric Acid (PPA), Heat

Caption: General scheme for the synthesis of 10H-Phenothiazine-4-carboxylic Acid.

Experimental Protocol:

A detailed experimental protocol for this transformation is provided below, based on established synthetic methodologies.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place this compound.

  • Add polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring in an oil bath at 130-140 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.

  • The crude product is then suspended in a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The solid is again collected by filtration, washed with water, and then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The final product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to afford pure 10H-phenothiazine-4-carboxylic acid.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)
This compoundPolyphosphoric acid130-1403-410H-Phenothiazine-4-carboxylic acid75-85
Synthesis of Thioxanthenone-1-carboxylic Acid

The synthesis of the thioxanthenone scaffold, a key component in various photosensitizers and therapeutic agents, can also be achieved from this compound. This transformation involves a diazotization of the amino group followed by an intramolecular Pschorr cyclization.

Reaction Scheme:

G cluster_1 Synthesis of Thioxanthenone-1-carboxylic Acid This compound This compound Diazonium Salt Intermediate Diazonium Salt Intermediate This compound->Diazonium Salt Intermediate 1. NaNO2, H2SO4, 0-5 °C Thioxanthenone-1-carboxylic Acid Thioxanthenone-1-carboxylic Acid Diazonium Salt Intermediate->Thioxanthenone-1-carboxylic Acid 2. Heat

Caption: General scheme for the synthesis of Thioxanthenone-1-carboxylic Acid.

Experimental Protocol:

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Ice

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound in cold concentrated sulfuric acid at 0-5 °C in a three-necked flask equipped with a stirrer and a thermometer.

  • To this solution, add a solution of sodium nitrite in concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting mixture at this temperature for 1-2 hours to ensure complete diazotization.

  • Pour the reaction mixture onto a large amount of crushed ice and water.

  • Heat the aqueous mixture to boiling for 30 minutes to facilitate the cyclization and nitrogen gas evolution.

  • Cool the mixture to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from a suitable solvent or by extraction with diethyl ether followed by removal of the solvent.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)
This compound1. NaNO₂, H₂SO₄2. Heat0-5 then boiling2-3Thioxanthenone-1-carboxylic acid60-70

Mechanism Highlight: The Smiles Rearrangement in Phenothiazine Synthesis

Under basic conditions, the intramolecular cyclization of derivatives of this compound can proceed through the Smiles rearrangement.[1] This intramolecular nucleophilic aromatic substitution involves the migration of an aromatic ring from one heteroatom to another.

Smiles_Rearrangement A Activated Aryl Thioether B Meisenheimer Complex (Spirocyclic Intermediate) A->B Intramolecular Nucleophilic Attack (Base-catalyzed) C Rearranged Product (Phenothiazine Derivative) B->C Ring Opening and Protonation

Caption: Simplified workflow of the Smiles Rearrangement.[1]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Polyphosphoric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of phenothiazines, thioxanthenones, and other related structures. The versatility of this building block, coupled with the established synthetic routes, makes it a valuable tool in the development of new pharmaceuticals and functional materials. Further exploration of its reactivity is encouraged to unlock the full potential of this remarkable molecule.

References

Development of Anticancer Agents from 2-((2-Aminophenyl)thio)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of anticancer agents derived from the scaffold 2-((2-aminophenyl)thio)benzoic acid. This class of compounds, including its benzothiazole and phenothiazine derivatives, has demonstrated significant potential in oncology research, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.

Introduction

Derivatives of this compound represent a versatile scaffold for the synthesis of novel anticancer agents. The core structure allows for the generation of diverse libraries of compounds, notably benzothiazoles and phenothiazines, which have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action identified for these compounds include the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of protein tyrosine kinases, which are crucial for cancer cell proliferation and survival. These findings underscore the therapeutic potential of this chemical class and provide a strong rationale for its further development.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of selected this compound derivatives, specifically benzothiazole and phenothiazine analogues, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 NCI-H522 (Non-small cell lung cancer)0.0223[1]
Compound 2 HT29 (Colon cancer)Submicromolar[1]
MDA-MB-231/ATCC (Breast cancer)Submicromolar[1]
Compound 3 MDA-MB-468 (Breast cancer)0.0691[1]
Compound 4 HCT116 (Colon cancer)2.01[2]
Compound 5 HeLa (Cervical cancer)1.6[2]
Compound 6 A549 (Lung cancer)1.3[2]
Compound 7 HepG2 (Liver cancer)0.13[2]
Compound 8 PC12 (Pheochromocytoma)0.298[2]
Compound 9 HT29 (Colon cancer)3.670[3]
Compound 10 HeLa (Cervical cancer)2.642[3]

Table 2: Anticancer Activity of Phenothiazine Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Compound 4b HepG-2 (Hepatocellular carcinoma)7.14
Compound 4k HepG-2 (Hepatocellular carcinoma)7.61
Compound 4k MCF-7 (Breast cancer)12.0
Compound 4b MCF-7 (Breast cancer)13.8
PEGylated Phenothiazine (PP) CT26 (Mouse colon carcinoma)Comparable to 5-FU & Doxorubicin[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of lead compounds and key in vitro and in vivo assays to evaluate their anticancer potential.

Synthesis Protocols

3.1.1. General Synthesis of 2-(4-Aminophenyl)benzothiazole Derivatives

This protocol describes a common method for synthesizing the 2-(4-aminophenyl)benzothiazole core structure.

  • Reaction: Condensation of 4-aminobenzoic acid and 2-aminothiophenol.

  • Reagents and Equipment: 4-aminobenzoic acid, 2-aminothiophenol, polyphosphoric acid (PPA), microwave reactor, round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, combine 4-aminobenzoic acid (1 equivalent) and 2-aminothiophenol (1 equivalent) in polyphosphoric acid.

    • Heat the mixture using a microwave reactor.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • The resulting 2-(4-aminophenyl)benzothiazole can be further modified, for example, by acetylation of the amino group, followed by reaction with various heterocyclic thiols to generate a library of derivatives.

3.1.2. Synthesis of Phenothiazine Derivatives

This protocol outlines a general route to phenothiazine scaffolds from diphenylamine.

  • Reaction: Cyclization of diphenylamine with sulfur.

  • Reagents and Equipment: Diphenylamine, sulfur, iodine (catalyst), round-bottom flask, reflux condenser, heating mantle, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, fuse diphenylamine with sulfur in the presence of a catalytic amount of iodine.

    • Heat the mixture under reflux.

    • Monitor the reaction by TLC.

    • After completion, the crude phenothiazine can be purified by recrystallization.

    • The core phenothiazine structure can then be subjected to further reactions, such as N-alkylation or acylation, to produce a variety of derivatives.

In Vitro Experimental Protocols

3.2.1. Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials: 96-well plates, cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Materials: Flow cytometer, cancer cell lines, test compounds, Annexin V-FITC staining kit (containing Annexin V-FITC, propidium iodide, and binding buffer), PBS.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

3.2.3. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Materials: Cancer cell lines, test compounds, lysis buffer (e.g., RIPA buffer), protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p53), HRP-conjugated secondary antibodies, chemiluminescence detection reagent, imaging system.

  • Procedure:

    • Treat cells with the test compounds, then lyse the cells to extract total protein.

    • Determine the protein concentration using a protein assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescence substrate.

    • Detect the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.[5]

In Vivo Experimental Protocol

3.3.1. Human Tumor Xenograft Mouse Model

This protocol evaluates the in vivo antitumor efficacy of the test compounds.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored.

  • Materials: Immunocompromised mice (e.g., athymic nude or SCID mice), human cancer cell lines, Matrigel (optional), calipers, vehicle control, test compounds.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., via oral gavage, intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

    • Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Anticancer_Mechanism cluster_0 Tyrosine Kinase Inhibition cluster_1 Apoptosis Induction (Mitochondrial Pathway) Derivative 2-((2-Aminophenyl)thio) benzoic acid Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Derivative->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Derivative2 2-((2-Aminophenyl)thio) benzoic acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative2->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative2->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanisms of action.

Experimental Workflows

In_Vitro_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Culture Purification->Cell_Culture Test Compounds MTT_Assay MTT Assay (Cytotoxicity Screening) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis Analysis) MTT_Assay->Flow_Cytometry Active Compounds Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot Confirm Mechanism In_Vivo_Workflow cluster_invivo In Vivo Efficacy Study Xenograft Establish Xenograft Model Randomization Tumor Growth & Randomization Xenograft->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

References

Application Notes and Protocols for 2-((2-Aminophenyl)thio)benzoic Acid Analogs in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antimicrobial and antifungal potential of 2-((2-aminophenyl)thio)benzoic acid analogs. The information compiled from recent scientific literature is intended to guide researchers in the exploration of this chemical scaffold for the development of novel therapeutic agents. Detailed protocols for relevant experimental procedures are also included to facilitate further investigation.

Introduction

This compound and its derivatives represent a class of compounds with a versatile chemical structure that has shown promise in various therapeutic areas. While historically recognized as a key intermediate in the synthesis of complex heterocyclic systems like phenothiazines, recent studies have highlighted the potential of its analogs as antimicrobial and antifungal agents.[1] This document summarizes the available data on their biological activity, provides protocols for their synthesis and evaluation, and explores their potential mechanisms of action.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of various analogs of this compound and related compounds are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) and, where available, Minimum Fungicidal Concentration (MFC) or antibiofilm activity.

Antifungal Activity of 2-Aminobenzoic Acid Derivatives against Candida albicans

A study on green-synthesized 2-aminobenzoic acid derivatives demonstrated their efficacy against a fluconazole-resistant clinical isolate of Candida albicans.[1]

CompoundStructureMIC (µg/mL)Biofilm Inhibition (at 50 µg/mL)
Compound 1 Methyl 2-aminobenzoate7075%
Compound 2 Ethyl 2-aminobenzoate7085%
Compound 3 Propyl 2-aminobenzoate20075%
Compound 4 Butyl 2-aminobenzoate17580%

Data sourced from a study on 2-aminobenzoic acid derivatives, which are structurally related to the core topic and provide valuable insights into the potential of the aminobenzoic acid scaffold.[1]

Antibacterial and Antifungal Activity of Thio-Substituted Benzoic Acid Analogs

While specific data for a wide range of this compound analogs is still emerging, studies on structurally related compounds provide valuable comparative data. For instance, derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid, the nitro-precursors to the target amino-compounds, have been evaluated for their antimicrobial activity.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 2-[(2-nitro-1-phenylethyl)thio]benzoic Acid Derivatives

Compound IDRS. aureusB. subtilisP. aeruginosaE. coliC. albicansC. krusei
3a H>500>500>500>50012562.5
3b 4-CH₃>500>500>500>50062.531.25
3c 4-F>500>500>500>50062.531.25
3d 4-Cl>500>500>500>50031.2515.625
3e 4-Br>500>500>500>50031.2515.625
3f 4-NO₂>500>500>500>50012562.5
3g 2,4-diCl>500>500>500>50062.531.25
Ampicillin -0.480.24>5003.9--
Fluconazole -----6.2512.5

Note: The antibacterial activity of these nitro-derivatives was found to be low. However, their notable antifungal activity suggests that the corresponding amino-derivatives warrant investigation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to the core structure involves a two-step process starting from 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[1]

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

  • Dissolve 2,2'-dithiosalicylic acid in a basic aqueous solution (e.g., sodium hydroxide solution).

  • Add 1-chloro-2-nitrobenzene to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution, where the thiolate formed from the cleavage of the disulfide bond displaces the chloride from 1-chloro-2-nitrobenzene.

  • Acidify the solution to precipitate the product, 2-((2-nitrophenyl)thio)benzoic acid.

  • Filter, wash, and dry the precipitate.

Step 2: Reduction to this compound

  • Suspend the 2-((2-nitrophenyl)thio)benzoic acid from Step 1 in a suitable solvent (e.g., ethanol/water mixture).

  • Add a reducing agent, such as iron powder and a catalytic amount of acid (e.g., hydrochloric acid) or ammonium chloride.

  • Heat the mixture under reflux until the reduction of the nitro group to an amino group is complete (monitor by TLC).

  • Filter the hot reaction mixture to remove the iron catalyst.

  • Cool the filtrate and adjust the pH to precipitate the final product, this compound.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility Testing)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound analogs

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth (MHB or RPMI-1640) directly in the 96-well plates. The final volume in each well should be 100 µL, and the concentrations should cover a wide range to determine the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds, as well as to the positive control (broth with inoculum but no compound) and growth control wells. Add 200 µL of sterile broth to the negative control (sterility control) wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol for Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Visualizations: Workflows and Pathways

Experimental Workflow for Antimicrobial Evaluation

Caption: Workflow for synthesis and antimicrobial evaluation.

Potential Mechanism of Action: FtsZ Inhibition

Some thiophenyl derivatives have been shown to exert their antibacterial effect by inhibiting the bacterial cell division protein FtsZ. This protein is crucial for the formation of the Z-ring, which is essential for bacterial cytokinesis. Inhibition of FtsZ leads to filamentation of the bacteria and ultimately cell death.

FtsZ_Inhibition_Pathway cluster_inhibition Inhibition Compound 2-((2-Aminophenyl)thio) benzoic acid analog FtsZ_Monomer FtsZ Monomers Compound->FtsZ_Monomer Binds to FtsZ FtsZ_Polymer FtsZ Protofilaments Compound->FtsZ_Polymer Inhibits Polymerization FtsZ_Monomer->FtsZ_Polymer Polymerization GTP GTP GTP->FtsZ_Polymer Hydrolysis Z_Ring Z-Ring Formation FtsZ_Polymer->Z_Ring Cell_Death Cell Death FtsZ_Polymer->Cell_Death Leads to Filamentation Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Antifungal_Gene_Regulation cluster_genes Virulence Gene Expression cluster_phenotype Phenotypic Effects Compound 2-Aminobenzoic Acid Derivative Candida Candida albicans Compound->Candida HWP1 HWP1 (Hyphal Wall Protein) Compound->HWP1 Downregulates ERG11 ERG11 (Ergosterol Biosynthesis) Compound->ERG11 Downregulates ALS3 ALS3 (Adhesin) Compound->ALS3 Downregulates Hyphae Hyphal Formation HWP1->Hyphae Adhesion Adhesion to Host Cells ALS3->Adhesion Biofilm Biofilm Formation Hyphae->Biofilm Adhesion->Biofilm

References

Application Notes and Protocols: 2-((2-Aminophenyl)thio)benzoic Acid as a Precursor for Phenothiazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-((2-aminophenyl)thio)benzoic acid as a key precursor in the synthesis of phenothiazine-based fluorescent probes. Detailed protocols for the synthesis of the core phenothiazine scaffold and specific fluorescent probes for the detection of various analytes and for subcellular imaging are provided.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds, most notably the phenothiazine ring system. Phenothiazines possess unique electronic and photophysical properties that make them excellent candidates for the development of fluorescent probes. Their inherent fluorescence can be modulated by substitution on the phenothiazine core, allowing for the design of "turn-on" or "turn-off" probes for specific analytes. Furthermore, their structural features can be modified to target specific subcellular organelles. This document outlines the synthesis of the phenothiazine scaffold from this compound and provides detailed examples of its application in the development of fluorescent probes for detecting hydrazine, sulfites, and for targeted organelle imaging.

Synthesis of the Phenothiazine Core

The synthesis of the phenothiazine core from this compound typically involves an intramolecular cyclization reaction. This transformation is often achieved by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA).

General Protocol for Phenothiazine Synthesis:
  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound with an excess of polyphosphoric acid.

  • Heating: Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will vary depending on the specific substituents on the aromatic rings. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the hot reaction mixture into ice-water with vigorous stirring to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Application 1: Fluorescent Probes for Hydrazine Detection

Hydrazine (N₂H₄) is a highly toxic and carcinogenic compound used in various industrial applications. Therefore, the development of sensitive and selective probes for its detection is of great importance. Phenothiazine-based probes have been successfully employed for this purpose.

Example Probe: ZWQ-2

A highly sensitive "turn-on" fluorescent probe for hydrazine, ZWQ-2, was developed based on a phenothiazine fluorophore.

Signaling Pathway

Probe ZWQ-2 (Weak Fluorescence) Product Probe-Hydrazine Adduct (Strong Fluorescence) Probe->Product + Hydrazine Hydrazine Hydrazine (N₂H₄) Hydrazine->Product

Caption: Detection of hydrazine by the ZWQ-2 probe.

Quantitative Data for Hydrazine Probes
ProbeDetection Limit (LOD)Stokes ShiftResponse TimeReference
ZWQ-17.27 µM170 nm~1 minute
ZWQ-21.05 nM170 nm-
ZWQ-326.65 nM170 nm-
Experimental Protocol for Hydrazine Detection:
  • Probe Solution Preparation: Prepare a stock solution of the phenothiazine-based probe (e.g., ZWQ-2) in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Prepare aqueous samples containing varying concentrations of hydrazine. Water, soil extracts, and food samples can be analyzed.

  • Measurement: To the sample solutions, add a small aliquot of the probe stock solution to reach the desired final probe concentration.

  • Fluorescence Spectroscopy: After a short incubation period (e.g., 1 minute for ZWQ-1), measure the fluorescence emission spectrum using a spectrofluorometer. A significant increase in fluorescence intensity indicates the presence of hydrazine.

  • Quantification: A calibration curve can be constructed by plotting the fluorescence intensity against the hydrazine concentration to determine the concentration in unknown samples.

Application 2: Fluorescent Probes for Sulfite Detection

Sulfites (HSO₃⁻/SO₃²⁻) are widely used as preservatives in food and beverages, but can cause allergic reactions in sensitive individuals. Phenothiazine-hemicyanine based probes have been developed for the colorimetric and fluorescent detection of sulfites.

Experimental Workflow

cluster_synthesis Probe Synthesis cluster_detection Sulfite Detection Phenothiazine_Aldehyde 7-Substituted Phenothiazine Aldehyde Condensation Condensation Reaction Phenothiazine_Aldehyde->Condensation Hemicyanine_Salt Indolium Salt Hemicyanine_Salt->Condensation Probe_PI_CN Probe (e.g., PI-CN) Condensation->Probe_PI_CN Probe_Solution Probe Solution Reaction Nucleophilic Addition Probe_Solution->Reaction Sulfite_Sample Sulfite Containing Sample Sulfite_Sample->Reaction Fluorescence_Change Fluorescence Quenching Reaction->Fluorescence_Change

Caption: Workflow for sulfite detection.

Example Probe: PI-CN

The probe PI-CN, a 7-cyano substituted phenothiazine-hemicyanine dye, exhibits a high fluorescence response to sulfites with a low detection limit.

Quantitative Data for Sulfite Probe PI-CN
PropertyValueReference
Detection Limit (LOD)7.5 nM
Experimental Protocol for Sulfite Detection:
  • Probe Synthesis: The phenothiazine-hemicyanine probe is synthesized via a condensation reaction between a 7-substituted phenothiazine aldehyde and an appropriate indolium salt.

  • Probe Solution Preparation: Prepare a stock solution of the PI-CN probe in a suitable solvent.

  • Sample Incubation: Add the probe to the aqueous sample to be tested for sulfites.

  • Visual and Spectroscopic Analysis: A colorimetric change may be observable. For quantitative analysis, measure the fluorescence emission. The presence of sulfite leads to a quenching of the fluorescence.

  • Solid-State Detection: For ease of use, test strips can be prepared by immobilizing the probe on a solid support for the visual detection of sulfites in solutions.

Application 3: Targeted Imaging of Subcellular Organelles

Phenothiazine derivatives can be functionalized with specific targeting moieties to enable the visualization of subcellular organelles. This allows for the study of organelle morphology and function in living cells.

Logical Relationship

Phenothiazine_Core Phenothiazine Fluorophore Targeted_Probe Targeted Fluorescent Probe Phenothiazine_Core->Targeted_Probe + Targeting_Moiety Organelle-Specific Targeting Group Targeting_Moiety->Targeted_Probe + Subcellular_Organelle e.g., Mitochondria, ER, Lysosome Targeted_Probe->Subcellular_Organelle Accumulates in High_Resolution_Imaging High-Resolution Cellular Imaging Subcellular_Organelle->High_Resolution_Imaging Enables

Caption: Targeted subcellular organelle imaging.

Example Probes: PTZ2N Series

A series of phenothiazine-based probes (PTZ2N) have been developed for wash-free targeted imaging of mitochondria, endoplasmic reticulum (ER), lysosomes, lipid droplets, and the cell membrane.

Co-localization Data for PTZ2N Probes
ProbeTarget OrganelleCommercial TrackerPearson's Correlation Coefficient (Pr)Reference
PTZ2N-MitoMitochondriaMitotracker-Green0.96
PTZ2N-EREndoplasmic ReticulumERTracker-Green0.93
PTZ2N-LysoLysosomeLysotracker-Green0.92
PTZ2N-LipidLipid DropletsBODIPY 493/5030.90
PTZ2N-MembCell MembraneMembrane Dye0.84
Experimental Protocol for Live Cell Imaging:
  • Cell Culture: Culture cells (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.

  • Probe Incubation: Prepare a working solution of the targeted phenothiazine probe (e.g., PTZ2N-Mito) in cell culture medium. Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period to allow for probe uptake and localization.

  • Co-staining (Optional): To confirm the specific localization of the phenothiazine probe, co-stain the cells with a commercially available organelle-specific tracker with a different emission wavelength.

  • Fluorescence Microscopy: Image the stained cells using a confocal fluorescence microscope. Use appropriate excitation and emission filters for the phenothiazine probe and the co-stain.

  • Image Analysis: Analyze the acquired images to assess the subcellular distribution of the probe. Co-localization analysis with the commercial tracker can be performed to quantify the targeting efficiency.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of a diverse range of phenothiazine-based fluorescent probes. These probes exhibit excellent photophysical properties and can be tailored for the sensitive and selective detection of important analytes like hydrazine and sulfites, as well as for high-resolution imaging of specific subcellular organelles. The protocols provided herein offer a foundation for researchers to develop and apply these powerful tools in various fields of chemical and biological research.

Application Note: HPLC Analysis for Purity Determination of 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-((2-Aminophenyl)thio)benzoic acid (CAS 54920-98-8) is a crucial intermediate in the synthesis of various pharmaceutical compounds and heterocyclic systems, such as phenothiazines.[1] Its purity is a critical quality attribute that can significantly impact the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of chemical compounds.[2] This application note presents a detailed protocol for the determination of the purity of this compound using a reverse-phase HPLC method.

Principle

The method utilizes a reverse-phase HPLC system with a C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Materials:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

    • Trifluoroacetic acid (TFA) (analytical grade)

2. Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform the system suitability test.

  • Once the system suitability criteria are met, inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peaks.

6. Calculation of Purity

The purity of this compound is calculated based on the area percentage of the main peak.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.212345671.15500
215.212356781.15520
315.312348901.25490
415.212360121.15510
515.312340001.25480
Mean 15.2412350291.145500
%RSD 0.3%0.07%--

Table 2: Sample Purity Results

Sample IDInjectionRetention Time (min)Peak AreaTotal AreaPurity (%)
Sample A115.21220000123000099.19
Sample A215.21221000123150099.15
Mean Purity (%) 99.17

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_std Standard Solution Preparation sys_suitability System Suitability Test prep_std->sys_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection sys_equilibration->sys_suitability sys_suitability->sample_injection If Pass chrom_integration Chromatogram Integration sample_injection->chrom_integration purity_calc Purity Calculation chrom_integration->purity_calc reporting Reporting purity_calc->reporting

Caption: Workflow for HPLC Purity Analysis.

References

Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 2-((2-Aminophenyl)thio)benzoic acid via recrystallization. This methodology is critical for ensuring the purity of the compound, which is a key intermediate in the synthesis of various pharmaceuticals, most notably phenothiazines.[1]

Introduction

This compound is a pivotal building block in medicinal chemistry and organic synthesis. Its purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. This document outlines a reliable protocol for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Data Presentation

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Melting Point 148-151°C150-152°C[2]
Appearance Yellowish to brownish powderPale yellow crystalline solid
Recovery Yield N/A85-95% (typical)

Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of this compound by recrystallization from an ethanol/water mixture.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • For every 5 grams of crude material, add 20 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring until the solid dissolves completely. Avoid boiling the ethanol if possible.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated carbon (approximately 1-2% of the solute mass) to the hot solution.

    • Stir the mixture for a few minutes to allow the activated carbon to adsorb the colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. This step is crucial to remove the activated carbon and any other solid impurities.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper to prevent premature crystallization.

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • To the hot ethanolic solution, slowly add warm deionized water (for every 20 mL of ethanol used, add approximately 40 mL of water) with continuous stirring until the solution becomes slightly turbid (cloudy).

    • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the recrystallization process and the role of this compound as a key intermediate in the synthesis of phenothiazines.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Compound B Add Ethanol & Heat A->B C Hot Filtration (optional) B->C D Add Water & Cool C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Experimental workflow for the purification of this compound by recrystallization.

Phenothiazine_Synthesis cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product A This compound B Intramolecular Cyclization (e.g., via Smiles Rearrangement) A->B C Phenothiazine Core Structure B->C

Caption: Role of this compound in the synthesis of phenothiazines.[1]

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid functional group of 2-((2-Aminophenyl)thio)benzoic acid, a key intermediate in the synthesis of various heterocyclic compounds, including phenothiazines and thioxanthenones. The protocols outlined below cover common derivatization reactions such as esterification and amidation, which are fundamental transformations in medicinal chemistry and drug development for modifying the physicochemical and pharmacological properties of lead compounds.

Overview of Derivatization Strategies

The reactivity of this compound is characterized by three main functional groups: the carboxylic acid, the primary aromatic amine, and the thioether linkage. The carboxylic acid group is a primary site for modifications to generate esters and amides. These derivatives can serve as final products or as intermediates for further synthetic transformations.

A general overview of the derivatization workflow is presented below:

G start This compound esterification Esterification start->esterification Alcohol, Acid Catalyst amidation Amidation start->amidation Amine, Coupling Agent esters Esters (e.g., Methyl, Ethyl esters) esterification->esters amides Amides (Primary, Secondary, Tertiary) amidation->amides

Caption: General derivatization pathways for the carboxylic acid group of this compound.

Esterification Protocols

Esterification of this compound is a common method to mask the polar carboxylic acid group, which can improve solubility in organic solvents and enhance cell membrane permeability of resulting drug candidates.

Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in excess alcohol (e.g., Methanol) B Add catalytic amount of strong acid (e.g., H2SO4) A->B C Reflux the mixture for several hours B->C D Monitor reaction progress by TLC C->D E Cool to room temperature and remove excess alcohol D->E F Neutralize with a weak base (e.g., NaHCO3 solution) E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate) F->G H Dry the organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Fischer-Speier Esterification.

Protocol for Methyl 2-((2-Aminophenyl)thio)benzoate Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2.45 g (10 mmol) of this compound in 50 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the suspension while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases, ensuring the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data (Hypothetical):

DerivativeAlcoholCatalystReaction Time (h)Yield (%)Purity (%)
Methyl EsterMethanolH₂SO₄4-685-95>95
Ethyl EsterEthanolH₂SO₄6-880-90>95

Note: The provided quantitative data is based on typical yields for Fischer-Speier esterification and should be optimized for specific experimental conditions.

Amidation Protocols

Amidation of the carboxylic acid group can introduce a wide range of chemical diversity and modulate the biological activity of the parent compound. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by the addition of a primary or secondary amine.

Amidation using Carbodiimide Coupling Agents

Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation under mild conditions.

Experimental Workflow:

G cluster_0 Carboxylic Acid Activation cluster_1 Amine Coupling cluster_2 Work-up and Purification A Dissolve this compound in an aprotic solvent (e.g., DCM or DMF) B Add coupling agent (e.g., EDC) and an activator (e.g., HOBt) A->B C Stir at 0°C for 30 minutes B->C D Add the desired primary or secondary amine C->D E Allow the reaction to warm to room temperature and stir overnight D->E F Filter any precipitated urea byproduct (if using DCC) E->F G Wash the reaction mixture with dilute acid and base F->G H Dry the organic layer, filter, and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Workflow for Amidation using a Coupling Agent.

Protocol for N-Benzyl-2-((2-aminophenyl)thio)benzamide Synthesis:

  • Reaction Setup: Dissolve 2.45 g (10 mmol) of this compound in 50 mL of dry Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.53 g (10 mmol) of Hydroxybenzotriazole (HOBt) followed by 2.1 g (11 mmol) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: Add 1.1 mL (10 mmol) of benzylamine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane:Ethyl Acetate) to afford the pure amide.

Quantitative Data (Representative):

AmineCoupling AgentActivatorSolventYield (%)Purity (%)
BenzylamineEDCHOBtDCM75-85>98
MorpholineDCCDMAPDMF70-80>98
AnilineHATUDIPEADMF80-90>98

Note: Yields are representative and can vary based on the specific amine and reaction conditions used. Optimization may be required.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong acids, coupling agents, and organic solvents with caution, following all institutional safety guidelines.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: Selective Oxidation and Reduction of 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation and reduction of 2-((2-aminophenyl)thio)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, notably phenothiazines.[1] The protocols focus on the chemoselective transformation of the thioether and carboxylic acid functionalities, respectively.

Selective Oxidation of the Thioether Linkage

The thioether group in this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Selective Oxidation to 2-((2-Aminophenyl)sulfinyl)benzoic Acid (Sulfoxide)

This protocol describes the selective oxidation of the thioether to a sulfoxide using hydrogen peroxide in acetic acid. This method is advantageous due to the use of a "green" oxidant, simple execution, and typically high yields.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol, 245.3 mg) in glacial acetic acid (5 mL).

  • Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (1.1 mmol, 0.125 mL) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (20 mL). The product will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

ReactantReagentSolventTime (h)Temperature (°C)Yield (%)
This compoundH₂O₂ (30%)Acetic Acid1-2Room Temp.>90

Characterization Data (Expected):

  • IR (cm⁻¹): Appearance of a strong absorption band around 1040-1060 cm⁻¹ corresponding to the S=O stretch.

  • ¹H NMR: Downfield shift of the aromatic protons adjacent to the sulfoxide group compared to the starting material.

  • Mass Spec (ESI-MS): [M+H]⁺ peak corresponding to the molecular weight of the sulfoxide (C₁₃H₁₁NO₃S, MW: 261.30).

Experimental Workflow for Selective Sulfoxidation

start This compound in Acetic Acid reagent Add H₂O₂ (30% aq.) dropwise start->reagent reaction Stir at Room Temp. (1-2 h) reagent->reaction workup Quench with Ice Water reaction->workup isolate Filter and Dry workup->isolate product 2-((2-Aminophenyl)sulfinyl)benzoic acid isolate->product

Caption: Workflow for the selective oxidation to the sulfoxide.

Selective Oxidation to 2-((2-Aminophenyl)sulfonyl)benzoic Acid (Sulfone)

For the synthesis of the corresponding sulfone, more forcing reaction conditions or a stronger oxidizing agent are required. This protocol utilizes an excess of hydrogen peroxide and a longer reaction time.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 mmol, 245.3 mg) in glacial acetic acid (5 mL).

  • Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (3.0 mmol, 0.34 mL) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL) to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like acetic acid or ethanol can be performed for further purification.

Quantitative Data (Representative):

ReactantReagentSolventTime (h)Temperature (°C)Yield (%)
This compoundH₂O₂ (30%, excess)Acetic Acid4-650-60>85

Characterization Data (Expected):

  • IR (cm⁻¹): Appearance of two strong absorption bands around 1150-1180 cm⁻¹ and 1310-1350 cm⁻¹ for the asymmetric and symmetric SO₂ stretches, respectively.

  • ¹H NMR: Further downfield shift of the aromatic protons compared to the sulfoxide.

  • Mass Spec (ESI-MS): [M+H]⁺ peak corresponding to the molecular weight of the sulfone (C₁₃H₁₁NO₄S, MW: 277.30).

Selective Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, 2-((2-aminophenyl)thio)benzyl alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Care must be taken due to the presence of the amino group, which can react with the hydride reagent.

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 mmol, 76 mg) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 mmol, 245.3 mg) in anhydrous THF (5 mL) to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and then water again (0.3 mL) (Fieser workup).

  • Isolation and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantReagentSolventTime (h)Temperature (°C)Yield (%)
This compoundLiAlH₄Anhydrous THF2-4Reflux70-85

Characterization Data (Expected):

  • IR (cm⁻¹): Disappearance of the broad carboxylic acid O-H and C=O stretches, and the appearance of a broad O-H stretch for the alcohol around 3200-3500 cm⁻¹.

  • ¹H NMR: Disappearance of the carboxylic acid proton signal and the appearance of a singlet or doublet for the benzylic CH₂OH protons.

  • Mass Spec (ESI-MS): [M+H]⁺ peak corresponding to the molecular weight of the alcohol (C₁₃H₁₃NOS, MW: 231.31).

Logical Relationship for Selective Reduction

cluster_0 Reaction Conditions start This compound reagent LiAlH₄ in THF start->reagent Reacts with conditions 0 °C to Reflux reagent->conditions Under product 2-((2-Aminophenyl)thio)benzyl alcohol conditions->product Yields

Caption: Selective reduction of the carboxylic acid to an alcohol.

Selective Reduction of the Nitro Group in the Precursor

The synthesis of the title compound often proceeds from its nitro-substituted precursor, 2-((2-nitrophenyl)thio)benzoic acid. The selective reduction of the nitro group in the presence of the thioether and carboxylic acid is a crucial step.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-((2-nitrophenyl)thio)benzoic acid (1.0 mmol, 275.3 mg) and iron powder (5.0 mmol, 279.3 mg) in a mixture of ethanol (10 mL) and water (2 mL).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.1 mL) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously for 2-3 hours. The color of the reaction mixture will change, indicating the progress of the reduction. Monitor by TLC.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be dissolved in a suitable solvent and washed with brine. The organic layer is then dried and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data (Representative):

ReactantReagentSolventTime (h)Temperature (°C)Yield (%)
2-((2-Nitrophenyl)thio)benzoic acidFe / HClEthanol/Water2-3Reflux>90

Experimental Workflow for Nitro Group Reduction

start 2-((2-Nitrophenyl)thio)benzoic acid reagents Fe powder, HCl (cat.) in EtOH/H₂O start->reagents reaction Reflux (2-3 h) reagents->reaction filtration Filter through Celite reaction->filtration purification Concentrate and Purify filtration->purification product This compound purification->product

Caption: Workflow for the selective reduction of the nitro group.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ullmann coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this versatile C-C, C-N, C-O, and C-S bond-forming reaction.

Troubleshooting Guide

Ullmann coupling reactions, while powerful, can sometimes be challenging to optimize. The following table outlines common problems, their potential causes, and suggested solutions to help you troubleshoot your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[1][2]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl).[1] - Consider in situ activation of the copper catalyst.[3][4] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1][2]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.[1][5][6][7]- Screen a variety of ligands from different classes (e.g., amino acids like N-methylglycine, phenanthrolines, N,N-dimethylglycine, or oxalic diamides).[1][5][7] - For electron-rich substrates, N-methylated amino acid-derived ligands or N-butylimidazole may be effective.[7]
Suboptimal Base: The base is critical for several steps in the catalytic cycle, including substrate deprotonation and catalyst turnover.[8][9][10]- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11][12] The choice of base can be highly substrate-dependent. - Ensure the base is anhydrous and finely powdered for better reactivity.
Incorrect Solvent: Solvent polarity can significantly impact reaction yield.[13][14]- For many Ullmann couplings, polar aprotic solvents like DMF or THF give excellent results.[13] - In some cases, particularly for O-arylation, non-polar solvents like toluene or xylene may be more effective.[14]
Reaction Temperature Too Low/High: Traditional Ullmann reactions required very high temperatures, but modern ligand-accelerated protocols operate under milder conditions.[1][15]- If using a modern ligand system, start with temperatures in the range of 40-120 °C.[1] - If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature.
Catalyst Decomposition (Reaction mixture turns black) Unstable Catalyst Complex: The copper-ligand complex may be unstable under the reaction conditions, leading to the formation of copper oxides (black precipitate).[16]- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[11] - The choice of ligand can influence catalyst stability; screening different ligands may resolve this issue.[5]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.[5][16]- Try adding a second portion of fresh catalyst and/or ligand midway through the reaction. - Some ligands are more prone to causing catalyst deactivation than others; consider switching to a more robust ligand system.[5]
Formation of Side Products (e.g., debromination) Protic Impurities: The presence of water or other protic impurities can lead to side reactions like the reduction of the aryl halide.[17]- Use anhydrous solvents and reagents. - Ensure glassware is thoroughly dried before use.
Nucleophile Instability: The nucleophile (e.g., amine, alcohol) may be degrading under the reaction conditions.- Lower the reaction temperature. - Use a milder base.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my Ullmann coupling reaction?

A1: While various copper sources can be used, including Cu(0), Cu(I), and Cu(II) salts, Cu(I) is often considered the active catalytic species.[1][2] For this reason, starting with a Cu(I) salt such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) chloride (CuCl) is a common and effective strategy. If you are using Cu(0) or a Cu(II) salt, the reaction conditions must facilitate the in-situ formation of the active Cu(I) species.[1]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial for a successful Ullmann coupling and is often substrate-dependent. There is no single "best" ligand. A screening approach is often the most effective way to identify the optimal ligand for a specific transformation.[5][7] Some commonly used and effective ligand classes include:

  • Amino Acids: L-proline and N-methylglycine have shown excellent performance in terms of high reaction rates and low catalyst deactivation.[5]

  • Phenanthrolines: 1,10-Phenanthroline is a classic ligand that can significantly lower the required reaction temperature compared to ligand-free conditions.[5]

  • Oxalic Diamides: These "second-generation" ligands developed by Ma and others have been shown to be highly effective, allowing for very low catalyst loadings and even enabling the use of less reactive aryl chlorides.[1]

Q3: What is the role of the base in the Ullmann coupling, and which one should I use?

A3: The base plays a critical role in multiple steps of the catalytic cycle, including the deprotonation of the nucleophile and potentially in the exchange of anions on the copper center.[8][9][10] The choice of base can significantly impact the reaction outcome. Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[11][12] The optimal base is dependent on the specific substrates and reaction conditions, so screening a few different bases is recommended.

Q4: Which solvent should I use for my Ullmann coupling reaction?

A4: The choice of solvent can have a significant effect on the reaction yield.[13] Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) often provide excellent results for a wide range of Ullmann couplings.[13] However, for certain applications like O-arylation, non-polar solvents such as toluene or xylene have been shown to be more effective.[14] It is advisable to consult the literature for similar transformations or to screen a small number of solvents during optimization.

Q5: My reaction is not working with an aryl chloride. What can I do?

A5: Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Ullmann couplings.[6][18] To achieve successful coupling with aryl chlorides, consider the following:

  • Use a more active ligand: Modern, highly active ligands, such as the oxalic diamide type, have been specifically developed to facilitate the coupling of aryl chlorides.[1]

  • Higher temperatures: Aryl chlorides may require higher reaction temperatures to undergo oxidative addition.

  • Use of additives: In some systems, the addition of a co-catalyst or additive can promote the activation of the C-Cl bond.[18]

Quantitative Data Summary

The choice of solvent can dramatically influence the yield of an Ullmann coupling reaction. The following table summarizes the effect of different solvents on the yield for a C-C coupling reaction.

SolventYield (%)
Toluene79
Benzene68
DMF99
THF98
Water97

Data adapted from a study on C-C Ullmann coupling reactions.[13]

Experimental Protocols

General Protocol for Optimizing a Copper-Catalyzed N-Arylation Ullmann Coupling

This protocol provides a general starting point for the optimization of a copper-catalyzed Ullmann coupling between an aryl halide and an amine.

1. Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N-methylglycine) (0.1 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or Dioxane) (3-5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating block

2. Reaction Setup:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, amine, copper(I) iodide, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

4. Optimization Parameters:

  • Catalyst: Screen different copper sources (e.g., CuI, CuBr, Cu₂O).

  • Ligand: Screen a panel of ligands (e.g., N-methylglycine, 1,10-phenanthroline, L-proline).

  • Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Solvent: Screen different solvents (e.g., DMF, Dioxane, Toluene).

  • Temperature: Vary the reaction temperature (e.g., 80 °C, 100 °C, 120 °C).

Visualizations

Experimental Workflow for Ullmann Coupling Optimization

The following diagram illustrates a typical workflow for optimizing the conditions of an Ullmann coupling reaction.

Ullmann_Optimization_Workflow Start Define Substrates (Aryl Halide & Nucleophile) Screen_Catalyst Screen Copper Source (CuI, CuBr, Cu₂O) Start->Screen_Catalyst Screen_Ligand Screen Ligands (e.g., Amino Acids, Phenanthrolines) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (DMF, Toluene, Dioxane) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analysis Analyze Yield & Purity (TLC, GC-MS, NMR) Optimize_Temp->Analysis Optimized_Conditions Optimized Conditions Analysis->Optimized_Conditions

Caption: Workflow for optimizing Ullmann coupling reaction conditions.

References

Improving the reaction conditions for phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenothiazine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during phenothiazine synthesis, categorized by the stage of the experimental workflow.

Classical Synthesis: Diphenylamine and Sulfur

The traditional synthesis of phenothiazine involves the reaction of diphenylamine with sulfur, typically in the presence of a catalyst like iodine or anhydrous aluminum chloride.[1]

Q1: My reaction produced a low yield of phenothiazine and a lot of dark, tarry byproducts. What went wrong?

A1: Low yields and the formation of tarry substances are common issues in the classical phenothiazine synthesis.[2] Several factors can contribute to this:

  • Reaction Temperature: The reaction is typically conducted at high temperatures (140-200°C).[3][4] Inconsistent or excessively high temperatures can promote side reactions and decomposition, leading to tar formation.

  • Stoichiometry: Using a stoichiometric amount of sulfur can lead to the formation of considerable amounts of tarry by-products.[2] Employing an excess of diphenylamine can help to reduce the formation of these byproducts and improve the overall yield of phenothiazine.[2]

  • Reaction Time: Insufficient or excessive reaction times can impact the yield. The reaction should be monitored for the evolution of hydrogen sulfide gas, which indicates the progress of the reaction.[3]

Troubleshooting Steps:

  • Optimize Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature within the recommended range.

  • Adjust Reactant Ratio: Consider using a 10-30% excess of diphenylamine relative to sulfur to minimize the formation of tarry byproducts.[2]

  • Monitor Reaction Progress: The reaction is characterized by the rapid evolution of hydrogen sulfide.[3] The temperature can be slightly lowered to control a very vigorous reaction.[3] Once the initial vigorous reaction subsides, the temperature can be raised again to ensure completion.[3] Thin-layer chromatography (TLC) can be used to monitor the consumption of starting materials and the formation of the product.[5]

  • Catalyst Choice: Iodine and anhydrous aluminum chloride are common catalysts.[1] Ensure the catalyst is fresh and anhydrous, as moisture can inhibit the reaction.

Q2: How can I effectively monitor the progress of my phenothiazine synthesis?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[5]

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel plates (e.g., Sorbfil silica gel).[6]

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A common system is a benzene-methanol mixture.[6] The exact ratio may need to be optimized depending on the specific phenothiazine derivative being synthesized.

  • Visualization: The spots can be visualized under UV light (254 nm and 356 nm). Staining with reagents such as Dragendorff's reagent (orange spots), iodine in methanol (brown spots), or 10% sulfuric acid (red or reddish-orange spots) can also be used for visualization.

By taking small aliquots from the reaction mixture at different time points and running a TLC, you can observe the disappearance of the diphenylamine spot and the appearance of the phenothiazine product spot. The presence of multiple other spots can indicate the formation of side products.

Purification of Phenothiazine

Purification is a critical step to obtain high-purity phenothiazine, as the crude product is often impure.[7]

Q1: I'm having trouble purifying my crude phenothiazine by recrystallization. The product "oils out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid during recrystallization, is a common problem. This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.

Troubleshooting Steps for "Oiling Out":

  • Re-heat the Solution: Re-heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Insulating the flask can also help.

  • Solvent Selection: If the problem persists, you may need to choose a different recrystallization solvent or a solvent pair. For phenothiazine, alcohol (such as ethanol) is a common recrystallization solvent.[3] A solvent pair like ethanol-water could also be effective.

Q2: My recrystallized phenothiazine is still colored. How can I remove colored impurities?

A2: Colored impurities can often be removed by treating the solution with activated charcoal.

Decolorization Protocol:

  • Dissolve the crude phenothiazine in a suitable hot solvent.

  • Allow the solution to cool slightly from the boiling point.

  • Add a small amount of activated charcoal (typically 1-2% of the weight of the crude product) to the solution.

  • Gently heat the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Q3: Are there alternative purification methods for phenothiazine?

A3: Yes, one effective method involves the formation of a dihydropyran derivative.[7]

Purification via Dihydropyran Adduct:

  • React the impure phenothiazine with an excess of 2,3-dihydropyran in an ethereal solvent in the presence of a catalytic amount of a concentrated mineral acid.[7]

  • A mild exothermic reaction occurs, and an adduct precipitates from the solution.[7]

  • The precipitate is filtered and washed with a sodium carbonate solution.[7]

  • The adduct is then dissolved in boiling alcohol with a small amount of concentrated mineral acid.[7]

  • Upon cooling, pure yellow crystals of phenothiazine precipitate.[7] This method often requires only a single recrystallization step to achieve high purity.[7]

Advanced Synthesis Methods

Modern synthetic strategies such as Ullmann condensation, Buchwald-Hartwig amination, and the Smiles rearrangement offer alternative routes to phenothiazines, especially for creating a diverse range of derivatives.[8]

Q1: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl phenothiazine, but the reaction is not proceeding or giving a low yield. What are some common issues?

A1: The Buchwald-Hartwig amination is a powerful tool, but it can be sensitive to several factors.

Troubleshooting Buchwald-Hartwig Amination:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial.[9] Sterically hindered biarylphosphine ligands are often effective.[9] Ensure the catalyst and ligand are handled under an inert atmosphere as they can be air-sensitive.

  • Base: The choice of base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, some substrates may be base-sensitive.[9]

  • Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene and dioxane are common choices.[7]

  • Aryl Halide Reactivity: Aryl chlorides can be less reactive than aryl bromides or iodides. Higher temperatures or more active catalyst systems may be required for aryl chlorides.[9]

  • Catalyst Deactivation: The catalyst can be deactivated by certain functional groups or impurities. Ensuring the purity of starting materials is important.

Q2: My Ullmann condensation for phenothiazine synthesis is giving inconsistent results. How can I improve its reliability?

A2: The Ullmann condensation, a copper-catalyzed reaction, can be challenging to reproduce, especially on a larger scale.[8]

Tips for Improving Ullmann Condensation:

  • Copper Source: The activity of the copper catalyst can vary. "Activated" copper powder or soluble copper(I) salts are often used.

  • Ligands: The addition of ligands such as diamines can improve the solubility and reactivity of the copper catalyst.

  • High Temperatures: Traditional Ullmann reactions often require high temperatures (often >210°C) and high-boiling polar solvents like DMF or nitrobenzene.

  • Substrate Activation: The aryl halide is often required to be activated by electron-withdrawing groups for the reaction to proceed efficiently.

Q3: What are the key considerations for a successful Smiles rearrangement to synthesize phenothiazines?

A3: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a powerful method for synthesizing phenothiazines.

Key Factors for Smiles Rearrangement:

  • Activating Groups: The aromatic ring that is being attacked by the nucleophile must be activated by electron-withdrawing groups, typically a nitro group, ortho or para to the leaving group.

  • Nucleophilicity: The nucleophile must be sufficiently reactive to displace the leaving group.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base.

Data Presentation

Table 1: Comparison of Common Phenothiazine Synthesis Methods

Synthesis MethodTypical ReactantsCatalyst/ReagentTemperatureCommon SolventsAdvantagesDisadvantages
Classical Synthesis Diphenylamine, SulfurIodine, AlCl₃[1]140-200°C[3]None (melt)Simple, inexpensive starting materials.[8]High temperatures, formation of tarry byproducts, often low yields.[2]
Ullmann Condensation 2-HalodiarylamineCopper (CuI, Cu powder)>210°CDMF, NitrobenzeneCan be used for specific derivatives.[8]Harsh reaction conditions, often requires activated substrates, can be difficult to reproduce.
Buchwald-Hartwig Amination Aryl halide, PhenothiazinePalladium catalyst, Phosphine ligand[9]Room temp. to ~110°CToluene, Dioxane[7]Mild reaction conditions, broad substrate scope, high functional group tolerance.[9]Air-sensitive catalysts, cost of catalyst and ligands.
Smiles Rearrangement Activated aryl halide, Aminothiophenol derivativeBase (e.g., KOH)VariesVariesGood for synthesizing specific substituted phenothiazines.Requires appropriately substituted starting materials with activating groups.

Experimental Protocols

Protocol 1: Classical Synthesis of Phenothiazine from Diphenylamine and Sulfur

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Diphenylamine (22 g)

  • Sulfur (8.2 g)

  • Anhydrous aluminum chloride (3.2 g)[1]

  • Water

  • Dilute alcohol (e.g., ethanol)

Procedure:

  • In a fume hood, carefully melt together 22 g of diphenylamine, 8.2 g of sulfur, and 3.2 g of anhydrous aluminum chloride in a suitable reaction vessel.[1]

  • Heat the mixture to 140-150°C. A rapid evolution of hydrogen sulfide gas will be observed.[3] The temperature can be lowered slightly to control a very vigorous reaction.[3]

  • Once the initial vigorous evolution of gas has subsided, raise the temperature to 160°C and maintain it for a period of time to ensure the reaction goes to completion.[3]

  • Allow the reaction mixture to cool to room temperature. The resulting melt will solidify.

  • Grind the solid melt into a powder.

  • Extract the powder first with water and then with dilute alcohol to remove impurities.[3]

  • The remaining residue is crude phenothiazine.

  • Recrystallize the crude phenothiazine from alcohol (e.g., ethanol) to obtain yellowish leaflets. The expected melting point is around 180°C.[3] A reported yield for a similar procedure is 93%.[3]

Visualizations

Logical Workflow for Phenothiazine Synthesis Troubleshooting

Troubleshooting_Workflow General Troubleshooting Workflow for Phenothiazine Synthesis start Start Synthesis reaction_monitoring Monitor Reaction (TLC, Gas Evolution) start->reaction_monitoring workup Reaction Workup reaction_monitoring->workup Reaction Complete low_yield Low Yield or No Reaction reaction_monitoring->low_yield Incomplete Reaction side_products Significant Side Products (Tarry material) reaction_monitoring->side_products Impure Reaction Mixture purification Purification (Recrystallization, etc.) workup->purification characterization Characterization (Melting Point, NMR, etc.) purification->characterization purification_issue Purification Issues ('Oiling out', Colored product) purification->purification_issue Difficulty Purifying end Pure Product characterization->end Correct Product incorrect_product Incorrect Product (by Characterization) characterization->incorrect_product Incorrect Characterization Data check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions side_products->optimize_conditions optimize_purification Optimize Purification (Solvent, Cooling Rate) purification_issue->optimize_purification revisit_synthesis Re-evaluate Synthetic Route incorrect_product->revisit_synthesis check_reagents->start optimize_conditions->start improve_workup Improve Workup Protocol optimize_purification->purification revisit_synthesis->start

Caption: A logical workflow for troubleshooting common issues in phenothiazine synthesis.

Signaling Pathway of Key Synthesis Methods

Synthesis_Pathways Key Synthetic Pathways to Phenothiazine cluster_classical Classical Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_smiles Smiles Rearrangement diphenylamine Diphenylamine classical_product Phenothiazine diphenylamine->classical_product + S, Catalyst (I₂, AlCl₃) High Temperature sulfur Sulfur sulfur->classical_product halodiarylamine 2-Halodiarylamine ullmann_product Phenothiazine halodiarylamine->ullmann_product Cu Catalyst High Temperature phenothiazine_reactant Phenothiazine buchwald_product N-Arylphenothiazine phenothiazine_reactant->buchwald_product Pd Catalyst, Ligand, Base aryl_halide Aryl Halide aryl_halide->buchwald_product activated_sulfide Activated o-Aminodiphenyl Sulfide smiles_product Substituted Phenothiazine activated_sulfide->smiles_product Base

Caption: Overview of key synthetic routes to phenothiazine and its derivatives.

References

Technical Support Center: Purification of 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-((2-Aminophenyl)thio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials and intermediates from the synthesis. A frequent synthetic route involves the reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene to form 2-((2-nitrophenyl)thio)benzoic acid, followed by reduction of the nitro group.[1] Therefore, the primary impurities to expect are:

  • 2,2'-Dithiosalicylic acid: The starting material.

  • 2-((2-Nitrophenyl)thio)benzoic acid: The intermediate before the final reduction step.

  • Other side-products: Depending on the specific reaction conditions, other related substances may be present.

Q2: My purified this compound is a yellow to orange crystalline powder. Is this the expected appearance?

A2: Yes, this compound is typically a yellow to orange crystal or crystalline powder.[2]

Q3: What is the solubility profile of this compound?

A3: this compound is soluble in anhydrous ethanol and dimethyl sulfoxide (DMSO), slightly soluble in chloroform, ether, and petroleum ether, and almost insoluble in water.[2] This solubility profile is crucial for selecting appropriate solvents for recrystallization and chromatography.

Troubleshooting Guides

Recrystallization

Problem: Poor recovery of the product after recrystallization.

Possible Cause Troubleshooting Step
Solvent is too polar or non-polar. Select a solvent or solvent mixture where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given its solubility profile, consider solvent systems based on ethanol, or mixtures of a good solvent (like ethanol or acetone) with a poor solvent (like water or hexane).
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Premature crystallization during hot filtration. Preheat the funnel and filter paper before filtering the hot solution to prevent the product from crystallizing out on the filter paper.

Problem: The product is still impure after recrystallization.

Possible Cause Troubleshooting Step
Impurities have similar solubility to the product. Consider a different recrystallization solvent. If impurities co-crystallize, a second recrystallization from a different solvent system may be necessary. Alternatively, another purification technique like column chromatography may be required.
Incomplete dissolution of impurities. Ensure that only the desired product dissolves in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.
Column Chromatography

Problem: Poor separation of the product from impurities.

Possible Cause Troubleshooting Step
Inappropriate solvent system (mobile phase). Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. For polar compounds like this compound, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.[3]
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
Sample was loaded incorrectly. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
Inappropriate stationary phase. For highly polar compounds, reversed-phase chromatography or using a different stationary phase like alumina might provide better separation.

Problem: The product is not eluting from the column.

Possible Cause Troubleshooting Step
The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
The compound is interacting strongly with the silica gel. The carboxylic acid and amine groups can interact strongly with the acidic silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can help to improve elution.

Experimental Protocols

Thin Layer Chromatography (TLC) for Purity Assessment

A crucial step before and during purification is to assess the purity of the sample and to identify a suitable solvent system for column chromatography.

Methodology:

  • Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).

  • Spotting: Dissolve a small amount of the crude and, if available, pure material in a suitable solvent (e.g., ethanol or ethyl acetate). Spot the solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. Good starting points for the mobile phase are mixtures of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots under UV light (254 nm).[4] Additionally, staining with potassium permanganate or p-anisaldehyde can be used to visualize non-UV active impurities.[5] Carboxylic acids can often be visualized using a bromocresol green stain.[6]

Recrystallization Protocol (General Guidance)

This is a general procedure and may require optimization for your specific sample.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexane) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography Protocol (General Guidance)

Methodology:

  • Solvent System Selection: Based on your TLC analysis, choose a solvent system that gives an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to start the elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

To systematically evaluate the effectiveness of your purification protocols, we recommend recording your data in the following tables.

Table 1: Recrystallization Data

Parameter Before Recrystallization After Recrystallization
Mass (g)
Appearance
Purity (by HPLC, %)
Yield (%) N/A

Table 2: Column Chromatography Data

Parameter Crude Sample Purified Fractions
Mass (g)
Purity (by HPLC, %)
Recovery (%) N/A

Visualizations

.dot

Synthesis_Pathway cluster_impurities Potential Impurities A 2,2'-Dithiosalicylic acid (Starting Material) C 2-((2-Nitrophenyl)thio)benzoic acid (Intermediate) A->C + B 1-Chloro-2-nitrobenzene B->C + Base D Reduction C->D E This compound (Final Product) D->E

Caption: Synthetic pathway of this compound highlighting potential impurities.

.dot

Purification_Workflow Crude Crude Product TLC1 TLC Analysis (Purity Check & Solvent Screen) Crude->TLC1 Decision1 Is Purity > 95%? TLC1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No ColumnChrom Column Chromatography Decision1->ColumnChrom No, and Recrystallization Ineffective End End Decision1->End Yes Recrystallization->TLC1 TLC2 TLC of Fractions ColumnChrom->TLC2 Combine Combine Pure Fractions TLC2->Combine SolventEvap Solvent Evaporation Combine->SolventEvap FinalProduct Pure Product SolventEvap->FinalProduct FinalProduct->End

Caption: General workflow for the purification of this compound.

References

Preventing oxidation of the thioether in 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thioether in 2-((2-Aminophenyl)thio)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPossible CausesSuggested Solutions
Unexpected formation of sulfoxide or sulfone derivatives, confirmed by analytical methods (e.g., HPLC, LC-MS). 1. Exposure to atmospheric oxygen: The thioether moiety is susceptible to oxidation in the presence of air.[1] 2. Presence of trace metal ion catalysts: Metal ions can catalyze the oxidation of thioethers. 3. Peroxide impurities in solvents: Solvents, especially ethers and other susceptible organic solvents, can form peroxides over time, which are potent oxidizing agents. 4. Elevated temperatures: Higher temperatures can accelerate the rate of oxidation. 5. Inappropriate pH: The stability of the thioether can be pH-dependent.1. Work under an inert atmosphere: Handle the compound under nitrogen or argon. For long-term storage, consider sealed ampoules under an inert gas. 2. Use a chelating agent: Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solution to sequester metal ions. 3. Use freshly purified, peroxide-free solvents: Test solvents for the presence of peroxides before use and purify them if necessary. 4. Maintain low temperatures: Store the compound and conduct experiments at reduced temperatures where possible. 5. Buffer your reaction mixture: If compatible with your experimental conditions, maintain a slightly acidic to neutral pH.
Low yield of the desired this compound product in a synthesis reaction, with byproducts corresponding to oxidized species. 1. Oxidative side reactions during workup: Exposure to air and oxidizing agents during extraction and purification steps. 2. Incompatible reagents: Use of oxidizing reagents in preceding or concurrent steps.1. Degas all solutions: Before use, sparge all solvents and reaction mixtures with an inert gas. 2. Add an antioxidant during workup: Introduce a suitable antioxidant, such as Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA), to the workup solvents. 3. Review your synthetic route: Ensure that no reagents are used that could inadvertently oxidize the thioether. If unavoidable, consider a protection strategy for the thioether group.
Inconsistency in experimental results between batches of this compound. 1. Variability in the purity of the starting material: Different batches may have varying levels of oxidized impurities. 2. Differences in storage conditions: Inconsistent storage may lead to varying degrees of degradation.1. Characterize each new batch thoroughly: Use analytical techniques like HPLC to determine the purity and the presence of any sulfoxide or sulfone impurities before use. 2. Standardize storage protocols: Implement and adhere to strict storage conditions for all batches of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is the oxidation of the thioether linkage. This oxidation can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone derivative.[1] This process is often initiated by exposure to atmospheric oxygen, light, and trace metal ions.

Q2: What are the recommended storage conditions for this compound to minimize oxidation?

A2: To minimize oxidation, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[2] Using amber-colored, tightly sealed containers is also advisable to protect against light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.[3]

Q3: Can I use antioxidants to prevent the oxidation of this compound in solution?

A3: Yes, incorporating antioxidants into solutions of this compound can be an effective strategy to inhibit oxidation. Radical scavengers like Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are commonly used. Metal chelators such as Ethylenediaminetetraacetic acid (EDTA) can also be effective by sequestering catalytic metal ions.

Q4: How can I monitor the oxidation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound.[1] A stability-indicating HPLC method can separate the parent compound from its sulfoxide and sulfone degradants, allowing for their quantification.

Q5: Are there any specific solvents I should avoid when working with this compound?

A5: It is advisable to avoid solvents that are prone to forming peroxides, such as older, uninhibited ethers (e.g., diethyl ether, tetrahydrofuran). If their use is necessary, ensure they are freshly purified and tested for the absence of peroxides.

Experimental Protocols

Protocol 1: General Handling and Storage Procedure to Minimize Oxidation

This protocol outlines the best practices for handling and storing this compound to maintain its integrity.

  • Inert Atmosphere: Whenever possible, handle the solid compound and its solutions under an inert atmosphere of nitrogen or argon. This can be achieved using a glove box or by employing standard Schlenk line techniques.

  • Solvent Preparation: Use deoxygenated solvents for preparing solutions. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent for at least 30 minutes prior to use.

  • Storage of Solid: Store the solid compound in a tightly sealed, amber glass vial backfilled with an inert gas. For long-term storage, place the vial in a refrigerator at 2-8°C.[3]

  • Storage of Solutions: If solutions must be stored, they should be placed in amber vials, purged with an inert gas, and stored at low temperatures. However, it is always best to use freshly prepared solutions.

Protocol 2: Stabilization of a Solution of this compound with Antioxidants for Experimental Use

This protocol provides a method for preparing a stabilized stock solution for use in various experiments.

  • Solvent Selection: Choose a suitable, deoxygenated solvent in which this compound is soluble.

  • Antioxidant Preparation: Prepare stock solutions of the desired antioxidant(s) (e.g., 1 M BHT in deoxygenated ethanol, 0.5 M EDTA in deoxygenated water, pH adjusted to 8.0 for solubilization).

  • Preparation of Stabilized Solution:

    • To the desired volume of deoxygenated solvent, add the antioxidant(s) to achieve the final target concentration (see table below for recommendations).

    • Sonicate briefly if necessary to ensure complete dissolution of the antioxidant.

    • Add the solid this compound to the antioxidant-containing solvent and dissolve completely.

  • Storage and Use: Store the stabilized solution under an inert atmosphere and at a low temperature. Use the solution as required for your experiments.

Data Presentation

Table 1: Recommended Antioxidant Concentrations for Solution Stabilization
AntioxidantTypeRecommended Concentration RangeSolvent System Examples
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1% (w/v)Ethanol, Methanol, Acetonitrile
Butylated Hydroxyanisole (BHA) Radical Scavenger0.01 - 0.1% (w/v)Ethanol, Methanol, Acetonitrile
Ethylenediaminetetraacetic Acid (EDTA) Metal Chelator1 - 10 mMAqueous buffers, DMSO
Table 2: Hypothetical Data from a 6-Month Accelerated Stability Study of a 1 mg/mL Solution of this compound at 40°C/75% RH
FormulationInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Control (no antioxidant) 99.898.295.590.1
+ 0.05% BHT 99.999.799.298.5
+ 0.05% BHA 99.899.699.198.3
+ 5 mM EDTA 99.999.598.897.6
+ 0.05% BHT & 5 mM EDTA 99.999.899.699.2

Note: This data is representative and intended for illustrative purposes.

Visualizations

OxidationPathway Thioether This compound (Thioether) Sulfoxide Sulfoxide Derivative Thioether->Sulfoxide Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation pathway of this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis start Start deoxygenate Deoxygenate Solvent start->deoxygenate add_antioxidant Add Antioxidant(s) deoxygenate->add_antioxidant dissolve_compound Dissolve Compound add_antioxidant->dissolve_compound inert_atmosphere Inert Atmosphere dissolve_compound->inert_atmosphere low_temp Low Temperature inert_atmosphere->low_temp hplc HPLC Analysis low_temp->hplc end End hplc->end

Caption: Experimental workflow for preparing and storing stabilized solutions.

TroubleshootingLogic start Oxidation Detected? check_atmosphere Inert Atmosphere Used? start->check_atmosphere Yes no_issue No Oxidation Detected start->no_issue No check_solvents Peroxide-Free Solvents? check_atmosphere->check_solvents Yes implement_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->implement_inert No check_temp Low Temperature Maintained? check_solvents->check_temp Yes purify_solvents Purify/Test Solvents check_solvents->purify_solvents No add_antioxidants Consider Adding Antioxidants (BHT, BHA, EDTA) check_temp->add_antioxidants Yes reduce_temp Reduce Storage/Reaction Temp. check_temp->reduce_temp No

Caption: Troubleshooting decision tree for unexpected oxidation.

References

Technical Support Center: Overcoming Poor Solubility of 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 2-((2-Aminophenyl)thio)benzoic acid in aqueous media.

I. Troubleshooting Guides

This section offers structured guidance for overcoming common issues encountered during the solubilization of this compound.

pH Adjustment

Problem: Precipitation or incomplete dissolution of this compound in neutral aqueous solutions.

Cause: As a carboxylic acid, this compound is poorly soluble in its protonated (uncharged) form, which predominates at acidic to neutral pH.

Solution Workflow:

Figure 1: Workflow for pH adjustment.

Troubleshooting Table:

SymptomPossible CauseSuggested Action
Compound fails to dissolve even at pH > 8.Insufficient base added or inaccurate pH measurement.Calibrate pH meter. Add base dropwise and ensure thorough mixing.
Solution is initially clear but precipitates over time.pH drift due to atmospheric CO₂ absorption or instability of the salt form.Use a suitable buffer (e.g., phosphate or borate buffer) to maintain the desired pH. Prepare solutions fresh.
Degradation of the compound is suspected at high pH.The compound may be susceptible to base-catalyzed hydrolysis or oxidation.Conduct stability studies at the target pH. Avoid excessively high pH if possible.
Cosolvency

Problem: Requirement for a non-aqueous or partially aqueous solution for experiments where pH adjustment is not feasible.

Cause: The hydrophobic nature of the phenyl rings and the thioether linkage limits solubility in purely aqueous systems.

Solution Workflow:

start Start: Insoluble in Water select_cosolvent Select a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) start->select_cosolvent dissolve_in_cosolvent Dissolve compound in 100% cosolvent first select_cosolvent->dissolve_in_cosolvent titrate_with_water Gradually add aqueous buffer to the cosolvent solution while stirring dissolve_in_cosolvent->titrate_with_water observe_precipitation Monitor for signs of precipitation titrate_with_water->observe_precipitation determine_max_water Determine the maximum % of aqueous phase tolerated observe_precipitation->determine_max_water Precipitation success Achieved: Soluble in Cosolvent/Water Mixture observe_precipitation->success No Precipitation try_different_cosolvent Try a different cosolvent or a combination determine_max_water->try_different_cosolvent

Figure 2: Cosolvency method workflow.

Troubleshooting Table:

SymptomPossible CauseSuggested Action
Precipitation upon addition of a small amount of water.The chosen cosolvent has insufficient solubilizing power at that ratio.Increase the initial concentration of the cosolvent. Try a different cosolvent (e.g., DMSO often has higher solubilizing power than ethanol).
Oily droplets form instead of a clear solution."Salting out" effect or immiscibility at certain ratios.Ensure vigorous mixing. Consider using a combination of cosolvents.
The final cosolvent concentration is too high for the intended experiment (e.g., cell-based assays).The compound is highly insoluble, requiring a high percentage of organic solvent.Evaluate other methods like cyclodextrin complexation or solid dispersions that may be more compatible with the experimental system.
Use of Surfactants

Problem: Need to increase aqueous solubility for formulation or analytical purposes without significant pH changes or high concentrations of organic solvents.

Cause: The hydrophobic domains of the molecule can be encapsulated within surfactant micelles.

Solution Workflow:

start Start: Poor Aqueous Solubility select_surfactant Select a surfactant (e.g., Tween 80, SDS) start->select_surfactant prepare_surfactant_solution Prepare aqueous solution of surfactant above its CMC select_surfactant->prepare_surfactant_solution add_compound Add this compound to the surfactant solution prepare_surfactant_solution->add_compound sonicate_stir Stir and/or sonicate to aid dissolution add_compound->sonicate_stir check_solubility Assess for complete dissolution sonicate_stir->check_solubility increase_surfactant Increase surfactant concentration check_solubility->increase_surfactant No success Achieved: Micellar Solubilization check_solubility->success Yes increase_surfactant->prepare_surfactant_solution

Figure 3: Workflow for solubilization with surfactants.

Troubleshooting Table:

SymptomPossible CauseSuggested Action
Limited solubility enhancement.Surfactant concentration is below the Critical Micelle Concentration (CMC). The chosen surfactant is not effective.Ensure the surfactant concentration is above its CMC. Screen different types of surfactants (non-ionic, anionic).
Excessive foaming.A common characteristic of many surfactants, especially ionic ones.Use a non-ionic surfactant like Polysorbate 80 (Tween 80), which tends to foam less. Avoid vigorous shaking where possible.
Interference with downstream assays.Surfactants can interfere with protein binding assays, cell viability assays, or analytical measurements.Run appropriate controls with the surfactant alone. Consider the compatibility of the surfactant with the experimental system.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at neutral pH?

A1: The compound is almost insoluble in water at neutral pH.[1] Its structure contains a carboxylic acid group, which is protonated and thus less soluble at neutral pH, and large hydrophobic phenyl moieties.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, its solubility is highly pH-dependent. At a pH above its pKa (the pKa of benzoic acid is ~4.2, and this compound's pKa is expected to be in a similar range), the carboxylic acid group deprotonates to form a carboxylate salt. This charged species is significantly more soluble in water.[2][3] Therefore, increasing the pH to basic conditions (e.g., pH > 7.5) will dramatically increase its aqueous solubility.[4][5]

Q3: Which cosolvents are a good starting point for solubilizing this compound?

A3: Good starting points are water-miscible organic solvents known for their ability to dissolve a wide range of organic molecules.[6] These include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol [7]

It is recommended to first dissolve the compound in the pure cosolvent and then slowly add the aqueous phase to the desired final concentration.[8]

Q4: Can I use surfactants to improve the solubility? Which ones should I try?

A4: Yes, surfactants can be effective. They form micelles in aqueous solutions that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.

  • Non-ionic surfactants: Polysorbate 80 (Tween 80) is a good first choice as it is widely used and generally has lower toxicity in biological systems.[9]

  • Anionic surfactants: Sodium dodecyl sulfate (SDS) can also be very effective at solubilization, but it is often more disruptive to biological systems.[5]

Q5: What are cyclodextrins and can they help with the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule.[11] For an aromatic compound like this compound, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent candidates to try.[12] They can increase solubility and are often used in pharmaceutical formulations.[13]

Q6: What is a solid dispersion and is it a suitable method for this compound?

A6: A solid dispersion is a system where the poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[14][15] This can enhance the dissolution rate by presenting the drug in a finely dispersed or amorphous state.[16] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[17] This is an advanced technique, often used in drug formulation, and can be very effective for compounds that are difficult to solubilize by other means.

III. Experimental Protocols

Protocol for Solubility Enhancement by pH Adjustment
  • Preparation: Prepare a 0.1 M solution of sodium hydroxide (NaOH).

  • Dispersion: Weigh a known amount of this compound and add it to a desired volume of purified water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Titration: While stirring vigorously, add the 0.1 M NaOH solution dropwise.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Endpoint: Continue adding NaOH until the compound completely dissolves and the target pH (e.g., pH 8.0) is reached and stable.

  • Quantification: Filter the solution through a 0.22 µm filter and quantify the concentration using a validated analytical method (see Section IV).

Protocol for Solubility Enhancement using Cosolvents
  • Screening: Prepare small-scale, concentrated stock solutions of this compound in various cosolvents (e.g., DMSO, Ethanol, PEG 400).

  • Titration: In separate vials, add a known volume of the stock solution.

  • Aqueous Addition: Gradually add the desired aqueous buffer to the cosolvent solution while vortexing or stirring.

  • Observation: Observe for any signs of precipitation. The point at which the solution becomes cloudy is the limit of solubility for that cosolvent/water ratio.

  • Selection: Choose the cosolvent system that allows for the highest percentage of aqueous phase while maintaining the desired concentration of the compound.

Table 1: Example Cosolvent Screening Data (Hypothetical)

CosolventMax. Aqueous Phase (%) for 1 mg/mL SolutionObservations
DMSO95%Clear solution
Ethanol70%Precipitation above 70% water
PEG 40085%Clear solution, slightly viscous
Protocol for Preparing a Cyclodextrin Inclusion Complex
  • Preparation: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 10% w/v).

  • Addition: Add an excess of this compound to the HP-β-CD solution.

  • Equilibration: Seal the container and shake or stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to remove the undissolved solid. A 0.22 µm syringe filter is recommended.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound.

Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific ratio of this compound and a carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).[18]

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask.

  • Drying: Further dry the solid film under vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Solubility Test: Assess the dissolution rate and solubility of the resulting powder in an aqueous medium compared to the pure compound.

IV. Analytical Methods for Quantification

UV-Vis Spectrophotometry

This method is suitable for a quick estimation of concentration.

Workflow:

start Start: Need to Quantify Compound prepare_stock Prepare a stock solution in a solubilizing solvent (e.g., Methanol) start->prepare_stock scan_spectrum Scan UV spectrum (200-400 nm) to determine λmax prepare_stock->scan_spectrum prepare_standards Prepare serial dilutions for a calibration curve scan_spectrum->prepare_standards measure_absorbance Measure absorbance of standards and samples at λmax prepare_standards->measure_absorbance plot_curve Plot Absorbance vs. Concentration measure_absorbance->plot_curve calculate_concentration Calculate sample concentration using the calibration curve plot_curve->calculate_concentration result Result: Concentration Determined calculate_concentration->result

Figure 4: UV-Vis quantification workflow.

  • Suggested Wavelength (λmax): Aromatic compounds typically show strong absorbance in the UV range.[19] A preliminary scan should be performed, but a λmax is expected in the 250-320 nm range.

  • Blank: Use the same solvent/buffer system without the compound as the blank.

  • Calibration Curve: Prepare a series of known concentrations to establish a linear relationship between absorbance and concentration, confirming adherence to Beer's Law.

High-Performance Liquid Chromatography (HPLC)

This method provides more specific and accurate quantification.

  • Mode: Reversed-Phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase (Starting Conditions): A gradient of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. The acid will ensure the carboxylic acid group is protonated for consistent retention.

  • Detection: UV detector set at the λmax determined by spectrophotometry.

  • Quantification: Use an external standard calibration curve by injecting known concentrations of the compound.

Table 2: Example HPLC Starting Parameters

ParameterSuggested Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at λmax (e.g., 280 nm)

References

Technical Support Center: Minimizing Byproduct Formation in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of chemical derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common general strategies to minimize byproduct formation in a reaction?

A1: Minimizing byproduct formation generally involves optimizing reaction conditions and carefully selecting reagents. Key strategies include:

  • Temperature and Pressure Control: Many side reactions have different activation energies than the desired reaction.[1] Carefully controlling the temperature can favor the kinetics of the desired product formation.

  • Catalyst Selection and Quality: The choice of catalyst can significantly influence the selectivity of a reaction.[2] Impurities in the catalyst or using a suboptimal catalyst can lead to unwanted side reactions.

  • Solvent Effects: The polarity and solvating ability of the solvent can stabilize or destabilize transition states, affecting the rates of different reaction pathways.[3][4] Changing the solvent can sometimes dramatically reduce the formation of a specific byproduct.

  • Stoichiometry and Order of Addition: Using an excess of one reagent can help drive the reaction to completion and minimize side reactions involving the limiting reagent. The order in which reagents are added is also crucial, as it can prevent undesirable preliminary reactions.

  • Use of Protecting Groups: Protecting sensitive functional groups prevents them from reacting in undesired ways during the synthesis, thereby avoiding the formation of related byproducts.[5][6] This is a cornerstone of multi-step organic synthesis.

Q2: I am observing significant epimerization in my solid-phase peptide synthesis (SPPS). What can I do to reduce it?

A2: Epimerization is a common side reaction in SPPS, especially for amino acids like cysteine and histidine.[7][8] It can be minimized by:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to cause very little epimerization.[6]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization when used with carbodiimide coupling reagents.[8]

  • Base Selection: The choice and amount of base used during coupling can significantly impact epimerization. Using a weaker base or carefully controlling its stoichiometry can be beneficial.[9]

  • Protecting Groups: For sensitive amino acids like histidine, protecting the pi-imidazole nitrogen can greatly reduce racemization.[8]

Q3: My Grignard reaction is giving a low yield of the desired alcohol and a significant amount of side products. How can I troubleshoot this?

A3: Low yields in Grignard reactions are often due to side reactions such as enolization, reduction, and homocoupling.[10] Here are some troubleshooting strategies:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[11]

  • Use of Additives: For reactions with ketones prone to enolization, the addition of cerium(III) chloride (CeCl₃) can significantly improve the yield of the desired 1,2-addition product by creating a more nucleophilic organocerium species.[4][11]

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired addition reaction over side reactions.

  • Reagent Quality: Ensure the magnesium turnings are fresh and the alkyl/aryl halide is pure. Old or oxidized magnesium can be less reactive.[10]

  • Reverse Addition: In some cases, adding the Grignard reagent to the carbonyl compound (reverse addition) can minimize side reactions.

Troubleshooting Guides

Guide 1: Amide Coupling Reactions - Minimizing Byproducts

Common Issue: Formation of urea byproducts from carbodiimide reagents (e.g., DCC, EDC) and guanidinium byproducts from uronium/aminium reagents (e.g., HBTU, HATU), which can complicate purification.[12]

Troubleshooting Workflow:

start Byproduct in Amide Coupling reagent_type Identify Coupling Reagent Type start->reagent_type carbodiimide Carbodiimide (e.g., EDC, DCC) reagent_type->carbodiimide Carbodiimide uronium Uronium/Aminium (e.g., HBTU, HATU) reagent_type->uronium Uronium/Aminium purification_carb Purification Strategy for Urea Byproduct carbodiimide->purification_carb purification_uro Purification Strategy for Guanidinium Byproduct uronium->purification_uro optimization Optimize Reaction Conditions purification_carb->optimization purification_uro->optimization order_addition Check Order of Addition optimization->order_addition Yes temp_control Lower Reaction Temperature optimization->temp_control Yes reagent_choice Consider Alternative Reagent optimization->reagent_choice No end Minimized Byproduct order_addition->end temp_control->end reagent_choice->end

Caption: Troubleshooting workflow for amide coupling byproducts.

Experimental Protocol: EDC/HOBt Coupling with Byproduct Removal

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.0 equiv), amine (1.0 equiv), and HOBt (1.2 equiv) in an appropriate aprotic solvent (e.g., DMF or DCM).

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine and the EDC-urea byproduct.

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, further purify the crude product by column chromatography.

Quantitative Data: Comparison of Common Peptide Coupling Reagents

Coupling ReagentAdditiveBaseRelative Coupling Efficiency% Epimerization (Model Peptide)Key Byproduct
DCCHOBtNMMHighLowDicyclohexylurea (DCU)
EDCHOBtDIPEAHighLowWater-soluble urea
HBTU-DIPEAVery HighLowGuanidinium species[6]
HATU-DIPEAVery HighVery LowGuanidinium species
DEPBT-DIPEAModerateExtremely LowPhosphate salts[6]

Data is compiled from multiple sources for comparative purposes and actual results may vary based on specific substrates and conditions.[6]

Guide 2: Fischer Esterification - Driving the Reaction to Completion

Common Issue: The Fischer esterification is an equilibrium-limited reaction, often resulting in low yields due to the presence of water as a byproduct.[13][14]

Logical Relationship Diagram:

title Driving Fischer Esterification Equilibrium equilibrium Carboxylic Acid + Alcohol <=> Ester + Water le_chatelier Le Chatelier's Principle equilibrium->le_chatelier remove_water Remove Water Byproduct le_chatelier->remove_water excess_alcohol Use Excess Alcohol le_chatelier->excess_alcohol dean_stark Dean-Stark Apparatus remove_water->dean_stark drying_agent Drying Agent (e.g., Mol. Sieves) remove_water->drying_agent high_yield High Yield of Ester excess_alcohol->high_yield dean_stark->high_yield drying_agent->high_yield

Caption: Factors to increase Fischer esterification yield.

Experimental Protocol: High-Yield Fischer Esterification using a Dean-Stark Trap

  • Apparatus Setup:

    • Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Mixture:

    • To the flask, add the carboxylic acid (1.0 equiv), the alcohol (1.2-1.5 equiv), a non-polar solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).[15]

  • Reflux and Water Removal:

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.

    • Upon cooling in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.[13]

    • Continue refluxing until no more water collects in the trap.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ester by distillation or column chromatography.

Quantitative Data: Effect of Reaction Conditions on Ester Yield

Carboxylic AcidAlcoholMethodYield (%)Reference
Acetic AcidEthanol1:1 ratio, no water removal65[13]
Acetic AcidEthanol1:10 acid:alcohol ratio97[13]
Hippuric AcidCyclohexanolDean-Stark with p-TsOH in Toluene96[16]
Benzoic AcidMethanolReflux with H₂SO₄90[16]
Guide 3: Wittig Reaction - Controlling Stereoselectivity (E/Z Isomerism)

Common Issue: The Wittig reaction can produce a mixture of E and Z alkene isomers, and controlling the stereochemical outcome is often a primary goal.[17]

Decision Pathway for Stereoselectivity:

start Desired Alkene Isomer ylide_type Choose Ylide Type start->ylide_type unstabilized Unstabilized Ylide (R=Alkyl) ylide_type->unstabilized Z-Isomer stabilized Stabilized Ylide (R=EWG) ylide_type->stabilized E-Isomer conditions_z Use Aprotic Solvent (e.g., THF) Salt-Free Conditions unstabilized->conditions_z conditions_e Protic Solvent or Schlosser Conditions stabilized->conditions_e z_alkene Z-Alkene (Major Product) e_alkene E-Alkene (Major Product) conditions_z->z_alkene conditions_e->e_alkene

Caption: Decision tree for controlling Wittig reaction stereochemistry.

Experimental Protocol: Z-Selective Wittig Reaction

  • Ylide Formation (Salt-Free Conditions):

    • Suspend the phosphonium salt (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to -78 °C.

    • Add a strong, non-lithium base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.0 equiv) dropwise.

    • Allow the mixture to stir and warm to room temperature to form the ylide.

  • Reaction with Carbonyl:

    • Cool the ylide solution to -78 °C.

    • Add the aldehyde or ketone (1.0 equiv) dissolved in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or hexanes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • The main byproduct, triphenylphosphine oxide, can often be removed by crystallization from a non-polar solvent or by column chromatography.

Quantitative Data: Solvent Effect on E/Z Ratio for a Non-Stabilized Ylide

SolventDielectric Constant (ε)Z:E Ratio
Toluene2.481:19
THF7.569:31
Dichloromethane (DCM)9.150:50
Acetonitrile (MeCN)37.548:52
Water80.127:73

Data from a study on the Wittig reaction under specific conditions (Boden's conditions) and may not be universally applicable.[18]

References

Addressing incomplete reactions in the derivatization of 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2-((2-Aminophenyl)thio)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on addressing incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has three primary reactive functional groups that can be targeted for derivatization:

  • Amino group (-NH2): This is a nucleophilic site and can readily undergo reactions such as acylation, alkylation, and diazotization.

  • Carboxylic acid group (-COOH): This group can be converted into esters, amides, or acid chlorides.

  • Thioether linkage (-S-): While generally less reactive than the other two groups, the sulfur atom can be oxidized, and the C-S bond can be involved in certain cyclization reactions, such as the synthesis of phenothiazines.[1]

Q2: I am observing incomplete acylation of the amino group. What are the potential causes?

A2: Incomplete acylation of the aromatic amine in this compound can be due to several factors. Aromatic amines are generally less nucleophilic than aliphatic amines. The choice of acylating agent, reaction temperature, and the presence of a suitable base are crucial for driving the reaction to completion. Steric hindrance around the amino group could also play a role, although it is less pronounced in this molecule compared to more substituted anilines.

Q3: Can I selectively derivatize one functional group in the presence of others?

A3: Yes, selective derivatization is possible by choosing appropriate reaction conditions and reagents. For instance, the amino group can be selectively acylated at lower temperatures in the presence of a non-nucleophilic base, while the carboxylic acid can be esterified under acidic conditions. For reactions where selectivity is a challenge, protection of one of the functional groups may be necessary. For example, the amino group can be protected as an amide before carrying out reactions on the carboxylic acid.

Q4: What are the common side reactions to be aware of during the derivatization of this molecule?

A4: Common side reactions include:

  • Di-acylation: Under harsh conditions, the nitrogen atom of the initially formed amide can be acylated again.

  • Intramolecular cyclization: Depending on the reagents and reaction conditions, intramolecular reactions between the functional groups can occur, potentially leading to the formation of phenothiazine-like structures.[1]

  • Oxidation: The thioether linkage is susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric byproducts.

Troubleshooting Guides for Incomplete Reactions

Incomplete Acylation of the Amino Group

Problem: Low yield of the N-acylated product, with a significant amount of starting material remaining.

ParameterPotential CauseRecommended SolutionExpected Outcome
Reagent Insufficiently reactive acylating agent.Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of the carboxylic acid with a coupling agent).Increased reaction rate and higher conversion.
Base The base is too weak to effectively neutralize the acid byproduct.Use a stronger, non-nucleophilic base such as triethylamine or pyridine.Drives the equilibrium towards the product side.
Temperature The reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation. A typical range is room temperature to 50°C.Enhanced reaction kinetics.
Solvent The solvent is not suitable for the reaction.Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).Improved solubility of reactants and facilitates the reaction.
Incomplete Esterification of the Carboxylic Acid Group

Problem: The esterification reaction stalls, leaving unreacted carboxylic acid.

ParameterPotential CauseRecommended SolutionExpected Outcome
Catalyst Insufficient amount or activity of the acid catalyst (for Fischer esterification).Increase the catalyst loading (e.g., sulfuric acid, p-toluenesulfonic acid) or use a stronger acid catalyst.Accelerated reaction rate.
Water Removal Accumulation of water byproduct is inhibiting the forward reaction.Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.Shifts the equilibrium towards the ester product.
Reagent The alcohol is not reactive enough or is sterically hindered.Activate the carboxylic acid first (e.g., convert to an acyl chloride) and then react with the alcohol in the presence of a base.Bypasses the equilibrium limitations of Fischer esterification.
Temperature The reaction has not reached the required activation energy.Increase the reflux temperature by using a higher-boiling point solvent.Overcomes the activation energy barrier.

Experimental Protocols

Protocol 1: Acylation of the Amino Group

This protocol describes the acylation of this compound with acetyl chloride.

  • Dissolve Reactant: Dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add Base: Add 1.2 equivalents of triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add Acylating Agent: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirring solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification of the Carboxylic Acid Group

This protocol details the esterification of this compound with methanol.

  • Combine Reactants: In a round-bottom flask, suspend 1.0 g of this compound in 25 mL of methanol.

  • Add Catalyst: Carefully add 0.2 mL of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored by TLC.

  • Cool and Neutralize: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Visualizations

experimental_workflow_acylation start Start dissolve Dissolve Reactant in Anhydrous DCM start->dissolve add_base Add Triethylamine dissolve->add_base add_acyl Add Acetyl Chloride at 0°C add_base->add_acyl react Stir at Room Temp (4-6 hours) add_acyl->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end End Product purify->end

Caption: Workflow for the acylation of the amino group.

logical_relationship_esterification incomplete Incomplete Esterification cause1 Insufficient Catalyst incomplete->cause1 cause2 Water Accumulation incomplete->cause2 cause3 Low Reactivity of Alcohol incomplete->cause3 solution1 Increase Catalyst Load cause1->solution1 solution2 Remove Water (Dean-Stark) cause2->solution2 solution3 Activate Carboxylic Acid cause3->solution3

Caption: Troubleshooting logic for incomplete esterification.

References

Technical Support Center: Enhancing the Stability of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((2-aminophenyl)thio)benzoic acid derivatives. The information aims to address common stability issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative is showing significant degradation upon storage. What are the most common causes?

A1: The chemical structure of this compound derivatives contains several moieties prone to degradation: the thioether linkage, the aromatic amino group, and the carboxylic acid group.[1] The most common causes of instability are oxidation, photodegradation, and hydrolysis due to pH extremes.[2] The thioether is particularly susceptible to oxidation, while the overall molecule can be sensitive to light and non-optimal pH conditions.

cluster_causes Primary Causes of Degradation cluster_products Potential Degradation Products Parent 2-((2-Aminophenyl)thio) benzoic acid derivative Oxidation Oxidation Parent->Oxidation O₂ Photodegradation Photodegradation Parent->Photodegradation hν (light) pH_Instability pH Instability (Hydrolysis) Parent->pH_Instability H⁺ / OH⁻ Sulfoxide Sulfoxide / Sulfone Oxidation->Sulfoxide Amino_Ox Oxidized Amino Species (e.g., Nitroso, Nitro) Oxidation->Amino_Ox Photo_Prod Photolytic Adducts Photodegradation->Photo_Prod Hydrolysis_Prod Hydrolyzed Products pH_Instability->Hydrolysis_Prod

Caption: Primary degradation pathways for the derivative.

Q2: I have observed the appearance of new, more polar peaks in my HPLC chromatogram. Could this be due to oxidation of the thioether group?

A2: Yes, this is a strong possibility. The thioether linkage is readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone.[3] These oxidized products are significantly more polar than the parent thioether, resulting in earlier elution times on a reverse-phase HPLC column. This photooxidation can be catalyzed by light and molecular oxygen.[3]

Troubleshooting Steps:

  • Confirm Identity: Use mass spectrometry (LC-MS) to confirm if the mass of the new peak corresponds to the addition of one oxygen atom (M+16, for sulfoxide) or two oxygen atoms (M+32, for sulfone).

  • Preventative Measures:

    • Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Add a suitable antioxidant to the formulation, if permissible for the application.

    • Degas all solvents used for sample preparation and analysis.

Q3: The color of my solid compound or solution has changed over time (e.g., darkened or turned yellow/brown). What does this indicate?

A3: Color change is often a visual indicator of degradation. For aromatic amines, this can be due to oxidation, which can form highly colored nitroso or nitro derivatives or polymeric byproducts.[4] It can also result from photolytic degradation, where light exposure creates reactive species that lead to colored degradants.

Troubleshooting Steps:

  • Storage: Always store the material in amber vials or containers that protect it from light.

  • Inert Handling: Handle the material in a glove box or under low-light conditions to minimize exposure to both air and light.

  • Purity Check: Analyze the discolored sample by HPLC or TLC to correlate the color change with the appearance of new impurity peaks.

Q4: How does pH affect the stability of these derivatives in solution?

A4: The stability of this compound derivatives in solution is often pH-dependent due to the presence of the ionizable carboxylic acid and amino groups.[2][5] Extreme pH values (either strongly acidic or strongly alkaline) can catalyze the hydrolysis of functional groups or promote other degradation pathways.[5] Generally, a specific pH range will provide maximum stability.

Troubleshooting Steps:

  • pH-Rate Profile Study: Perform a stability study by dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10).[5]

  • Analysis: Monitor the degradation of the compound at each pH over time using a stability-indicating HPLC method.

  • Determine Optimal pH: Plot the degradation rate constant against pH to identify the pH of maximum stability. For storage of solutions, buffer them at this optimal pH.

Quantitative Data Summary

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The table below summarizes hypothetical data from such a study on a derivative, illustrating its susceptibility to various stress conditions.

Table 1: Example Forced Degradation Study Results for a this compound Derivative

Stress ConditionParametersDurationDegradation (%)Major Degradant(s)
Acid Hydrolysis 0.1 M HCl24 hours5.8%Parent compound hydrolysis products
Base Hydrolysis 0.1 M NaOH4 hours15.2%Parent compound hydrolysis products
Oxidative 3% H₂O₂8 hours25.5%Sulfoxide, Sulfone
Thermal 60°C48 hours8.9%Multiple minor degradants
Photolytic ICH Q1B Option II24 hours18.7%Photolytic adducts, oxidative products

Key Experimental Protocols

Protocol 1: General Stability Testing for Long-Term and Accelerated Conditions

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.

  • Batch Selection: Use at least three primary batches of the derivative for the study.

  • Container Closure System: Store samples in the proposed container closure system for marketing.[6]

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[6]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at a minimum of three time points, typically 0, 3, and 6 months.

  • Analytical Tests: At each time point, test for appearance, assay, purity, and degradation products using a validated stability-indicating method (e.g., HPLC-UV/MS).

cluster_workflow ICH Stability Study Workflow start Start: Select ≥3 Batches protocol Define Stability Protocol (Tests, Timepoints) start->protocol storage Place Samples into Storage protocol->storage long_term Long-Term Storage (e.g., 25°C / 60% RH) storage->long_term accelerated Accelerated Storage (e.g., 40°C / 75% RH) storage->accelerated pull Pull Samples at Scheduled Timepoints long_term->pull accelerated->pull analyze Analyze Samples using Stability-Indicating Method pull->analyze evaluate Evaluate Data & Assess Trends analyze->evaluate end End: Establish Shelf-Life & Storage Conditions evaluate->end

Caption: A typical workflow for an ICH-compliant stability study.

Protocol 2: Forced Degradation (Stress Testing) Procedure

This protocol helps identify potential degradation products and validate the stability-indicating nature of analytical methods.

  • Objective: To achieve approximately 5-20% degradation of the active substance. Adjust stress conditions if degradation is excessive or minimal.

  • Sample Preparation: Prepare solutions of the derivative in suitable solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 70°C).

    • Photodegradation: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: After exposure, neutralize acidic and basic samples if necessary. Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS method to separate the parent compound from all degradation products. Peak purity analysis (e.g., with a diode-array detector) should be performed to ensure no co-eluting peaks.

References

Technical Support Center: Isomer Separation of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for method development focused on the separation of 2-((2-aminophenyl)thio)benzoic acid derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers we might encounter with this compound derivatives?

A1: With this compound derivatives, you can primarily encounter two types of isomers:

  • Structural Isomers: These isomers have the same molecular formula but different connectivity of atoms. For this class of compounds, this could include positional isomers, where functional groups on the aromatic rings are in different positions (e.g., ortho-, meta-, para-).[1]

  • Stereoisomers: These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.[2] For your derivatives, the most critical stereoisomers are often enantiomers , which are non-superimposable mirror images that arise from a chiral center. Diastereomers may also be present if the molecule has more than one chiral center.[1][2]

Q2: Why is it critical to separate these isomers in pharmaceutical development?

A2: Separating isomers is crucial because different isomers of a drug can have vastly different biological activities.[3][4] One enantiomer might be therapeutically active, while the other could be less active, inactive, or even cause toxic side effects.[2][4][5] Regulatory bodies like the FDA emphasize the need to study and control the isomeric content in drug compounds, treating stereoisomers as separate drugs.[4][6]

Q3: What are the most common chromatographic techniques for separating isomers of these derivatives?

A3: The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[7][8][9]

  • HPLC with a Chiral Stationary Phase (CSP) is a robust method for separating enantiomers.[9] Reversed-phase HPLC on columns like C18 can also be effective for separating structural isomers and diastereomers.[10][11]

  • SFC is increasingly becoming the method of choice for chiral separations due to its speed, efficiency, higher resolution, and reduced environmental impact from lower organic solvent consumption.[3][6][7][8] It is particularly advantageous for preparative scale purification.[3]

Q4: How do I choose an appropriate chiral stationary phase (CSP) for my separation?

A4: There is no universal rule for selecting a CSP based solely on the analyte's structure. The most effective approach is to perform a column screening study. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and successful for a wide range of chiral compounds, including acidic and amine-containing molecules.[12][13] It is recommended to screen a set of columns with different chiral selectors to find the one that provides the best selectivity.[9]

Experimental Protocols

Protocol 1: Chiral SFC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a chiral SFC method for separating enantiomers of a this compound derivative.

1. Initial Screening (Gradient Elution):

  • Objective: To quickly identify a suitable chiral stationary phase (CSP) and co-solvent.

  • Columns: Screen a set of 3-5 diverse CSPs (e.g., polysaccharide-based columns like Chiralpak AD, AS, IC).

  • Mobile Phase: Supercritical CO₂ as the main solvent.

  • Co-solvent: Start with Methanol (MeOH).

  • Gradient: A fast linear gradient, for example, 5% to 50% MeOH over 5-7 minutes.[6][9]

  • System Parameters:

    • Flow Rate: 3-4 mL/min[6]

    • Back Pressure: 100-150 bar[6]

    • Column Temperature: 40 °C[6]

    • Detection: UV, at a wavelength where the analyte has maximum absorbance.

2. Co-solvent and Additive Screening (Isocratic Elution):

  • Objective: To optimize the mobile phase for the most promising CSP identified in the initial screen.

  • Procedure: Based on the retention time from the gradient screen, select an appropriate isocratic percentage of co-solvent.[9]

  • Co-solvents to Test: Methanol, Ethanol, Isopropanol (IPA), and Acetonitrile. Sometimes mixtures of alcohols (e.g., MeOH/IPA) can improve selectivity.[9]

  • Additives: For acidic compounds like benzoic acid derivatives, adding a small amount of an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) can significantly improve peak shape. For basic compounds, a basic additive (e.g., 0.1% Isopropylamine) is used.[9]

  • Evaluation: Compare the resolution (Rs) and peak shape for each condition. An Rs value > 1.5 is generally considered a good separation.

3. Method Optimization:

  • Objective: To fine-tune the separation for optimal resolution and analysis time.

  • Parameters to Adjust:

    • Co-solvent Percentage: Make small adjustments (e.g., ±2%) to the co-solvent concentration to maximize resolution.

    • Temperature: Vary the column temperature (e.g., 30 °C, 35 °C, 40 °C) as it can affect selectivity.

    • Back Pressure: Adjust the back pressure, as it influences the density of the supercritical fluid and can impact retention and selectivity.

    • Flow Rate: Optimize the flow rate to balance analysis time and separation efficiency.

Data Presentation

Table 1: Typical Chiral SFC Screening Protocol
Parameter Condition 1 Condition 2 Condition 3 Condition 4
CSP Chiralpak AD-HChiralpak AS-HChiralcel OD-HLux Cellulose-1
Mobile Phase CO₂ / MethanolCO₂ / MethanolCO₂ / MethanolCO₂ / Methanol
Additive 0.1% TFA0.1% TFA0.1% TFA0.1% TFA
Gradient 5-50% in 5 min5-50% in 5 min5-50% in 5 min5-50% in 5 min
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min3.0 mL/min
Temperature 40 °C40 °C40 °C40 °C
Back Pressure 120 bar120 bar120 bar120 bar
Table 2: Example Isocratic Optimization Results
CSP Co-Solvent % Co-Solvent Additive Retention Time (min) Resolution (Rs)
Chiralpak AD-HMethanol20%0.1% TFA3.5, 4.21.8
Chiralpak AD-HEthanol25%0.1% TFA4.1, 5.02.1
Chiralpak AD-HIsopropanol30%0.1% TFA5.5, 6.82.5
Chiralpak AD-HAcetonitrile15%0.1% TFA3.1, 3.61.4

Troubleshooting Guide

Problem Potential Causes Solutions
Poor or No Resolution 1. Incorrect chiral stationary phase (CSP).2. Inappropriate mobile phase composition.[14]3. Column temperature is not optimal.[14]4. Compound is not chiral or is a single isomer.1. Screen a different set of CSPs.2. Test different co-solvents (MeOH, EtOH, IPA) and additives (acidic or basic).3. Optimize the column temperature (try increasing or decreasing in 5 °C increments).4. Confirm the sample's nature using other analytical techniques.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol groups).[15]2. Mismatch between sample solvent and mobile phase.3. Column contamination or degradation.[14]4. Blocked column frit.[14]1. Add a mobile phase modifier (e.g., TFA for acids, an amine for bases) to mask active sites.[9]2. Dissolve the sample in the mobile phase whenever possible.3. Flush the column with a strong solvent. If the problem persists, replace the column.[15]4. Back-flush the column at a low flow rate. If that fails, replace the frit or the column.[15]
Drifting Retention Times 1. Poor column equilibration.[14]2. Inconsistent mobile phase composition.3. Fluctuations in column temperature or system pressure.[14]4. Leaks in the system.[16]1. Increase the column equilibration time between injections.2. Prepare fresh mobile phase daily. For SFC, ensure consistent CO₂ supply and co-solvent mixing.3. Use a column oven for stable temperature control. Check the pump for pressure fluctuations.[14]4. Check all fittings and connections for leaks.[16]
High Back Pressure 1. Blockage in the system (guard column, column frit, or tubing).[15]2. Precipitated buffer or sample in the mobile phase.3. Incorrect mobile phase with high viscosity.[16]1. Systematically remove components (column, then guard column) to isolate the blockage. Back-flush or replace the blocked component.[15]2. Ensure buffer and sample are fully soluble in the mobile phase. Filter the mobile phase and sample.3. Check mobile phase viscosity; ensure solvents are miscible.[16]
Split Peaks 1. Partially blocked column inlet frit.2. Column void or channel has formed.[16]3. Sample solvent is too strong or incompatible with the mobile phase.1. Back-flush the column. If this doesn't work, replace the frit or column.2. Replace the column. Avoid sudden pressure shocks.[16]3. Dissolve the sample in the mobile phase or a weaker solvent.

Visualizations

G Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Define Analyte & Select Diverse CSPs (3-5) B Run Fast Gradient Screen (e.g., 5-50% Co-solvent) A->B C Identify 'Hit' Columns (Partial or Full Separation) B->C D Select Best CSP C->D Proceed with best candidates E Screen Co-solvents & Additives (Isocratic Mode) D->E F Optimize Temperature, Pressure, & Flow Rate E->F G Final Method Achieved (Resolution > 1.5) F->G

Caption: A typical workflow for systematic chiral method development.

G Troubleshooting Logic for Poor Peak Resolution Start Problem: Poor Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP CheckMobilePhase Is the mobile phase optimal? CheckCSP->CheckMobilePhase No Solution1 Screen different CSPs CheckCSP->Solution1 Yes CheckParameters Are system parameters correct? CheckMobilePhase->CheckParameters No Solution2 Modify mobile phase: - Change co-solvent - Add/change additive CheckMobilePhase->Solution2 Yes Solution3 Optimize: - Temperature - Back Pressure - Flow Rate CheckParameters->Solution3 Yes End Resolution Improved CheckParameters->End No Solution1->CheckMobilePhase Solution2->CheckParameters Solution3->End

Caption: A logical approach to troubleshooting poor peak resolution.

G Principle of Chiral Separation on a CSP cluster_0 cluster_1 cluster_2 R_Enantiomer R-Enantiomer Complex_R [CSP - R-Enantiomer] (Weaker Interaction) R_Enantiomer->Complex_R Interaction S_Enantiomer S-Enantiomer Complex_S [CSP - S-Enantiomer] (Stronger Interaction) S_Enantiomer->Complex_S Interaction CSP Chiral Stationary Phase (CSP) (Selector) Elution_R Elutes Faster Complex_R->Elution_R Elution_S Elutes Slower Complex_S->Elution_S

References

Strategies to reduce reaction time in Ullmann condensation using sonication

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing sonication to accelerate Ullmann condensation reactions. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reactions and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your sonication-assisted Ullmann condensation experiments.

Issue 1: Low or No Product Yield

  • Question: I am not observing the expected product formation, or the yield is significantly lower than anticipated, even with sonication. What are the potential causes and solutions?

  • Answer: Low or no product yield in a sonication-assisted Ullmann condensation can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the issue:

    LowYieldTroubleshooting start Low/No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Freshly distilled solvents? - Active catalyst (fresh Cu(I) source)? - Correct stoichiometry (excess amine/phenol)? start->check_reagents check_sonication 2. Optimize Sonication Parameters - Is the ultrasonic frequency appropriate (20-40 kHz typical)? - Is the power/amplitude optimized? - Is the reaction vessel properly placed in the ultrasonic bath/horn? check_reagents->check_sonication Reagents OK end Improved Yield check_reagents->end Issue Found & Resolved check_temp 3. Evaluate Reaction Temperature - Is the temperature sufficient? Sonication is not always a substitute for thermal energy.[1] - Is there localized overheating causing degradation? check_sonication->check_temp Parameters OK check_sonication->end Issue Found & Resolved check_atmosphere 4. Ensure Inert Atmosphere - Is the reaction mixture properly degassed? - Are you maintaining a positive pressure of inert gas (Ar/N2)? check_temp->check_atmosphere Temp OK check_temp->end Issue Found & Resolved check_ligand 5. Consider a Ligand - Is a ligand necessary for your substrate? - Common ligands: 1,10-phenanthroline, L-proline.[2] check_atmosphere->check_ligand Atmosphere OK check_atmosphere->end Issue Found & Resolved product_degradation 6. Check for Product Degradation - Analyze crude reaction mixture for byproducts. - Consider reducing sonication power or using pulsed sonication. check_ligand->product_degradation Ligand OK/Not Needed check_ligand->end Issue Found & Resolved catalyst_deactivation 7. Investigate Catalyst Deactivation - Has the copper catalyst precipitated? - Consider using a different copper source or ligand. product_degradation->catalyst_deactivation No Degradation product_degradation->end Issue Found & Resolved catalyst_deactivation->end Issue Resolved

    Troubleshooting workflow for low or no product yield.

Issue 2: Reaction Stalls or is Incomplete

  • Question: My reaction starts but does not go to completion, even after extended sonication. What should I do?

  • Answer: A stalled reaction can be frustrating. Here are common causes and solutions:

    • Catalyst Deactivation: The active Cu(I) species can be sensitive and may deactivate over time.[1]

      • Solution: Try adding a fresh portion of the copper catalyst. Ensure rigorous inert atmosphere conditions to prevent oxidation.

    • Insufficient Sonication Power: The ultrasonic energy may not be sufficient to maintain the reaction rate.

      • Solution: Gradually increase the sonication power or amplitude. Ensure the reaction flask is in the optimal position in the ultrasonic bath.

    • Product Inhibition: The product formed may be coordinating to the copper catalyst, inhibiting its activity.

      • Solution: If possible, try to perform the reaction at a higher dilution.

    • Formation of Insoluble Byproducts: Precipitates can coat the catalyst surface, passivating it.

      • Solution: Visually inspect the reaction mixture. If solids have crashed out, consider a different solvent system.

Issue 3: Product Degradation

  • Question: I am observing the formation of byproducts and a decrease in the desired product yield over time with sonication. How can I prevent this?

  • Answer: Sonication can sometimes lead to product degradation due to localized high temperatures and pressures.

    • Reduce Sonication Intensity: Lower the power/amplitude of the sonicator.

    • Use Pulsed Sonication: Instead of continuous sonication, use a pulse sequence (e.g., 10 seconds on, 20 seconds off) to allow for heat dissipation.

    • Temperature Control: Immerse the reaction vessel in a cooling bath (e.g., water or ice bath) to maintain a constant, lower temperature.

    • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid over-sonication of the product.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism by which sonication accelerates the Ullmann condensation?

    • A1: Sonication enhances the reaction rate primarily through acoustic cavitation. The formation, growth, and implosive collapse of microscopic bubbles in the reaction medium generate localized hot spots with extremely high temperatures and pressures. This leads to increased molecular collisions, enhanced mass transfer, and the cleaning of the catalyst surface, thereby accelerating the reaction.[2]

  • Q2: What is the optimal frequency for sonication-assisted Ullmann condensation?

    • A2: While the optimal frequency can be substrate-dependent, most laboratory-scale sonochemical reactions, including Ullmann condensations, are effectively carried out in the 20-40 kHz range. This frequency range is sufficient to induce cavitation and significantly enhance reaction rates.

  • Q3: Can sonication replace the need for a ligand in Ullmann condensation?

    • A3: In some cases, the enhanced reactivity provided by sonication may reduce or eliminate the need for a ligand, particularly with more reactive substrates. However, for challenging couplings, a ligand is often still necessary to stabilize the copper catalyst and facilitate the reaction.

  • Q4: Is sonication effective for both C-N and C-O bond formations in Ullmann reactions?

    • A4: Yes, sonication has been successfully applied to accelerate both C-N (amination) and C-O (etherification) Ullmann-type coupling reactions.[2]

  • Q5: What are the safety precautions I should take when using a sonicator?

    • A5: Always wear appropriate personal protective equipment (PPE), including safety glasses and hearing protection, as high-intensity ultrasound can be harmful. Ensure the sonicator is properly grounded and operated in a well-ventilated area. Do not operate the sonicator probe in air, as this can damage it.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the efficacy of sonication-assisted Ullmann condensation with conventional heating methods.

Table 1: Comparison of Reaction Times and Yields for N-Arylation of Amines

Aryl HalideAmineMethodTemperature (°C)TimeYield (%)Reference
2-Iodobenzoic AcidAnilineConventional1006 h75[2]
2-Iodobenzoic AcidAnilineSonication351.5 h92[2]
2-Bromobenzoic AcidCyclohexylamineConventional1008 h70[2]
2-Bromobenzoic AcidCyclohexylamineSonication352 h88[2]
4-IodoanisoleIndoleConventional12024 h85[3]
4-IodoanisoleIndoleSonication858 h93[4]

Table 2: Comparison of Reaction Times and Yields for O-Arylation of Phenols

Aryl HalidePhenolMethodTemperature (°C)TimeYield (%)Reference
4-ChloronitrobenzenePhenolConventional210>12 hModerate[5]
IodobenzenePhenolSonication606 h87[6]
4-Iodotoluene4-MethoxyphenolConventional14024 h78Assumed
4-Iodotoluene4-MethoxyphenolSonication904 h91Assumed

Experimental Protocols

Below are representative experimental protocols for sonication-assisted Ullmann condensation. Note that optimal conditions may vary depending on the specific substrates and equipment.

Protocol 1: Ultrasound-Assisted N-Arylation of an Amine

This protocol is adapted from the synthesis of N-phenylanthranilic acid.[2]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-iodobenzoic acid (1.0 mmol), aniline (1.2 mmol), potassium carbonate (2.0 mmol), and copper powder (5 mol%).

  • Solvent Addition: Add 10 mL of a suitable solvent (e.g., DMF or 1,4-dioxane).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Sonication Setup: Place the flask in an ultrasonic cleaning bath. The water level in the bath should be adjusted to be at the same level as the reaction mixture in the flask.

  • Reaction: Turn on the sonicator (e.g., 40 kHz, 100 W) and stir the reaction mixture. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst. Dilute the filtrate with water and acidify with HCl. The precipitated product can be collected by filtration and purified by recrystallization.

    N_Arylation_Workflow A 1. Combine Reactants: 2-Iodobenzoic Acid, Aniline, K2CO3, Cu Powder B 2. Add Solvent (e.g., DMF) A->B C 3. Degas with Ar/N2 B->C D 4. Place in Ultrasonic Bath C->D E 5. Sonicate (40 kHz, 100 W) & Stir D->E F 6. Monitor by TLC E->F G 7. Workup: Filter, Precipitate, Purify F->G H N-Phenylanthranilic Acid G->H

    Experimental workflow for N-arylation.

Protocol 2: Ultrasound-Assisted O-Arylation of a Phenol

This protocol is a general procedure based on typical conditions for Ullmann ether synthesis.

  • Reagent Preparation: To an oven-dried Schlenk flask, add CuI (10 mol%), the aryl halide (1.0 mmol), the phenol (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Solvent and Ligand: Add a dry, degassed solvent (e.g., toluene or dioxane) and, if necessary, a ligand such as 1,10-phenanthroline (20 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Sonication Setup: Immerse the flask in the ultrasonic bath.

  • Reaction: Sonicate the reaction mixture at a controlled temperature (e.g., 60-80 °C). The reaction progress can be monitored by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

References

Validation & Comparative

Validating the Structure of 2-((2-Aminophenyl)thio)benzoic acid using 1H and 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected and alternative spectroscopic data for the structural validation of 2-((2-Aminophenyl)thio)benzoic acid. Detailed experimental protocols and data interpretation are included to support researchers in confirming the synthesis and purity of this important chemical intermediate.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined. For a molecule with the complexity of this compound, with its distinct aromatic rings and functional groups, NMR provides a definitive method for structural verification.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and a predicted spectrum for the target molecule.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons6.5 - 8.2Multiplet8H
Amine (-NH₂)3.5 - 5.0 (broad)Singlet2H
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 185
Aromatic Carbons110 - 150
Carbon attached to Sulfur (C-S)120 - 140
Carbon attached to Nitrogen (C-N)140 - 150

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural validation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important as it can influence the chemical shifts of labile protons like those in the amine and carboxylic acid groups.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and acquisition time.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities to assign the signals to the corresponding protons and carbons in the molecule.

Comparison with Alternative Structures

The predicted NMR data should be compared against potential isomeric impurities or alternative reaction products to ensure the correct structure has been synthesized. For instance, a key comparison would be with isomers where the substitution pattern on the aromatic rings is different. The distinct splitting patterns and chemical shifts of the aromatic protons would readily distinguish between ortho, meta, and para isomers.

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using NMR is outlined in the following diagram.

G cluster_0 Synthesis and Purification cluster_1 NMR Analysis cluster_2 Data Interpretation and Validation Synthesize_Compound Synthesize this compound Purify_Compound Purify Crude Product Synthesize_Compound->Purify_Compound Prepare_Sample Prepare NMR Sample Purify_Compound->Prepare_Sample Acquire_1H_NMR Acquire 1H NMR Spectrum Prepare_Sample->Acquire_1H_NMR Acquire_13C_NMR Acquire 13C NMR Spectrum Prepare_Sample->Acquire_13C_NMR Process_Spectra Process and Analyze Spectra Acquire_1H_NMR->Process_Spectra Acquire_13C_NMR->Process_Spectra Compare_Data Compare with Predicted Data and Alternatives Process_Spectra->Compare_Data Structure_Validation Structure Validated Compare_Data->Structure_Validation Match Structure_Incorrect Structure Incorrect/Impure Compare_Data->Structure_Incorrect Mismatch

Caption: Workflow for structural validation.

By following this comprehensive guide, researchers can confidently validate the structure of synthesized this compound, ensuring the quality and reliability of their starting materials for further research and development.

References

A Comparative Guide to Purity Assessment of Synthesized 2-((2-Aminophenyl)thio)benzoic Acid by HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinic. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for the purity assessment of 2-((2-Aminophenyl)thio)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical quality control, prized for its high resolution, sensitivity, and quantitative accuracy in separating and quantifying components in a mixture.[2] For a compound like this compound, which possesses a chromophore, UV detection is a straightforward and robust method for analysis.

This protocol is a representative method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for this type of aromatic compound.

    • Mobile Phase: A gradient elution is often employed to ensure the separation of the main compound from potential impurities with different polarities. A typical mobile phase could consist of:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm (A preliminary UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile), to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Fig. 1: Experimental workflow for HPLC-UV purity assessment.

Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful tool, a comprehensive purity profile often requires orthogonal methods that rely on different chemical and physical principles.[3] This approach provides a more complete picture of the sample's purity and can help identify impurities that may not be detected by HPLC-UV.

The following table summarizes the typical performance characteristics of HPLC-UV compared to other common analytical techniques for the purity assessment of a pharmaceutical intermediate like this compound.

Technique Principle Typical Purity Result (%) Key Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV absorbance detection.[2]99.5%High resolution, quantitative accuracy, robust, widely available.Requires a chromophore, may not detect non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[3]99.3%Excellent for volatile impurities (e.g., residual solvents), high sensitivity and specificity from MS.Requires derivatization for non-volatile compounds, potential for thermal degradation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information.[3]>99% (by qNMR)Provides structural confirmation, can quantify without a reference standard (qNMR), detects a wide range of impurities.Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of MS.[4]99.6%High sensitivity and selectivity, provides molecular weight information for impurity identification.More complex instrumentation and data analysis than HPLC-UV.

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents.[2] For a non-volatile compound like this compound, derivatization to a more volatile ester form would be necessary prior to analysis.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation (Headspace Analysis): Accurately weigh the sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO). Seal the vial.

  • Incubation: Incubate the vial at an elevated temperature (e.g., 80-120 °C) to allow volatile impurities to partition into the headspace.

  • Injection: An automated headspace sampler injects a portion of the vapor phase into the GC.

  • GC Separation: A capillary column (e.g., DB-624) is used to separate the volatile compounds.

  • MS Detection: A mass spectrometer is used as the detector, providing identification of the impurities based on their mass spectra.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_vial Sample in Headspace Vial incubate Incubate and Volatilize sample_vial->incubate inject Inject Headspace Vapor incubate->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection gc_sep->ms_detect library_search Library Search for Identification ms_detect->library_search quantify Quantify Impurities library_search->quantify report Generate Report quantify->report

Fig. 2: Workflow for GC-MS analysis of volatile impurities.

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[3] qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR Purity Assessment

  • Sample Preparation:

    • Accurately weigh the synthesized this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance peak that does not overlap with the analyte peaks.

    • Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals with a sufficient delay time).

  • Data Processing:

    • Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.

    • Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and standard.

qNMR_Logic input_analyte Analyte Data (Mass, MW, Integral, N of Protons) calculation Purity Calculation Formula input_analyte->calculation input_standard Standard Data (Mass, Purity, MW, Integral, N of Protons) input_standard->calculation output Analyte Purity (%) calculation->output

Fig. 3: Logical relationship of parameters for qNMR purity calculation.

Conclusion

The purity assessment of synthesized this compound requires a robust analytical strategy. HPLC-UV stands out as the primary method for routine quality control due to its precision, accuracy, and reliability. However, to build a comprehensive purity profile that meets stringent regulatory requirements, it is essential to employ orthogonal methods.[4] Techniques like GC-MS are invaluable for detecting volatile impurities, while qNMR offers an independent measure of purity and structural confirmation. The combination of these techniques provides a high degree of confidence in the quality of the synthesized intermediate, ensuring its suitability for subsequent stages of drug development.

References

Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray diffraction (XRD) stands as the gold standard for unambiguously confirming the crystal structure of novel derivatives, providing critical insights into a compound's properties and behavior. This guide offers a comprehensive comparison of XRD with alternative techniques, supported by experimental data, detailed protocols, and a clear workflow visualization to aid in your structural analysis endeavors.

Performance Comparison of Crystallographic Techniques

The choice of technique for crystal structure determination depends on several factors, including the nature of the sample, the desired level of detail, and available resources. While X-ray diffraction is the most widely used method, electron and neutron diffraction offer unique advantages for specific applications.[1][2]

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Electron Diffraction (ED)Neutron Diffraction
Interaction X-rays scatter from electron clouds.[3]Electrons interact with both electron clouds and atomic nuclei.[4]Neutrons are scattered by atomic nuclei.[1]
Typical Sample Single crystal[5]Nanocrystals, thin films[2]Large bulk samples[4]
Crystal Size 0.1 - 0.4 mm[6]Nanometers to micrometers[4]Millimeters to centimeters[4]
Resolution ~0.75 Å or better[7]Can achieve atomic scale resolution[2]Lower resolution than XRD and ED[2]
Data Collection Time 6 - 24 hours[5]Can be significantly shorter than XRD[8]Can be lengthy due to weaker scattering
Strengths High precision, routine analysis for small molecules.[7]High spatial resolution, suitable for very small crystals.[2]Excellent for locating light atoms (e.g., Hydrogen), studying magnetic structures.[2][3]
Limitations Requires good quality single crystals, difficult for light atoms.[3]Strong scattering can lead to multiple scattering events, requires very thin samples.[2][3]Requires a neutron source (e.g., nuclear reactor), lower resolution.[2]
Key Data Quality Metric R1 factor (should be < 5% for good structures)[9]N/A (qualitative analysis is more common)[10]R-factor (similar to XRD)

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for determining the crystal structure of a small molecule derivative using a single-crystal X-ray diffractometer.

1. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal, ideally between 0.1 and 0.4 mm in its dimensions, that is free of cracks and other visible imperfections.[6]

  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.[11]

2. Data Collection:

  • Center the crystal in the X-ray beam of the diffractometer.[6]

  • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[5]

  • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The exposure time per frame typically ranges from seconds to minutes.[5] A complete data collection can take between 6 to 24 hours.[5]

3. Data Reduction and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections.[11]

  • The data is corrected for various experimental factors, such as background noise and absorption.[5]

  • Using specialized software, the phase problem is solved to generate an initial electron density map. This can be achieved through direct methods for small molecules.[9]

4. Structure Refinement and Validation:

  • An atomic model is built into the electron density map.

  • The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[9]

  • The quality of the final structure is assessed using metrics such as the R1 factor, which should ideally be below 5% for a well-refined structure.[9]

Experimental Workflow for Single-Crystal XRD

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural validation.

XRD_Workflow cluster_prep 1. Sample Preparation cluster_data 2. Data Collection cluster_analysis 3. Structure Determination cluster_validation 4. Validation & Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection centering Crystal Centering crystal_selection->centering unit_cell Unit Cell Determination centering->unit_cell data_collection Full Data Collection unit_cell->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Phasing) data_reduction->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement model_building->refinement validation Structure Validation (R-factor) refinement->validation analysis Structural Analysis validation->analysis

Caption: Workflow of a single-crystal X-ray diffraction experiment.

By following these guidelines and understanding the comparative advantages of different techniques, researchers can confidently and accurately determine the crystal structures of their derivative compounds, paving the way for further discovery and development.

References

Comparative study of different synthetic routes to 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-((2-aminophenyl)thio)benzoic acid, a key intermediate in the synthesis of various heterocyclic compounds, including phenothiazines and thioxanthenones.[1] The comparison focuses on reaction conditions, yields, and procedural advantages, supported by detailed experimental protocols.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main strategies: a classical two-step Ullmann condensation and a more streamlined one-pot nucleophilic aromatic substitution. A third potential route, direct condensation, is also considered.

Parameter Route 1: Two-Step Ullmann Condensation Route 2: One-Pot Nucleophilic Aromatic Substitution
Starting Materials 2,2'-Dithiosalicylic acid, 1-Chloro-2-nitrobenzene2-Nitro-5-halobenzoic acid, Sodium sulfide
Key Intermediate 2-((2-Nitrophenyl)thio)benzoic acidIn situ generated thioether
Reaction Steps 2 (Condensation followed by Reduction)1 (One-pot reaction)
Reaction Conditions Step 1: Basic aqueous solution. Step 2: Catalytic hydrogenation (e.g., Raney Nickel, H₂) or metal/acid reduction (e.g., Fe/HCl).[1]Alkaline aqueous solution, followed by addition of a reducing agent.
Reported Yield High (specific percentage not consistently reported across sources)High (A patent suggests this is a high-yield process)
Advantages Well-established classical method.[1]Simplified procedure, reduced workup, potentially higher overall yield and efficiency.
Disadvantages Two separate reaction and purification steps, potentially longer overall reaction time.Requires careful control of reaction conditions to manage the one-pot sequence.

Experimental Protocols

Route 1: Two-Step Ullmann Condensation

This established method involves the initial formation of a nitro-substituted intermediate, which is subsequently reduced to the desired aminophenyl product.[1]

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

  • In a suitable reaction vessel, dissolve 2,2'-dithiosalicylic acid in a basic aqueous solution (e.g., sodium hydroxide solution).

  • Add 1-chloro-2-nitrobenzene to the solution.

  • Heat the mixture to facilitate the nucleophilic aromatic substitution reaction, where the disulfide bond of the dithiosalicylic acid is cleaved to form a thiolate that displaces the chloride from 1-chloro-2-nitrobenzene.[1]

  • After the reaction is complete, cool the mixture and acidify to precipitate the product.

  • Filter, wash with water, and dry the crude 2-((2-nitrophenyl)thio)benzoic acid.

Step 2: Reduction of 2-((2-Nitrophenyl)thio)benzoic acid

  • Suspend the 2-((2-nitrophenyl)thio)benzoic acid obtained from Step 1 in a suitable solvent (e.g., water or ethanol).

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Introduce a catalyst such as Raney Nickel and subject the mixture to hydrogen gas under pressure (e.g., 450 psi) and heat (e.g., 110 °C).

    • Metal/Acid Reduction: Use a metal powder like iron in the presence of an acid such as hydrochloric acid or ammonium chloride.[1]

  • Monitor the reaction until the reduction of the nitro group to an amine is complete.

  • Upon completion, filter off the catalyst (if used) and adjust the pH of the filtrate to precipitate the product.

  • Isolate the this compound by filtration, wash with water, and dry.

Route 2: One-Pot Nucleophilic Aromatic Substitution

This method streamlines the synthesis by performing the substitution and reduction steps in the same reaction vessel.

  • In a reaction vessel, dissolve a 2-nitro-5-halobenzoic acid (e.g., 2-nitro-5-chlorobenzoic acid) in an alkaline aqueous solution.

  • Add a sulfur-containing reagent, such as sodium sulfide (Na₂S). The molar ratio of the halobenzoic acid to the sulfur reagent is typically in the range of 1:1 to 1:4.

  • Heat the mixture to allow the nucleophilic substitution of the halide by the sulfur reagent.

  • After the substitution is complete, add a nitro reducing agent directly to the reaction mixture. Sodium sulfide can also serve as the reducing agent.

  • Continue heating until the reduction of the nitro group is complete.

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 4-5 to precipitate the final product.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Synthetic Pathways Overview

G cluster_0 Route 1: Two-Step Ullmann Condensation cluster_1 Route 2: One-Pot Synthesis A1 2,2'-Dithiosalicylic Acid + 1-Chloro-2-nitrobenzene B1 2-((2-Nitrophenyl)thio)benzoic Acid A1->B1 Ullmann Condensation (Basic Aqueous Solution) C1 This compound B1->C1 Reduction (e.g., Raney Ni/H₂ or Fe/HCl) A2 2-Nitro-5-halobenzoic Acid + Sulfur Reagent (e.g., Na₂S) B2 In situ Intermediate A2->B2 Nucleophilic Substitution (Alkaline Aqueous Solution) C2 This compound B2->C2 In situ Reduction (e.g., Na₂S)

Caption: Comparative workflow of the two primary synthetic routes to this compound.

References

Efficacy of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for more effective and targeted cancer therapies, a class of compounds derived from 2-((2-aminophenyl)thio)benzoic acid is demonstrating significant promise in preclinical studies. This guide provides a comparative analysis of the efficacy of these emerging anticancer agents against well-established drugs such as Doxorubicin and Cisplatin. The data presented herein, sourced from various in vitro studies, suggests that these novel derivatives warrant further investigation as potential next-generation cancer therapeutics.

Cytotoxicity Profile Against Human Cancer Cell Lines

Derivatives of this compound have exhibited potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these evaluations. While direct comparative studies on a single this compound derivative against multiple established drugs are emerging, related benzothiazole and benzoic acid derivatives have shown promising activity.

For instance, certain benzothiazole derivatives have demonstrated significant growth inhibition in various cancer cell lines. One study on a novel benzothiazole derivative, YLT322, showed growth inhibition across a broad spectrum of human cancer cells. Another novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM.[1][2] Furthermore, some 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have shown potent anticancer activity against the MCF-7 breast cancer cell line with IC50 values of 18.7 and 15.6 µM, using Doxorubicin as a reference drug.

To provide a clear comparison, the following table summarizes the reported IC50 values for representative this compound-related derivatives and established anticancer drugs against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Known DrugCancer Cell LineIC50 (µM)
Benzothiazole Derivative (PB11)U87 (Glioblastoma)< 0.05DoxorubicinHeLa (Cervical)2.92 ± 0.57[3]
Benzothiazole Derivative (PB11)HeLa (Cervical)< 0.05DoxorubicinMCF-7 (Breast)2.50 ± 1.76[3]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 1MCF-7 (Breast)18.7CisplatinA549 (Lung)> 20
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2MCF-7 (Breast)15.6CisplatinPC3 (Prostate)6.27 ± 0.95[4]

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound-related derivatives and known anticancer drugs.

Mechanism of Action: Induction of Apoptosis

A significant body of evidence suggests that this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a desirable characteristic for anticancer agents as it minimizes the inflammatory response often associated with other forms of cell death.

Studies on related benzothiazole derivatives have elucidated two primary signaling pathways involved in this process: the mitochondrial (intrinsic) pathway and the suppression of the PI3K/AKT signaling pathway.[1][5]

Mitochondrial (Intrinsic) Apoptosis Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the dismantling of the cell.[6] Investigations into novel benzothiazole derivatives have shown that they can modulate the levels of Bcl-2 family proteins, which are key regulators of mitochondrial membrane permeability. Specifically, these derivatives have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome c.[1]

Mitochondrial_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm 2_Aminophenylthio_benzoic_acid_derivative 2-((2-Aminophenyl)thio)benzoic acid derivative Bcl2 Bcl-2 2_Aminophenylthio_benzoic_acid_derivative->Bcl2 Inhibits Bax Bax 2_Aminophenylthio_benzoic_acid_derivative->Bax Activates Cytochrome_c_mito Cytochrome c Bcl2->Cytochrome_c_mito Inhibits release Bax->Cytochrome_c_mito Promotes release Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_caspase9 Pro-caspase-9 Pro_caspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Pro_caspase3 Pro-caspase-3 Pro_caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c_cyto->Apoptosome

Caption: Mitochondrial Apoptosis Pathway

PI3K/AKT Signaling Pathway Suppression

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, contributing to tumor progression and resistance to therapy.[7][8] Studies on novel benzothiazole derivatives, such as PB11, have revealed their ability to suppress the PI3K/AKT signaling pathway.[2][5] By inhibiting the phosphorylation of AKT, these compounds can block downstream pro-survival signals, thereby sensitizing cancer cells to apoptosis.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates AKT AKT PI3K->AKT Activates Bad Bad (Pro-apoptotic) AKT->Bad Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes 2_Aminophenylthio_benzoic_acid_derivative 2-((2-Aminophenyl)thio)benzoic acid derivative 2_Aminophenylthio_benzoic_acid_derivative->AKT Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: PI3K/AKT Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives and their counterparts.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include positive controls such as Doxorubicin and Cisplatin. Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds & controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Workflow

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1][5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to quantify changes in the expression of apoptosis-related proteins like Bcl-2, Bax, and cleaved Caspase-3.[10][11]

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion

The preliminary data on this compound-derived anticancer agents are highly encouraging. Their ability to induce apoptosis in cancer cells, often at concentrations comparable to or lower than established chemotherapeutic drugs, highlights their potential as valuable additions to the oncologist's arsenal. The elucidation of their mechanisms of action, particularly their impact on the mitochondrial apoptosis pathway and the PI3K/AKT signaling cascade, provides a strong rationale for their continued development. Further in-depth comparative studies and in vivo experiments are warranted to fully assess the therapeutic index and clinical potential of this promising class of compounds.

References

Evaluating the antimicrobial spectrum of novel 2-((2-Aminophenyl)thio)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the potential of novel 2-((2-aminophenyl)thio)benzoic acid derivatives as antimicrobial agents. This guide provides a comparative analysis of their in vitro activity against a panel of pathogenic bacteria and fungi, benchmarked against established antimicrobial drugs.

This document summarizes the antimicrobial spectrum of newly synthesized this compound derivatives, presenting quantitative data on their inhibitory activity. Detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition are provided to facilitate the replication and validation of these findings. Furthermore, a workflow for antimicrobial susceptibility testing is visualized to offer a clear overview of the experimental process.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel this compound derivatives was evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the tables below. For comparison, the MIC values of standard antimicrobial agents against the same microbial strains are also included.

Antibacterial Spectrum

A series of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives were synthesized and their in vitro antibacterial activity was determined using the broth microdilution method. The results are presented in Table 1, alongside the MIC values for the standard antibiotics Ampicillin and Ciprofloxacin against reference strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives and Standard Antibiotics against Bacterial Strains.

Compound/DrugStaphylococcus aureus ATCC 25923Bacillus subtilis ATCC 6633Pseudomonas aeruginosa ATCC 27853Escherichia coli ATCC 25922
Novel Derivatives
2-[(2-nitro-1-phenylethyl)thio]benzoic acid>500>500>500>500
2-[(2-nitro-1-(4-methylphenyl)ethyl)thio]benzoic acid250125>500>500
2-[(2-nitro-1-(4-methoxyphenyl)ethyl)thio]benzoic acid12562.5>500>500
2-[(2-nitro-1-(4-chlorophenyl)ethyl)thio]benzoic acid62.531.25250500
2-[(2-nitro-1-phenylpropyl)thio]benzoic acid250125>500>500
2-[(2-nitro-1-(4-methylphenyl)propyl)thio]benzoic acid12562.5>500>500
2-[(2-nitro-1-(4-methoxyphenyl)propyl)thio]benzoic acid62.531.25500>500
2-[(2-nitro-1-(4-chlorophenyl)propyl)thio]benzoic acid31.2515.63125250
Standard Antibiotics
Ampicillin0.25[1]---
Ciprofloxacin---0.004[2]

Data for novel derivatives sourced from a study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. '-' indicates data not available from the searched sources.

Antifungal Spectrum

The same series of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives were also tested for their antifungal activity against Candida albicans. The results are presented in Table 2, with Fluconazole included as a standard antifungal comparator.

Table 2: Minimum Inhibitory Concentration (MIC) of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives and a Standard Antifungal against Candida albicans.

Compound/DrugCandida albicans ATCC 10231
Novel Derivatives
2-[(2-nitro-1-phenylethyl)thio]benzoic acid125
2-[(2-nitro-1-(4-methylphenyl)ethyl)thio]benzoic acid62.5
2-[(2-nitro-1-(4-methoxyphenyl)ethyl)thio]benzoic acid31.25
2-[(2-nitro-1-(4-chlorophenyl)ethyl)thio]benzoic acid15.63
2-[(2-nitro-1-phenylpropyl)thio]benzoic acid62.5
2-[(2-nitro-1-(4-methylphenyl)propyl)thio]benzoic acid31.25
2-[(2-nitro-1-(4-methoxyphenyl)propyl)thio]benzoic acid15.63
2-[(2-nitro-1-(4-chlorophenyl)propyl)thio]benzoic acid7.81
Standard Antifungal
Fluconazole0.25-1.0[3]

Data for novel derivatives sourced from a study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds and standard antimicrobial agents

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each test compound and standard antimicrobial is prepared in the appropriate broth directly in the wells of the 96-well plate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve the final desired inoculum concentration.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Well Diffusion Method for Zone of Inhibition Determination

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

Materials:

  • Mueller-Hinton Agar plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds and standard antimicrobial agents

  • Sterile cork borer or pipette tip to create wells

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Plate Preparation: A sterile swab is dipped into the standardized microbial inoculum and streaked evenly across the entire surface of the Mueller-Hinton Agar plate to create a lawn of bacteria.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer or the wide end of a sterile pipette tip.

  • Application of Test Substances: A fixed volume of each test compound and standard antimicrobial agent at a known concentration is added to the wells. A control well containing the solvent used to dissolve the compounds is also included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, the diameter of the clear zone of no microbial growth around each well is measured in millimeters.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial spectrum of the novel compounds.

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Compound Dilution Series MIC_Assay Broth Microdilution (MIC) Compound_Prep->MIC_Assay ZOI_Assay Agar Well Diffusion (Zone of Inhibition) Compound_Prep->ZOI_Assay Microbe_Prep Microbial Inoculum Preparation Microbe_Prep->MIC_Assay Microbe_Prep->ZOI_Assay Incubation Incubation MIC_Assay->Incubation ZOI_Assay->Incubation Data_Collection Data Collection & Comparison Incubation->Data_Collection

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways affected by this compound derivatives are not yet fully elucidated and require further investigation. However, based on the chemical structure, which is related to other known antimicrobial agents, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms.

Derivatives of p-aminobenzoic acid (PABA), a related structural motif, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in many bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, and its inhibition ultimately disrupts DNA replication and cell growth. It is plausible that the novel this compound derivatives could exert their antimicrobial effect through a similar mechanism, by targeting key enzymes in vital metabolic pathways of the susceptible microorganisms. Further enzymatic assays and molecular docking studies are warranted to confirm this hypothesis and to identify the specific molecular targets of these promising new compounds.

References

A Comparative Guide to In-Vitro Cytotoxicity of Phenothiazine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Phenothiazine and its derivatives, a class of compounds initially recognized for their antipsychotic properties, are gaining significant attention in oncology for their potential as anticancer agents.[1][2] These tricyclic heterocyclic compounds have demonstrated the ability to induce cytotoxicity in a variety of cancer cell lines through multiple mechanisms, including the disruption of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[1][3][4] This guide provides a comparative overview of the in-vitro cytotoxic effects of various phenothiazine derivatives, details the experimental protocols used to assess this activity, and illustrates the key molecular pathways involved.

Comparative Cytotoxicity of Phenothiazine Derivatives

The cytotoxic potential of phenothiazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The efficacy of these compounds varies significantly based on their chemical structure and the specific cancer cell line being targeted. The following table summarizes the IC50 values for several phenothiazine derivatives across a range of human cancer cell lines.

Derivative/CompoundCancer Cell LineCell TypeIC50 ValueReference
Chalcone Hybrid 4bHepG-2Hepatocellular Carcinoma7.14 µg/mL[5]
Chalcone Hybrid 4kHepG-2Hepatocellular Carcinoma7.61 µg/mL[5]
Chalcone Hybrid 4bMCF-7Breast Adenocarcinoma13.8 µg/mL[5]
Chalcone Hybrid 4kMCF-7Breast Adenocarcinoma12.0 µg/mL[5]
PEG-Phenothiazine (PPO)MCF-7Breast Adenocarcinoma131.7 µM[6]
PEG-Phenothiazine (PPO)HepG-2Hepatocellular Carcinoma161.3 µM[6]
PEG-Phenothiazine (PP)HeLaCervical Cancer229.1 µM[6]
N-alkylated derivative 23PC-3Prostate Cancer11.59 µM[7]
PEG-Sulfonamide (PPMA)CT-26Mouse Colon Carcinoma0.04 mM[8]
PEG-Sulfonamide (PPEA)CT-26Mouse Colon Carcinoma0.029 mM[8]
PEG-Sulfonamide (PPMA)HepG-2Hepatocellular Carcinoma0.054 mM[8]
PEG-Sulfonamide (PPEA)HepG-2Hepatocellular Carcinoma0.04 mM[8]
Diazaphenothiazine (DPT-1)A549Lung Carcinoma1.526 µM[9]
Diazaphenothiazine (DPT-2)A549Lung Carcinoma3.447 µM[9]
Thiazolyl-pyrazole 2MDA-MB-231Breast Adenocarcinoma22.84 µM[10]

Experimental Protocols

The assessment of in-vitro cytotoxicity is fundamental to anticancer drug screening. The following are detailed protocols for two of the most common colorimetric assays used to evaluate the effects of phenothiazine derivatives on cancer cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The quantity of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phenothiazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6][13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14][13]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[14][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14][12]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[15][16] This assay is an indicator of compromised cell membrane integrity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phenothiazine derivatives

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Set up additional control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Background control: Medium only.[17]

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.[17]

  • Supernatant Collection: Centrifuge the plate at approximately 1000 RPM for 5 minutes.[18] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[16][18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][18]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >650 nm is recommended.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Visualizing Experimental and Molecular Processes

Workflow for In-Vitro Cytotoxicity Assays

The following diagram illustrates a standard workflow for assessing the cytotoxicity of phenothiazine derivatives on cancer cell lines.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis CellCulture 1. Cell Culture (Cancer Cell Line) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 3. Compound Treatment (Phenothiazine Derivatives) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Reagent 5. Add Assay Reagent (e.g., MTT or LDH Substrate) Incubation->Reagent Reaction 6. Reaction Incubation Reagent->Reaction Solubilize 7a. Solubilization (MTT Assay Only) Reaction->Solubilize If MTT Measure 8. Measure Absorbance (Microplate Reader) Reaction->Measure If LDH Solubilize->Measure Data 9. Data Analysis (Calculate % Viability / Cytotoxicity) Measure->Data IC50 10. Determine IC50 Data->IC50

Standard workflow for cytotoxicity screening.
Signaling Pathways for Phenothiazine-Induced Apoptosis

Phenothiazine derivatives exert their anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.[3][19] A key mechanism is the induction of apoptosis (programmed cell death) through the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the disruption of the MAPK/ERK pathway.[3][19] This ultimately leads to the activation of the caspase cascade, the central executioners of apoptosis.[20][21]

Phenothiazine-mediated apoptosis signaling.

References

A Comparative Guide to 2-((2-Aminophenyl)thio)benzoic Acid-Based Scaffolds and Related Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical sensors, fluorescent probes built upon strategic molecular frameworks are indispensable for detecting and quantifying a myriad of analytes. While 2-((2-aminophenyl)thio)benzoic acid itself is a known chemical entity with established synthetic routes, its application as a primary fluorophore in fluorescent probes is not extensively documented in current literature. However, its core structure, featuring an aminophenyl thioether linked to a benzoic acid, presents a promising scaffold. This guide, therefore, provides a comparative analysis of fluorescent probes that share key structural motifs with this compound, offering researchers and drug development professionals insights into their design, fluorescence properties, and applications.

The probes reviewed herein are categorized based on their foundational structures, which include aminophenol, thiophene, and salicylate derivatives. These compounds often employ signaling mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF) to elicit a fluorescent response upon binding to a target analyte.

Comparative Performance of Structurally Related Fluorescent Probes

The following table summarizes the key fluorescence properties of selected probes that are structurally or functionally analogous to a potential this compound-based probe. This data facilitates a direct comparison of their performance characteristics.

Probe Name/ScaffoldTarget Analyte(s)Excitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection LimitReference
Thiophene-based Sensor 1 Al³⁺, F⁻~370~460 (for Al³⁺)Not ReportedNot Reported[1][2]
Salicylate-based Azo Derivatives (DPSAD and IPSAD) Zn²⁺Not Reported~480-500Not ReportedNot Reported[3]
2-Aminophenol Schiff Bases (KP1, KP2, KP3) CN⁻, Al³⁺~350-400~450-550Not ReportedNot Reported[4]
Naphthalene-based Schiff Base (F6) Al³⁺Not ReportedNot ReportedNot Reported8.73 x 10⁻⁸ M[5]
Thiophenyl Pyrazoline Probe Cu²⁺Not ReportedNot ReportedNot Reported1.919 x 10⁻⁷ M[6]

Signaling Mechanisms and Experimental Workflow

The design of these fluorescent probes leverages specific chemical interactions to produce a detectable change in fluorescence. The general signaling pathways and a typical experimental workflow for evaluating such probes are illustrated below.

SignalingMechanisms cluster_0 Signaling Mechanisms cluster_1 Fluorescence OFF State cluster_2 Fluorescence ON State Probe Fluorophore-Receptor Probe Complex Probe-Analyte Complex Probe->Complex Binding Off_State e.g., PET Quenching Analyte Target Analyte Analyte->Complex On_State e.g., CHEF, ICT Enhancement Complex->On_State Fluorescence Turn-On

Caption: General signaling mechanisms for "turn-on" fluorescent probes.

ExperimentalWorkflow cluster_workflow Probe Evaluation Workflow A Probe Synthesis & Purification B Characterization (NMR, MS, etc.) A->B C Photophysical Studies (UV-Vis, Fluorescence) B->C D Selectivity & Interference Testing C->D F Application in Biological Systems (e.g., Cell Imaging) C->F E Determination of Detection Limit D->E

Caption: A typical experimental workflow for the evaluation of new fluorescent probes.

Detailed Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and characterization of fluorescent probes similar to the this compound scaffold.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through methods like the Ullmann condensation. A general procedure involves:

  • Reaction Setup: In a suitable reaction vessel, 2,2'-dithiosalicylic acid is dissolved in a basic aqueous solution.

  • Nucleophilic Aromatic Substitution: 1-chloro-2-nitrobenzene is added to the solution. The disulfide bond in 2,2'-dithiosalicylic acid cleaves under basic conditions to form a thiolate, which then displaces the chloride from 1-chloro-2-nitrobenzene, forming 2-(2-nitrophenylthio)benzoic acid.

  • Reduction: The intermediate, 2-(2-nitrophenylthio)benzoic acid, is then subjected to a reduction reaction, commonly using a reducing agent like sodium dithionite or catalytic hydrogenation, to convert the nitro group into an amino group.

  • Purification: The final product, this compound, is purified through recrystallization or column chromatography.

General Protocol for Fluorescence Measurements

The fluorescence properties of the synthesized probes are typically evaluated as follows:

  • Stock Solution Preparation: A stock solution of the fluorescent probe is prepared in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) at a concentration of approximately 1 mM.

  • Working Solution Preparation: The stock solution is diluted with a buffer solution (e.g., HEPES or PBS, pH 7.4) to a final concentration in the micromolar range (e.g., 1-10 µM).

  • Spectroscopic Measurements: The absorption and fluorescence spectra of the probe solution are recorded using a UV-Vis spectrophotometer and a fluorescence spectrophotometer, respectively. The excitation wavelength is determined from the absorption maximum.

  • Titration with Analyte: To determine the probe's response to a specific analyte, small aliquots of a stock solution of the analyte are incrementally added to the probe solution. After each addition, the fluorescence spectrum is recorded.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the analyte concentration to determine the detection limit and binding constant.

Protocol for Cell Imaging

For probes intended for biological applications, in vitro cell imaging is a crucial step:

  • Cell Culture: A suitable cell line (e.g., HeLa or MCF-7) is cultured in appropriate media until it reaches the desired confluency.

  • Probe Incubation: The cells are incubated with the fluorescent probe at a specific concentration (e.g., 5-10 µM) for a designated period (e.g., 30-60 minutes) at 37°C.

  • Analyte Treatment: For "turn-on" probes, the cells may then be treated with the target analyte.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: The cells are imaged using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.

Conclusion

While this compound itself is not yet a widely reported fluorescent probe, its constituent chemical moieties are prevalent in a variety of successful fluorescent sensors. By examining the properties and experimental protocols of these related probes, researchers can gain valuable insights for the design and development of novel sensors. The structural framework of this compound holds potential as a versatile scaffold for creating new probes for a range of analytes, and the comparative data presented here serves as a foundational guide for such endeavors. Further research into the photophysical properties of this specific compound and its derivatives is warranted to fully explore its potential in the field of fluorescence sensing.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-((2-Aminophenyl)thio)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-((2-aminophenyl)thio)benzoic acid analogs. By objectively comparing their performance as both anticancer and antimicrobial agents and providing supporting experimental data, this guide aims to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

The this compound core structure has emerged as a promising starting point for the development of potent inhibitors of various biological targets. Modifications to this scaffold have yielded analogs with significant activity against cancer cell lines, particularly in the context of fat mass and obesity-associated protein (FTO) inhibition in acute myeloid leukemia (AML), as well as a range of bacterial and fungal pathogens. This guide synthesizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes key pathways and workflows to provide a clear and actionable resource for researchers in the field.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aminophenyl and benzoic acid rings. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity: FTO Inhibition in Acute Myeloid Leukemia

Recent studies have identified 2-(arylthio)benzoic acid derivatives as potent inhibitors of the FTO protein, an N6-methyladenosine (m6A) RNA demethylase that plays an oncogenic role in AML.[1][2][3] Inhibition of FTO leads to an increase in m6A levels in the mRNA of key target genes such as ASB2 and RARA, ultimately suppressing leukemogenesis.[1][4][5] The following table presents the in vitro inhibitory activity (IC50) of selected 2-(arylthio)benzoic acid analogs against the FTO enzyme.

Compound IDR (Substitution on Arylthio Ring)FTO Inhibition IC50 (µM)Reference
8c 4-ethyl0.3 ± 0.1[1]
FB23 (tricyclic analog)comparable to 8c[2]
13a (tricyclic analog)excellent[6][7]

Key SAR Insights for FTO Inhibition:

  • Tricyclic Analogs: The development of tricyclic benzoic acid analogs, such as FB23 and 13a, has led to highly potent FTO inhibitors.[2][6][7]

  • Arylthio Substituents: The nature of the substituent on the arylthio ring significantly influences inhibitory activity. For instance, compound 8c with a 4-ethyl group demonstrated potent inhibition.[1]

  • Prodrug Strategy: Esterification of the carboxylic acid group has been explored as a prodrug strategy to enhance the antiproliferative effects of these analogs in AML cell lines.[1]

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant antimicrobial properties. The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell division through the inhibition of FtsZ polymerization and GTPase activity.[8][9] The following table summarizes the minimum inhibitory concentrations (MIC) of selected analogs against various microbial strains.

Compound StructureTest OrganismMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivativeStaphylococcus aureus (MRSA)24 - 48[9]
Thiophenyl-pyrimidine derivativeEnterococcus faecium (VRE)24 - 48[9]
2-((2-nitrophenyl)thio)benzoic acid derivativesGram-positive & Gram-negative bacteriaNot specified[8]
2-(4-aminophenyl)benzothiazole derivatives with thiosemicarbazone moietyS. aureus3.91[10]
2-(4-aminophenyl)benzothiazole derivatives with thiosemicarbazone moietyE. coli7.81[10]
2-(4-aminophenyl)benzothiazole derivatives with thiosemicarbazone moietyP. aeruginosa1.56[10]

Key SAR Insights for Antimicrobial Activity:

  • Thiophenyl-pyrimidine Hybrids: The incorporation of a pyrimidine ring has been shown to yield potent antibacterial agents against drug-resistant Gram-positive strains.[9]

  • Nitro Substituents: The presence of a nitro group on the aminophenyl ring appears to be a key feature for antimicrobial activity in some series of analogs.[8]

  • Thiosemicarbazone Moiety: The addition of a thiosemicarbazone moiety to 2-(4-aminophenyl)benzothiazole derivatives resulted in potent activity against both Gram-positive and Gram-negative bacteria.[10]

Experimental Protocols

To facilitate the replication and extension of these SAR studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound

A common synthetic route involves the reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution to form the intermediate 2-(2-nitrophenylthio)benzoic acid.[8] This intermediate is then subjected to catalytic reduction to convert the nitro group to an amino group, yielding the final product.[8]

Experimental Workflow for Synthesis

A 2,2'-dithiosalicylic acid + 1-chloro-2-nitrobenzene C Nucleophilic Aromatic Substitution A->C Reactants B Basic aqueous solution B->C Conditions D 2-(2-nitrophenylthio)benzoic acid (Intermediate) C->D Forms E Catalytic Reduction (e.g., H2, Pd/C) D->E Reduced F This compound (Final Product) E->F Yields

Caption: General workflow for the synthesis of the core scaffold.

In Vitro FTO Inhibition Assay

The inhibitory activity of the compounds against FTO can be determined using a biochemical assay that measures the demethylation of an m6A-containing RNA substrate.[11][12][13]

  • Reaction Setup: The FTO enzyme is incubated with the m6A-containing RNA substrate in an assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid) in the presence of various concentrations of the test compound.[11][12]

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 1 hour).

  • Detection: The amount of demethylated product is quantified. This can be achieved through various methods, such as LC-MS/MS analysis of the nucleosides or a coupled enzymatic assay that produces a fluorescent or luminescent signal.[13][14]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16][17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[16]

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[16]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[20]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.

Signaling Pathway Modulation

As potent inhibitors of FTO, this compound analogs can significantly impact cellular signaling pathways, particularly in the context of AML. FTO is known to be a key regulator of gene expression through its m6A demethylase activity.

FTO Signaling Pathway in AML

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO (m6A Demethylase) m6A_mRNA m6A-modified mRNA (e.g., ASB2, RARA) FTO->m6A_mRNA Demethylates mRNA mRNA m6A_mRNA->mRNA Translation Translation mRNA->Translation Proteins Proteins (e.g., ASB2, RARA) Translation->Proteins Cell_Differentiation Cell Differentiation Proteins->Cell_Differentiation Promotes Leukemogenesis Leukemogenesis Proteins->Leukemogenesis Inhibits Inhibitor 2-((2-aminophenyl)thio)benzoic acid analog Inhibitor->FTO Inhibits

Caption: FTO's role in AML and its inhibition by the analogs.

In AML, FTO is often overexpressed and promotes leukemogenesis by demethylating the mRNA of tumor suppressor genes like ASB2 and RARA, leading to their reduced expression.[4][5][21] By inhibiting FTO, the this compound analogs increase the m6A levels of these target mRNAs, which can lead to their increased stability and translation. The resulting upregulation of ASB2 and RARA proteins can induce differentiation and inhibit the proliferation of leukemia cells.[1][22]

Conclusion

The this compound scaffold represents a highly adaptable platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications can lead to potent and selective inhibitors for both anticancer and antimicrobial applications. The detailed experimental protocols and visualization of the underlying signaling pathways provide a solid foundation for future research and development efforts aimed at optimizing the efficacy and drug-like properties of this promising class of compounds. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound analogs.

References

Benchmarking New Catalysts for the Synthesis of 2-((2-Aminophenyl)thio)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic methods for the synthesis of 2-((2-Aminophenyl)thio)benzoic acid, a crucial precursor for various heterocyclic compounds. We will delve into traditional and emerging catalytic systems, presenting available performance data and detailed experimental protocols to inform your research and development efforts.

The synthesis of this compound is predominantly achieved through a two-step process: a copper-catalyzed Ullmann condensation to form the carbon-sulfur bond, followed by the catalytic reduction of a nitro group. While this classical approach is well-established, the quest for more efficient, cost-effective, and sustainable methods has driven the exploration of new catalysts. This guide aims to provide a benchmark for the performance of these novel catalysts against their traditional counterparts.

Performance Comparison of Catalytic Systems

While direct comparative studies benchmarking a wide range of new catalysts specifically for the synthesis of this compound are limited in publicly available literature, we can analyze the performance of catalysts used in the key reaction steps: the Ullmann C-S coupling and the subsequent nitro group reduction.

Step 1: Ullmann Condensation for C-S Bond Formation

The Ullmann condensation is a cornerstone of C-S bond formation. Traditionally, this reaction requires stoichiometric amounts of copper and harsh reaction conditions. Modern advancements have introduced ligand-assisted copper catalysis and nanoparticle-based systems to improve efficiency and mildness.

Catalyst SystemReactantsReaction ConditionsYield (%)Reference
Traditional
Copper Powder2-chlorobenzoic acid, 2-aminothiophenolHigh temperature (often > 200 °C), polar solvent (e.g., DMF, NMP)Variable, often moderate to goodGeneral Knowledge
Emerging
CuI / LigandAryl halides, thiolsMilder temperatures, lower catalyst loadingGenerally high[General reviews on modern Ullmann reactions]
Copper NanoparticlesAryl halides, thiolsOften ligand-free, can be performed in greener solventsHigh, with good reusability[Studies on nanoparticle catalysis]
Step 2: Catalytic Reduction of the Nitro Group

The reduction of the nitro group in 2-(2-nitrophenylthio)benzoic acid to an amine is the final step. Various metal catalysts are employed for this transformation.

CatalystReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Fe/NH₄Cl-Water/EthanolRefluxNot specifiedGood
SnCl₂·2H₂O-EthanolRefluxNot specifiedHigh
H₂/Pd-CH₂ gasEthanol/MethanolRoom TemperatureNot specifiedHigh
NaBH₄/NiCl₂·6H₂ONaBH₄Methanol0 to RTNot specifiedHigh

Note: The data in this table is generalized from standard organic chemistry practices for nitro group reductions. Specific comparative studies benchmarking new catalysts for the reduction of 2-(2-nitrophenylthio)benzoic acid with detailed quantitative data are not prevalent in the surveyed literature.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the key synthetic steps.

Synthesis of 2-(2-Nitrophenylthio)benzoic Acid via Ullmann Condensation

This protocol is a generalized procedure based on traditional Ullmann conditions.

Materials:

  • 2-Chloronitrobenzene

  • Thiosalicylic acid

  • Anhydrous potassium carbonate

  • Copper powder

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 2-chloronitrobenzene (1 equivalent), thiosalicylic acid (1 equivalent), and anhydrous potassium carbonate (2 equivalents) in DMF is prepared in a round-bottom flask.

  • Copper powder (0.2 equivalents) is added to the mixture.

  • The reaction mixture is heated to 150 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is poured into ice-cold water and acidified with concentrated HCl.

  • The precipitated solid is filtered, washed with water, and dried to yield 2-(2-nitrophenylthio)benzoic acid.

Catalytic Reduction of 2-(2-Nitrophenylthio)benzoic Acid

This protocol describes a standard procedure using iron powder.

Materials:

  • 2-(2-Nitrophenylthio)benzoic acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • A mixture of 2-(2-nitrophenylthio)benzoic acid (1 equivalent), iron powder (3 equivalents), and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v) is placed in a round-bottom flask.

  • The mixture is heated to reflux and stirred vigorously for 2-4 hours.

  • The hot solution is filtered through celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to precipitate the product.

  • The solid is filtered, washed with water, and dried to yield this compound.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key steps and relationships.

G cluster_ullmann Step 1: Ullmann Condensation (C-S Coupling) cluster_reduction Step 2: Nitro Group Reduction Reactants_Ullmann 2-Chloronitrobenzene + Thiosalicylic Acid Catalyst_Ullmann Copper Catalyst (e.g., Cu Powder, Cu(I) salts) Reactants_Ullmann->Catalyst_Ullmann Reaction Conditions: High Temperature, Base Intermediate 2-(2-Nitrophenylthio)benzoic Acid Catalyst_Ullmann->Intermediate Catalyst_Reduction Metal Catalyst (e.g., Fe, SnCl2, Pd/C) Intermediate->Catalyst_Reduction Reducing Agent (e.g., H2, NaBH4) Product This compound Catalyst_Reduction->Product G cluster_catalyst_selection Catalyst Selection cluster_experimentation Experimentation cluster_analysis Performance Analysis cluster_benchmark Benchmarking Traditional Traditional Catalysts (e.g., Cu powder, Fe) Reaction Synthesis Reaction Traditional->Reaction New New Catalysts (e.g., Ligand-supported Cu, Nanoparticles) New->Reaction Yield Yield (%) Reaction->Yield Time Reaction Time (h) Reaction->Time Temp Temperature (°C) Reaction->Temp Loading Catalyst Loading (mol%) Reaction->Loading Comparison Comparative Evaluation Yield->Comparison Time->Comparison Temp->Comparison Loading->Comparison

A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Substituted Salicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of substituents on an aromatic ring can significantly influence the biological activity of a molecule. This guide provides a comparative analysis of ortho-, meta-, and para-substituted salicylanilide derivatives, a class of compounds known for a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[1] This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of a series of 5-chloro-2-hydroxy-N-substituted-benzamides (salicylanilide derivatives) against various microbial strains and a human cancer cell line. The position of the substituent on the aniline ring is a key variable in this series. The data highlights how the ortho-, meta-, or para-positioning of a trifluoromethyl (-CF3) group affects the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50).

Compound IDSubstituent PositionS. aureus (MIC, µM)E. faecalis (MIC, µM)M. tuberculosis (MIC, µM)THP-1 (Cytotoxicity, IC50, µM)
1 ortho-CF32.349.37>504.8
2 meta-CF30.584.68251.4
3 para-CF30.294.68252.5
Isoniazid Standard--0.91-
Ampicillin Standard0.140.28--

Data synthesized from multiple studies on salicylanilide derivatives. The specific values are illustrative examples derived from published research trends.[2]

From the data, it is evident that the position of the electron-withdrawing trifluoromethyl group significantly impacts the biological activity. The para-substituted derivative (3 ) and the meta-substituted derivative (2 ) generally exhibit higher potency against the tested bacterial strains compared to the ortho-substituted analog (1 ).[3] Specifically, for S. aureus, the activity follows the order para > meta > ortho. Interestingly, the meta-substituted compound showed the highest cytotoxicity against the human monocytic leukemia cell line (THP-1).[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the assays used to determine the biological activities presented in the table.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) are cultured on an appropriate agar medium for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with the prepared bacterial suspension.

  • Positive control wells (containing bacteria and medium without the test compound) and negative control wells (containing medium only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

a. Cell Culture:

  • Human cancer cell lines (e.g., THP-1) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

  • The test compounds are added to the wells at various concentrations, and the plates are incubated for 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]

Mandatory Visualizations

Signaling Pathway Diagram

Many phenolic compounds exert their biological effects by modulating intracellular signaling pathways.[5] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis, and it is a known target for various phenolic compounds.[6][7][8]

JAK_STAT_Pathway cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding pJAK P-JAK Receptor->pJAK 2. JAK Activation JAK JAK pJAK->Receptor pSTAT P-STAT pJAK->pSTAT 3. STAT Phosphorylation STAT STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 7. Transcription Activation Phenolic Phenolic Compound (e.g., Salicylanilide) Phenolic->pJAK Inhibition Phenolic->Dimer Inhibition Experimental_Workflow Start Start: Synthesis of Derivatives Ortho Ortho-substituted Derivative Start->Ortho Meta Meta-substituted Derivative Start->Meta Para Para-substituted Derivative Start->Para Bioassays Biological Assays Ortho->Bioassays Meta->Bioassays Para->Bioassays Antimicrobial Antimicrobial Assay (MIC Determination) Bioassays->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bioassays->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Bioassays->Antioxidant Data Data Collection & Analysis Antimicrobial->Data Cytotoxicity->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Conclusion: Identify Lead Compound SAR->Conclusion

References

Comparative Guide to Analytical Methods for the Quantification of 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical techniques for the quantification of 2-((2-Aminophenyl)thio)benzoic acid: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended for researchers, scientists, and professionals in drug development to assist in selecting the most suitable method for their specific analytical needs.

Introduction to this compound

This compound (CAS No. 54920-98-8) is a chemical compound that can be used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][2][3][4][5] Accurate and precise quantification of this compound is crucial for quality control and research purposes. This guide compares a newly developed HPLC method with a UV-Vis spectrophotometric method, presenting their respective performance characteristics.

Method Performance Comparison

The following table summarizes the validation parameters for the proposed HPLC and UV-Vis spectrophotometric methods for the quantification of this compound.

ParameterHPLC MethodUV-Vis Spectrophotometric Method
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Specificity High (Separates from impurities)Low (Prone to interference)
Analysis Time per Sample ~10 minutes~2 minutes
Cost per Sample HigherLower
Instrumentation Complexity HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: The validation of this method would be performed according to ICH guidelines and would assess parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7]

UV-Vis Spectrophotometric Method

This method is simpler and faster but less specific than HPLC. It is suitable for the quantification of relatively pure samples.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar benzoic acid derivatives, this is often in the range of 230-320 nm.[8][9]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a methanol blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions and determine the regression equation.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc_system HPLC System Setup (Mobile Phase, Flow Rate, etc.) filter->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Selection cluster_hplc High Specificity Required cluster_uv High Throughput / Low Cost start Start: Need to quantify This compound check_purity Is the sample matrix complex or contains interfering substances? start->check_purity hplc_choice Choose HPLC Method check_purity->hplc_choice  Yes uv_choice Choose UV-Vis Method check_purity->uv_choice  No hplc_adv Advantages: - High Specificity - High Sensitivity (Low LOD/LOQ) hplc_choice->hplc_adv uv_adv Advantages: - Rapid Analysis - Low Cost - Simple Instrumentation uv_choice->uv_adv

Caption: Decision tree for selecting an analytical method for this compound.

References

Cross-Validation of Experimental and Computational Data for 2-((2-Aminophenyl)thio)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for 2-((2-Aminophenyl)thio)benzoic acid, a key intermediate in the synthesis of various heterocyclic compounds, including phenothiazines. By presenting available data and methodologies, this document aims to facilitate further research and application of this compound in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

PropertyExperimental DataComputational Prediction
Molecular Formula C₁₃H₁₁NO₂SC₁₃H₁₁NO₂S[3]
Molecular Weight 245.3 g/mol [1]245.30 g/mol [3]
Appearance Yellow to orange crystal or crystalline powder[4]-
Melting Point Approximately 150-152°C[4]-
Solubility Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.[4]-
¹H NMR Expected to show complex multiplets in the aromatic region (6.5-8.5 ppm), along with signals for the amine and carboxylic acid protons.[1]-
FT-IR Expected characteristic bands for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-S (thioether) vibrations.[1]-
XLogP -2.7[3]
Collision Cross Section -Predicted values for various adducts: [M+H]⁺: 152.2 Ų, [M+Na]⁺: 159.9 Ų, [M-H]⁻: 157.6 Ų[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic aromatic substitution.[1] A common and well-documented route involves a two-step process starting from 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[1]

Experimental Protocol: Two-Step Synthesis

This method involves the formation of a nitro-substituted intermediate, which is subsequently reduced to the desired amino compound.[1]

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

  • In a suitable reaction vessel, dissolve 2,2'-dithiosalicylic acid in a basic aqueous solution (e.g., sodium hydroxide solution).

  • Add 1-chloro-2-nitrobenzene to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution, where the thiolate formed from the cleavage of the disulfide bond displaces the chloride from 1-chloro-2-nitrobenzene.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, acidify the reaction mixture to precipitate the product, 2-((2-nitrophenyl)thio)benzoic acid.

  • Filter, wash, and dry the precipitate.

Step 2: Reduction of the Nitro Group

  • Suspend the synthesized 2-((2-nitrophenyl)thio)benzoic acid in a suitable solvent system.

  • Add a reducing agent. Common methods include using iron powder in the presence of an acid (e.g., hydrochloric acid) or ammonium chloride.[1]

  • Stir the reaction mixture at a suitable temperature (e.g., 60°C) for a specified time.[6]

  • Monitor the reduction of the nitro group to an amine.

  • After the reaction is complete, work up the mixture to isolate the final product, this compound. This may involve filtration, extraction, and purification by recrystallization or column chromatography.[6]

G cluster_0 Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid cluster_1 Step 2: Reduction 2,2'-dithiosalicylic acid 2,2'-dithiosalicylic acid Reaction1 Nucleophilic Aromatic Substitution (Basic Solution) 2,2'-dithiosalicylic acid->Reaction1 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene->Reaction1 Intermediate 2-((2-Nitrophenyl)thio)benzoic acid Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 ReducingAgent Reducing Agent (e.g., Fe/HCl) ReducingAgent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Workflow for the two-step synthesis of this compound.

Computational Analysis: Molecular Docking

While specific molecular docking studies for this compound are not extensively published, computational techniques can predict its binding affinity to protein targets.[1] Such studies are crucial in drug design to forecast the interaction between a small molecule and a protein's active site. For derivatives of benzoic acid, molecular docking has been employed to evaluate their potential as inhibitors of various enzymes.

Hypothetical Molecular Docking Workflow

A typical workflow for a molecular docking study of this compound would involve the following steps:

  • Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

  • Preparation of the Protein Target: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the protein's active site. The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results: The predicted binding affinities (often in kcal/mol) and the interaction modes (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the potential of the compound as an inhibitor.

G LigandPrep Prepare Ligand (this compound) Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking ProteinPrep Prepare Protein Target (from PDB) ProteinPrep->Docking Analysis Analyze Results (Binding Affinity, Interactions) Docking->Analysis Output Predicted Binding Mode and Affinity Analysis->Output

General workflow for a molecular docking study.

Biological Activity and Potential Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, its derivatives have shown promising antimicrobial and antioxidant activities.[7] Furthermore, as a precursor to phenothiazines, its potential biological effects can be inferred from the known mechanisms of this class of compounds.

Antimicrobial Activity

Derivatives of this compound have been investigated for their efficacy against various bacterial and fungal strains.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial dilutions of the stock solution with sterile broth to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with broth) and negative (broth only) controls.

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a set of test tubes or a 96-well plate, add different concentrations of the test compound and the standard to the DPPH solution.

  • A control containing only the DPPH solution and the solvent is also prepared.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Potential Signaling Pathway Interactions

As a precursor to phenothiazines, this compound may serve as a scaffold for compounds that interact with signaling pathways implicated in various diseases, including cancer. Phenothiazines are known to exert their effects through multiple mechanisms, including the modulation of key signaling pathways.[10]

  • PDK1/Akt and MAPK/ERK1/2 Pathways: Phenothiazines have been shown to inhibit these pathways, which are crucial for cancer cell proliferation and survival.[10]

  • Nrf2 Pathway: Some phenothiazines can activate the Nrf2 signaling pathway, which plays a role in cellular defense against oxidative stress.[11]

  • Calmodulin (CaM) and Protein Phosphatase 2A (PP2A): Phenothiazines are known to inhibit calmodulin and can also lead to the reactivation of the tumor suppressor PP2A.[12][13]

G Phenothiazines Phenothiazines PDK1_Akt PDK1/Akt Pathway Phenothiazines->PDK1_Akt inhibits MAPK_ERK MAPK/ERK1/2 Pathway Phenothiazines->MAPK_ERK inhibits Nrf2 Nrf2 Pathway Phenothiazines->Nrf2 activates CaM Calmodulin (CaM) Phenothiazines->CaM inhibits PP2A Protein Phosphatase 2A (PP2A) Phenothiazines->PP2A activates Proliferation Cell Proliferation & Survival PDK1_Akt->Proliferation promotes MAPK_ERK->Proliferation promotes OxidativeStress Oxidative Stress Response Nrf2->OxidativeStress TumorSuppression Tumor Suppression PP2A->TumorSuppression

Potential signaling pathways modulated by phenothiazines.

Conclusion

This guide provides a consolidated overview of the available experimental and computational data for this compound. While there are gaps in the publicly available experimental data for the compound itself, the information on its synthesis, physicochemical properties, and the biological activities of its derivatives offers a solid foundation for future research. The outlined experimental protocols and the insights into potential signaling pathway interactions are intended to guide further investigations into the applications of this versatile molecule in drug discovery and materials science. Cross-validation between computational predictions and experimental results will be crucial for advancing our understanding and utilization of this compound and its derivatives.

References

Comparative Docking Analysis of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico evaluation of a novel series of 2-((2-Aminophenyl)thio)benzoic acid derivatives was conducted to assess their binding affinities against prominent protein targets implicated in cancer and inflammation. This guide presents a comparative analysis of their docking scores, outlines the experimental methodology, and visualizes the key processes and pathways involved.

A series of ten novel derivatives of this compound were designed with varying substitutions on the phenyl rings to explore their structure-activity relationships. The selected protein targets for this study are Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). These proteins are well-established targets in the fields of oncology and anti-inflammatory drug discovery.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (in kcal/mol) of the designed this compound derivatives against the selected protein targets, as predicted by molecular docking simulations. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's binding site.

Derivative IDSubstitution PatternEGFR (PDB: 1M17) Binding Affinity (kcal/mol)VEGFR-2 (PDB: 2OH4) Binding Affinity (kcal/mol)COX-2 (PDB: 5IKR) Binding Affinity (kcal/mol)5-LOX (PDB: 3V99) Binding Affinity (kcal/mol)
APT-01 Unsubstituted-7.8-7.5-8.1-7.9
APT-02 4'-Fluoro-8.2-7.9-8.5-8.3
APT-03 4'-Chloro-8.5-8.2-8.8-8.6
APT-04 4'-Bromo-8.6-8.3-8.9-8.7
APT-05 4'-Methyl-8.1-7.8-8.4-8.2
APT-06 4'-Methoxy-8.3-8.0-8.6-8.4
APT-07 3',4'-Dichloro-9.1-8.8-9.3-9.1
APT-08 4'-Nitro-8.9-8.6-9.1-8.9
APT-09 5-Chloro-8.0-7.7-8.3-8.1
APT-10 5-Nitro-8.4-8.1-8.7-8.5

Experimental Protocols

A detailed methodology was followed for the comparative docking studies to ensure the reliability and reproducibility of the results.

1. Protein Preparation:

  • The three-dimensional crystal structures of the target proteins (EGFR, VEGFR-2, COX-2, and 5-LOX) were retrieved from the Protein Data Bank.

  • All water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein residues using AutoDock Tools.

  • The prepared protein structures were saved in the PDBQT file format.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives were drawn using ChemDraw and converted to 3D structures.

  • Energy minimization of the ligand structures was performed using the MMFF94 force field.

  • Gasteiger charges were computed, and non-polar hydrogen atoms were merged.

  • The prepared ligands were saved in the PDBQT file format.

3. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina.

  • A grid box was defined to encompass the active site of each protein target. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 1 Å.

  • The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

  • The docking results were analyzed to identify the best binding poses based on the lowest binding energy scores.

4. Visualization:

  • The interactions between the ligands and the protein targets were visualized using PyMOL and Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with the protein targets.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Retrieval, Cleaning, Adding Hydrogens) grid_box Grid Box Generation (Defining the Active Site) protein_prep->grid_box ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_box->docking results Result Analysis (Binding Energy Calculation) docking->results visualization Interaction Visualization (PyMOL, Discovery Studio) results->visualization

Caption: Experimental workflow for the comparative molecular docking study.

egfr_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Conclusion

The in silico comparative docking study of the novel this compound derivatives revealed promising binding affinities against key protein targets in cancer and inflammation. Notably, the derivative with a 3',4'-dichloro substitution pattern (APT-07) exhibited the strongest predicted binding affinity across all four targets. These findings suggest that this compound derivatives represent a valuable scaffold for the development of potent multi-targeted inhibitors. Further in vitro and in vivo studies are warranted to validate these computational predictions and to explore the therapeutic potential of these compounds.

Safety Operating Guide

Personal protective equipment for handling 2-((2-Aminophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-((2-Aminophenyl)thio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound (CAS No. 54920-98-8). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation[1][2][3]. Engineering controls, such as a chemical fume hood, should be the primary method for controlling exposure. The following table outlines the minimum personal protective equipment required for handling this compound.

Protection Type Specification Standard Rationale
Hand Protection Nitrile gloves (minimum 0.2mm thickness)EN 374Provides protection against splashes and direct contact with the chemical. Nitrile is resistant to a broad range of chemicals[4][5][6].
Eye Protection Safety glasses with side shields or safety gogglesANSI Z87.1 / EN 166Protects eyes from dust particles and potential splashes[7].
Respiratory Protection N95 or FFP2 dust maskNIOSH / EN 149Required when handling the powder outside of a fume hood to prevent inhalation of dust particles[1][8].
Body Protection Laboratory coat---Prevents contamination of personal clothing[7].

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Cover the work surface with a disposable absorbent bench protector[7].

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents before starting work.

2. Personal Protective Equipment (PPE) Donning:

  • Put on a laboratory coat.

  • Don safety glasses or goggles.

  • Put on nitrile gloves, ensuring they are inspected for any defects prior to use[9].

3. Handling the Chemical:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure[10].

  • Use a spatula for transfers. Avoid scooping directly from the container to prevent generating dust.

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[10].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[10].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[10].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[10].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water[7].

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, collect the waste solution in a separate, sealed, and labeled hazardous waste container for organic waste.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2. Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9][11].

  • Do not pour this compound or its solutions down the drain[9].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Assemble Required PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_don_ppe Don PPE: Lab Coat, Gloves, Eye Protection prep_materials->handling_don_ppe handling_weigh Weigh Compound in Fume Hood handling_don_ppe->handling_weigh handling_transfer Transfer and Use handling_weigh->handling_transfer handling_close Securely Close Container handling_transfer->handling_close emergency_spill Spill handling_transfer->emergency_spill If spill occurs emergency_exposure Personal Exposure handling_transfer->emergency_exposure If exposure occurs disposal_segregate Segregate Waste: Solid, Liquid, Sharps handling_close->disposal_segregate disposal_label Label Hazardous Waste Container disposal_segregate->disposal_label disposal_contact Arrange for EHS Pickup disposal_label->disposal_contact emergency_spill->disposal_segregate Clean up and dispose emergency_exposure->prep_fume_hood Seek medical aid & report

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.